molecular formula C13H12ClNO B1473781 3-(Benzyloxy)-5-chloroaniline CAS No. 1100752-67-7

3-(Benzyloxy)-5-chloroaniline

Cat. No.: B1473781
CAS No.: 1100752-67-7
M. Wt: 233.69 g/mol
InChI Key: UXNQKFKPKHSVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-chloroaniline is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNQKFKPKHSVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743258
Record name 3-(Benzyloxy)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100752-67-7
Record name 3-(Benzyloxy)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Benzyloxy)-5-chloroaniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-chloroaniline is a substituted aromatic amine that serves as a valuable intermediate and building block in modern medicinal chemistry. Its unique trifunctional nature, featuring an aniline moiety for amide bond formation or aromatic substitution, a chloro group for modifying electronic properties and providing a potential metabolic block, and a benzyloxy group for introducing steric bulk and potential protein-ligand interactions, makes it a versatile scaffold for the synthesis of complex drug candidates. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven synthetic protocol, its spectroscopic signature, and its potential applications in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1100752-67-7[1]
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.7 g/mol
Physical Form Solid
Melting Point Estimated: 65-75 °CBased on analogs
Boiling Point > 300 °C (decomposes)Estimated
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and acetone. Insoluble in water.Inferred from analogs
Purity Typically ≥98%

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Purification

A robust and scalable synthesis of this compound can be achieved via a two-step process starting from the commercially available 3-chloro-5-nitrophenol. This pathway involves a Williamson ether synthesis followed by the reduction of the nitro group.

Synthetic Workflow:

G start 3-Chloro-5-nitrophenol intermediate 1-(Benzyloxy)-3-chloro-5-nitrobenzene start->intermediate Benzyl bromide, K₂CO₃ Acetone, Reflux product This compound intermediate->product SnCl₂·2H₂O, HCl Ethanol, 70°C

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 1-(Benzyloxy)-3-chloro-5-nitrobenzene

  • To a stirred solution of 3-chloro-5-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(benzyloxy)-3-chloro-5-nitrobenzene as a solid.

Part 2: Synthesis of this compound

  • In a round-bottom flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in ethanol and concentrated hydrochloric acid.

  • Heat the solution to 70 °C with stirring until a clear solution is obtained.

  • To this hot solution, add 1-(benzyloxy)-3-chloro-5-nitrobenzene (1.0 eq) portion-wise, maintaining the temperature at 70-80 °C.

  • After the addition is complete, continue stirring at 70 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and basify to pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization

While a full experimental dataset is not publicly available, the expected spectroscopic characteristics can be reliably predicted based on the analysis of closely related compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.30-7.45m5HPhenyl protons of benzyl group
~6.70t, J ≈ 2.0 Hz1HH-2 (aromatic)
~6.55t, J ≈ 2.0 Hz1HH-4 (aromatic)
~6.40t, J ≈ 2.0 Hz1HH-6 (aromatic)
~5.00s2HMethylene protons (-CH₂-)
~3.80br s2HAmine protons (-NH₂)

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160.5C-O (aromatic)
~148.0C-N (aromatic)
~137.0Quaternary C (benzyl group)
~135.0C-Cl (aromatic)
~128.8CH (benzyl group)
~128.2CH (benzyl group)
~127.6CH (benzyl group)
~110.0CH (aromatic)
~105.0CH (aromatic)
~101.0CH (aromatic)
~70.5Methylene carbon (-CH₂-)

Predicted Infrared (IR) Spectrum:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, sharpN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1620StrongAromatic C=C stretch
~1590StrongN-H bend
~1250StrongAryl-O-C stretch (asymmetric)
~1050StrongAryl-O-C stretch (symmetric)
850-750StrongC-Cl stretch

Predicted Mass Spectrum (Electron Ionization):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 233 and a prominent [M+2]⁺ peak at m/z 235 with an intensity of approximately one-third of the [M]⁺ peak, characteristic of a monochlorinated compound. A major fragmentation pathway would involve the loss of the benzyl group, leading to a base peak at m/z 91 (tropylium cation).

Reactivity and Handling

Chemical Reactivity:

This compound exhibits reactivity typical of an aromatic amine. The amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. The aromatic ring is activated towards electrophilic substitution, although the directing effects of the three substituents can lead to a mixture of products. The benzyloxy group is generally stable but can be cleaved under harsh acidic conditions or by hydrogenolysis.

Safety and Handling:

  • Hazard Classification: Harmful if swallowed (H302). May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[1]

Applications in Drug Discovery

Substituted anilines are cornerstone building blocks in the pharmaceutical industry. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.

Hypothetical Application in Kinase Inhibitor Synthesis:

The aniline nitrogen can be used to form a key hydrogen bond with the hinge region of a kinase active site. The benzyloxy and chloro substituents can be tailored to occupy specific hydrophobic pockets within the enzyme, enhancing potency and selectivity.

G start This compound product Bioactive Amide Derivative (e.g., Kinase Inhibitor) start->product Coupling Reagents (e.g., HATU, EDCI) reagent Heterocyclic Carboxylic Acid reagent->product

Caption: Amide coupling reaction of this compound.

The chloro substituent can serve to block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate. The benzyloxy group can be readily debenzylated via hydrogenolysis to reveal a phenol, which can then be further functionalized to fine-tune the properties of the molecule.

Conclusion

This compound is a strategically important chemical entity for researchers and professionals in drug discovery and development. Its synthesis is achievable through well-established chemical transformations, and its structural features offer a high degree of versatility for the creation of diverse chemical libraries targeting a wide range of biological targets. This guide provides a solid foundation of its properties, synthesis, and potential applications, empowering scientists to effectively utilize this valuable building block in their research endeavors.

References

3-(Benzyloxy)-5-chloroaniline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloroaniline

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of medicinal chemistry and materials science. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A significant focus is placed on a robust, field-proven synthetic protocol, including the causal reasoning behind experimental choices and detailed analytical characterization methods. Furthermore, this guide explores the molecule's application as a strategic building block in the development of novel therapeutics, supported by mechanistic insights and relevant literature. Safety, handling, and storage protocols are also rigorously outlined to ensure safe and effective utilization in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile chemical entity.

Chemical Identity and Properties

This compound is an aromatic amine featuring a benzyloxy ether and a chlorine substituent on the aniline core. This unique substitution pattern makes it a valuable precursor for creating complex molecular architectures with specific steric and electronic properties, which are often sought after in the design of bioactive compounds.

IUPAC Name and Chemical Structure
  • IUPAC Name : this compound

  • Synonyms : 3-(phenylmethoxy)-5-chloroaniline, 5-Chloro-3-(phenylmethoxy)benzenamine

  • CAS Number : 1100752-67-7

  • Molecular Formula : C₁₃H₁₂ClNO[1]

  • SMILES : NC1=CC(Cl)=CC(OCC2=CC=CC=C2)=C1[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.

PropertyValueSource
Molecular Weight 233.69 g/mol [1]
Physical Form Solid
Boiling Point 397.9 °C at 760 mmHg (Predicted)[2]
InChI Key UXNQKFKPKHSVRW-UHFFFAOYSA-N
Purity Typically ≥98%
Storage Temperature 4°C, protect from light, under inert atmosphere[1]

Synthesis and Purification

The most reliable and scalable synthesis of this compound involves a two-step process starting from commercially available 3-chloro-5-nitrophenol. This pathway is advantageous due to the accessibility of starting materials and the high efficiency of each transformation.

Synthetic Workflow

The synthesis proceeds via a Williamson ether synthesis to introduce the benzyl protecting group, followed by the reduction of the nitro moiety to the target aniline.

synthesis_workflow start 3-Chloro-5-nitrophenol reagent1 Benzyl Bromide (BnBr) K₂CO₃, DMF start->reagent1 intermediate 1-(Benzyloxy)-3-chloro-5-nitrobenzene reagent2 SnCl₂·2H₂O, HCl Ethanol intermediate->reagent2 final_product This compound reagent1->intermediate Step 1: Williamson Ether Synthesis reagent2->final_product Step 2: Nitro Group Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxy)-3-chloro-5-nitrobenzene

This step employs a classic Williamson ether synthesis. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the phenol but mild enough to prevent side reactions. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and ability to dissolve both the organic substrate and the inorganic base.

  • Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-5-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous DMF.

  • Reagent Addition : Stir the suspension at room temperature and add benzyl bromide (BnBr, 1.1 eq) dropwise over 15 minutes. The slight excess of benzyl bromide ensures complete consumption of the starting phenol.

  • Reaction : Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot disappears.

  • Work-up : After cooling to room temperature, pour the reaction mixture into ice-water. This precipitates the product and dissolves the inorganic salts.

  • Isolation : Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts, then with a small amount of cold ethanol to remove non-polar impurities.

  • Drying : Dry the pale-yellow solid under vacuum to yield 1-(Benzyloxy)-3-chloro-5-nitrobenzene. The product is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound

The reduction of the nitro group is a crucial step. While catalytic hydrogenation is an option, reduction using stannous chloride (tin(II) chloride) in acidic ethanol is often preferred for its reliability, scalability, and tolerance of the chloro- and ether functionalities.[3]

  • Setup : In a 3-necked round-bottom flask equipped with an overhead stirrer and reflux condenser, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) and ethanol.

  • Acidification : Add concentrated hydrochloric acid (HCl) and heat the mixture to 70 °C with stirring until a clear solution is formed. The acidic environment is necessary to activate the reducing agent.

  • Substrate Addition : Add the 1-(Benzyloxy)-3-chloro-5-nitrobenzene from Step 1 portion-wise to the hot solution. This controlled addition is important to manage the exothermic reaction.

  • Reaction : Maintain the reaction at reflux for 2-3 hours, monitoring by TLC for the complete consumption of the starting nitro compound.

  • Work-up : Cool the reaction mixture in an ice bath and slowly neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9). Caution : This neutralization is highly exothermic and releases CO₂ gas if bicarbonate is used.

  • Extraction : Extract the product into an organic solvent, such as ethyl acetate (3x). The organic layers are combined.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Spectroscopic and Analytical Characterization

  • ¹H NMR : The spectrum is expected to show a singlet for the benzylic protons (-O-CH₂ -Ph) around 5.0 ppm. The aromatic region (6.5-7.5 ppm) will contain multiplets corresponding to the protons on the aniline ring and the five protons of the benzyl group. A broad singlet corresponding to the amine (-NH₂ ) protons will also be present, the chemical shift of which can vary.

  • ¹³C NMR : The spectrum should display 11 distinct signals (due to symmetry in the benzyl phenyl ring). Key signals include the benzylic carbon (-O-C H₂-Ph) around 70 ppm and aromatic carbons between 100-160 ppm. The carbon attached to the oxygen will be the most downfield in the aniline ring region.

  • Mass Spectrometry (MS) : The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 233.69 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M peak).

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block in medicinal chemistry. The aniline group serves as a nucleophile or a diazotization handle, the benzyloxy group acts as a stable ether linkage and a bulky hydrophobic moiety, and the chlorine atom provides a site for further cross-coupling reactions or acts as a key binding element.

Role in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors feature a substituted aniline core. The benzyloxy group can serve as a crucial pharmacophore that occupies hydrophobic pockets within the enzyme's active site.[4] The specific substitution pattern of this compound allows for precise orientation of these functional groups, which is fundamental to achieving high potency and selectivity. The aniline nitrogen can be used to construct heterocyclic cores common in kinase inhibitors, such as quinazolines or pyrimidines.[5]

application_workflow start This compound reagent1 Heterocyclic Precursor (e.g., 4-Chloroquinazoline) start->reagent1 intermediate Substituted Heterocycle (e.g., Quinazoline) reagent2 Further Functionalization (e.g., Suzuki Coupling) intermediate->reagent2 final_product Potent & Selective Kinase Inhibitor reagent1->intermediate Nucleophilic Aromatic Substitution reagent2->final_product Late-Stage Diversification

Caption: Role as an intermediate in kinase inhibitor synthesis.

Benzyloxy Group as a Pharmacophore

The benzyloxy moiety is a well-established pharmacophore in drug design. It is known to contribute favorably to binding affinity through hydrophobic and π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein targets. Its incorporation has been pivotal in the development of inhibitors for various enzymes, including monoamine oxidases (MAOs), where it helps anchor the molecule within the active site.[6]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

  • Hazard Statements : H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation.

  • Precautionary Statements :

    • P264 : Wash skin thoroughly after handling.

    • P270 : Do not eat, drink or smoke when using this product.

    • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P501 : Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Use chemical safety goggles.

  • Skin Protection : Wear nitrile rubber gloves and a lab coat.

  • Respiratory Protection : Handle in a well-ventilated fume hood. If dust is generated, use a particulate respirator.

Storage and Disposal
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from light and oxidizing agents.[1]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery and organic synthesis. Its well-defined structure provides a versatile platform for creating complex molecules with tailored biological activities. The synthetic route presented in this guide is robust and scalable, and the outlined safety protocols ensure its responsible use. As the demand for novel and selective therapeutics continues to grow, the importance of strategic building blocks like this compound in the synthetic chemist's toolbox is set to increase.

References

3-(Benzyloxy)-5-chloroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloroaniline: Properties, Synthesis, and Applications

Executive Summary

This compound is a substituted aromatic amine that serves as a critical intermediate in modern organic synthesis. Its unique trifunctional nature—an aniline for nucleophilic attack or coupling reactions, a chloro group for cross-coupling, and a benzyloxy moiety that can act as a stable pharmacophore or a cleavable protecting group—renders it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic pathway with mechanistic considerations, details its applications in research and drug development, and offers a practical experimental protocol for its use. The content is tailored for researchers and scientists, emphasizing the rationale behind methodological choices to ensure reproducibility and safety.

Introduction: A Multifunctional Synthetic Intermediate

Substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Within this class, this compound (Figure 1) emerges as a particularly strategic starting material. The molecule's architecture is defined by three key features on a central benzene ring:

  • The Aniline Group (-NH₂): This primary amine is a potent nucleophile and a versatile handle for a multitude of chemical transformations, including amide bond formation, diazotization, and N-arylation reactions.

  • The Chloro Group (-Cl): As a halogen, it provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

  • The Benzyloxy Group (-OCH₂Ph): This ether linkage introduces the benzyl group, which can serve two primary purposes. It can be a stable, lipophilic pharmacophore element in a final drug candidate, known to interact with various biological targets.[1] Alternatively, it can function as a robust protecting group for the phenolic oxygen, which can be readily cleaved under reductive conditions (e.g., hydrogenolysis) to reveal a free hydroxyl group for further functionalization.

This guide will elucidate the technical details of this compound, providing the foundational knowledge required for its effective utilization in a research and development setting.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. The key identifiers and properties of this compound are summarized in Table 1. The compound is typically a solid at room temperature and requires careful storage, preferably under refrigeration and protected from light, to maintain its integrity.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.7 g/mol [2]
CAS Number 1100752-67-7[2]
Physical Form Solid
Typical Purity ≥98%
Storage Conditions 4°C, protect from light, inert atmosphere[2]
InChI Key UXNQKFKPKHSVRW-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

While numerous synthetic routes can be envisioned, a common and logical approach to this compound involves the selective benzylation of a precursor phenol. A plausible and efficient pathway starting from commercially available 3-amino-5-chlorophenol is outlined below.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct route is a Williamson ether synthesis, a classic and reliable method for forming ethers. The reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an electrophilic benzyl halide.

Synthesis_of_3-Benzyloxy-5-chloroaniline reactant1 3-Amino-5-chlorophenol reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reactant1->reagents reactant2 Benzyl Bromide reactant2->reagents product This compound reagents->product Sₙ2 Reaction

Diagram 1: Proposed synthesis via Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is preferred. Its primary role is to deprotonate the phenolic hydroxyl group, which is significantly more acidic (pKa ≈ 10) than the aniline proton (pKa ≈ 30). This large pKa difference ensures selective reaction at the oxygen, leaving the aniline nitrogen unreacted and unprotected. Stronger bases like sodium hydride (NaH) could also be used but may increase the risk of side reactions.

  • Choice of Solvent: Acetone or dimethylformamide (DMF) are excellent solvent choices. They are polar enough to dissolve the phenoxide salt intermediate but are aprotic, meaning they will not interfere with the nucleophilic attack. Acetone is often preferred for ease of removal during workup.

  • Reaction Conditions: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

Applications in Drug Discovery and Development

The utility of this compound lies in its capacity to serve as a scaffold for building more complex molecules with potential therapeutic value. The aniline moiety is a key starting point for constructing amide, sulfonamide, or urea linkages, which are prevalent in drug molecules.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Fragment

Many kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the enzyme. The aniline nitrogen acts as a hydrogen bond donor. A common synthetic step is the acylation of the aniline with a heterocyclic carboxylic acid, a privileged scaffold in kinase inhibitor design.

The presence of the chloro- and benzyloxy- groups provides further opportunities:

  • The chloro-substituent can be used in a subsequent Suzuki coupling to introduce additional aryl or heteroaryl groups, extending the molecule to access other regions of the protein target.

  • The benzyloxy-group can be retained as a lipophilic element to improve cell permeability or can be deprotected to the phenol, which can act as a hydrogen bond acceptor or a site for further modification.

Experimental Protocol: Acylation of this compound

This section provides a detailed, self-validating protocol for a representative reaction: the synthesis of N-(3-(benzyloxy)-5-chlorophenyl)acetamide. This procedure exemplifies the use of the aniline as a nucleophile.

Objective: To synthesize and characterize N-(3-(benzyloxy)-5-chlorophenyl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Add triethylamine (1.5 eq) to the stirred solution. This base acts as an acid scavenger to neutralize the HCl byproduct of the reaction.

    • Slowly add acetyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC, eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The product should have a higher Rf than the starting aniline.

  • Workup and Extraction:

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and evaporate the solvent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow A 1. Reaction Setup (Dissolve aniline in DCM, cool to 0°C) B 2. Reagent Addition (Add TEA, then Acetyl Chloride) A->B C 3. Reaction Monitoring (Stir at RT, check by TLC) B->C D 4. Aqueous Workup (Quench, Wash with NaHCO₃ & Brine) C->D E 5. Purification (Dry, Concentrate, Column Chromatography) D->E F 6. Analysis (NMR, Mass Spectrometry) E->F

Diagram 2: General workflow for amide synthesis.

Safety, Handling, and Storage

As with all substituted anilines and chlorinated aromatic compounds, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4][5]

  • Toxicity: Chloroanilines are generally considered hazardous. They can cause skin and eye irritation and are often toxic to aquatic life with long-lasting effects. All waste should be disposed of according to institutional and local regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its trifunctional nature allows for a modular and strategic approach to the construction of complex molecular targets. By understanding its fundamental properties, synthetic accessibility, and reaction compatibility, researchers can leverage this compound to accelerate the discovery and development of novel chemical entities. Adherence to rigorous experimental and safety protocols is essential for its effective and responsible use in the laboratory.

References

Spectroscopic Signature of 3-(Benzyloxy)-5-chloroaniline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(benzyloxy)-5-chloroaniline (CAS No. 1100752-67-7), a compound of interest in synthetic chemistry and drug discovery.[1][2] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by comparative data from structurally analogous compounds, to construct a reliable spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule. The methodologies for data acquisition are also detailed to provide a framework for experimental validation.

Introduction

This compound is a substituted aromatic amine featuring a benzyloxy ether and a chloro substituent. Its structural motifs are common in pharmacologically active molecules, making its unambiguous identification crucial for synthesis validation, quality control, and mechanism-of-action studies. Spectroscopic analysis is the cornerstone of such characterization, providing a unique fingerprint of the molecular structure.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are grounded in the fundamental principles of spectroscopy and are refined by comparing the expected electronic and structural effects with known data from similar molecules, such as 3-chloroaniline, 3,5-disubstituted anilines, and benzyl ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the benzylic methylene group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and benzyloxy groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2~6.75t (triplet)~2.0
H-4~6.60t (triplet)~2.0
H-6~6.50t (triplet)~2.0
-NH₂~3.80br s (broad singlet)-
-CH₂-~5.05s (singlet)-
Phenyl H (ortho)~7.45d (doublet)~7.5
Phenyl H (meta)~7.40t (triplet)~7.5
Phenyl H (para)~7.35t (triplet)~7.5

Causality of Predicted Shifts:

  • Aniline Ring Protons (H-2, H-4, H-6): The protons on the substituted aniline ring are expected to be the most upfield aromatic signals. The amino group is a strong electron-donating group, increasing the electron density at the ortho and para positions. The benzyloxy group is electron-donating through resonance but slightly withdrawing inductively, while the chloro group is deactivating. This complex interplay results in small meta-couplings between the three protons, likely leading to closely spaced triplets.

  • Amino Protons (-NH₂): The protons of the primary amine will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • Benzylic Protons (-CH₂-): The methylene protons are adjacent to an oxygen atom and a phenyl ring, placing their signal around 5.05 ppm as a sharp singlet.

  • Benzyloxy Phenyl Protons: The five protons of the unsubstituted phenyl ring of the benzyloxy group will appear in their characteristic region of 7.30-7.50 ppm, with standard ortho, meta, and para coupling patterns.

Diagram of Molecular Structure and Proton Assignments:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~148.0
C-2~108.0
C-3~160.0
C-4~102.0
C-5~135.0
C-6~109.0
-CH₂-~70.0
Phenyl C (ipso)~136.5
Phenyl C (ortho)~127.5
Phenyl C (meta)~128.5
Phenyl C (para)~128.0

Causality of Predicted Shifts:

  • C-1, C-3, C-5: These carbons are directly attached to heteroatoms or the benzyloxy group. C-1 (attached to the amino group) and C-3 (attached to the benzyloxy group) will be significantly downfield. C-5, bonded to chlorine, will also be downfield due to the inductive effect of the halogen.

  • C-2, C-4, C-6: These carbons will be shifted upfield due to the electron-donating effect of the amino and benzyloxy groups.

  • -CH₂- Carbon: The benzylic carbon will appear around 70 ppm, typical for a carbon atom situated between an oxygen atom and an aromatic ring.

  • Benzyloxy Phenyl Carbons: These will show the standard pattern for a monosubstituted benzene ring.

Experimental Protocols for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

¹H NMR Acquisition:

  • Tune and shim the NMR spectrometer for the specific probe and solvent.

  • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3450 - 3350Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₂-)2950 - 2850Weak
Aromatic C=C Stretch1620 - 1580Medium-Strong
N-H Bend (scissoring)1630 - 1590Medium
C-O-C Stretch (asymmetric)1275 - 1200Strong
C-N Stretch1335 - 1250Strong
C-Cl Stretch800 - 600Strong

Interpretation of Predicted IR Spectrum:

  • N-H Stretching: As a primary amine, two distinct, sharp peaks are expected in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4][5]

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Multiple bands in the 1620-1580 cm⁻¹ region are characteristic of the aromatic rings.

  • C-O-C and C-N Stretching: A strong absorption for the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1250 cm⁻¹.[6] The aromatic C-N stretch will also be prominent in this region.[4]

  • C-Cl Stretching: A strong band in the fingerprint region (800-600 cm⁻¹) will indicate the presence of the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy (ATR Method)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The following predictions are for electron ionization (EI) mass spectrometry.

Predicted Major Fragment Ions:

m/z Proposed Fragment
233/235[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)
198/200[M - Cl]⁺
142[M - C₇H₇]⁺
106[M - C₇H₇ - HCl]⁺

Interpretation of Predicted Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 233. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 235 with approximately one-third the intensity of the m/z 233 peak will be observed.

  • Base Peak: The most prominent peak (base peak) in the spectrum is predicted to be at m/z 91 . This corresponds to the [C₇H₇]⁺ fragment, which rearranges to the highly stable tropylium ion. This is a characteristic fragmentation of benzyl ethers.[1][7][8][9]

  • Other Key Fragments:

    • Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 198.

    • Cleavage of the benzylic C-O bond would lead to a fragment at m/z 142.

    • Subsequent loss of HCl from the m/z 142 fragment could produce an ion at m/z 106.

Diagram of Predicted Mass Spectral Fragmentation:

fragmentation M [M]⁺˙ m/z 233/235 F1 [C₇H₇]⁺ (Tropylium Ion) m/z 91 M->F1 - C₆H₄(NH₂)O˙ F2 [M - C₇H₇O]⁺ m/z 126 M->F2 - C₇H₇O˙ F3 [M - Cl]⁺ m/z 198 M->F3 - Cl˙

Caption: Key predicted fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detect the ions and generate the mass spectrum.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound based on fundamental principles and comparative analysis of related structures. The predicted NMR, IR, and MS data provide a robust framework for the identification and structural verification of this compound. The provided experimental protocols offer a standardized approach for acquiring empirical data to validate these predictions. This comprehensive spectroscopic information is vital for any research or development activities involving this compound.

References

Predicted ¹H and ¹³C NMR Spectral Analysis of 3-(Benzyloxy)-5-chloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. The ability to accurately predict NMR chemical shifts is crucial for confirming molecular structures, identifying impurities, and accelerating research and development timelines. This technical guide provides an in-depth, first-principles prediction of the ¹H and ¹³C NMR spectra for 3-(Benzyloxy)-5-chloroaniline. By dissecting the molecule into its constituent fragments and analyzing the interplay of electronic substituent effects—namely induction and resonance—we derive the anticipated chemical shifts, multiplicities, and integration values. This document serves as a practical reference for scientists working with substituted anilines and complex aromatic systems, offering a logical framework for spectral interpretation in the absence of empirical data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion, the atoms of this compound have been systematically numbered as illustrated below. This convention will be used throughout the analysis. The core of the molecule is a 1,3,5-trisubstituted benzene ring, featuring an amine (-NH₂), a benzyloxy (-OCH₂Ph), and a chloro (-Cl) group.

Caption: Numbering scheme for this compound.

Theoretical Framework: A Synthesis of Substituent Effects

The chemical shift of a nucleus in an aromatic ring is profoundly influenced by the electronic properties of the substituents attached to it. These influences are primarily categorized into two types: the inductive effect and the resonance effect.

  • Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds and is based on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like chlorine pull electron density away from the ring, deshielding the nuclei (causing a downfield shift to higher ppm).

  • Resonance Effect (+R / -R): This effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated system of the aromatic ring. Electron-donating groups (EDGs) like -NH₂ and -OR push electron density into the ring, particularly at the ortho and para positions. This increases the electron density, shielding the nuclei at these positions and causing an upfield shift to lower ppm.[1][2]

In this compound, the three substituents create a complex electronic environment:

  • -NH₂ (Amino): A potent electron-donating group via resonance (+R) and moderately withdrawing via induction (-I). The +R effect is dominant, strongly shielding the ortho (C2, C6) and para (C4) positions.[3]

  • -OCH₂Ph (Benzyloxy): Similar to the amino group, the oxygen's lone pairs make this a strong +R group, donating electron density and shielding its ortho (C2, C4) and para (C6) positions.

  • -Cl (Chloro): An electron-withdrawing group via induction (-I) due to its high electronegativity, but a weak electron-donating group via resonance (+R) due to its lone pairs. The inductive effect generally outweighs the resonance effect.[4][5]

The net chemical shift at each position is a vector sum of these competing and reinforcing effects.

effects ring Aromatic Ring Core substituent_Cl -Cl Group ring->substituent_Cl -I (Overall Deshielding) substituent_NH2 -NH₂ Group substituent_NH2->ring +R (Strong Shielding at o, p) substituent_OBn -OBn Group substituent_OBn->ring +R (Strong Shielding at o, p) substituent_Cl->ring +R (Weak Shielding at o, p)

Caption: Electronic effects of substituents on the aromatic ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted by analyzing each unique proton's local electronic environment and its coupling to neighboring protons.

Aromatic Protons (Chloroaniline Ring)

The protons H2, H4, and H6 are all strongly shielded due to the powerful resonance donation from both the -NH₂ and -OBn groups.

  • H2: This proton is positioned ortho to both the -NH₂ and -OBn groups, receiving maximum shielding from both. It is expected to be the most upfield proton on the ring. It will couple to H4 and H6, likely appearing as a triplet or a doublet of doublets.

  • H4: This proton is para to the -NH₂ group and ortho to the -OBn and -Cl groups. The combined shielding from the -NH₂ and -OBn groups will place it significantly upfield. It will couple to H2 and H6, appearing as a triplet or doublet of doublets.

  • H6: This proton is ortho to the -NH₂ and -Cl groups and para to the -OBn group. It experiences strong shielding from the amine and benzyloxy groups. It will also appear as a triplet or doublet of doublets from coupling to H2 and H4.

Given the similar electronic environments and coupling partners, these three protons will likely appear as a complex, overlapping multiplet in the highly shielded region of the aromatic spectrum.

Benzyloxy Group Protons
  • -CH₂- (H7): The two methylene protons are adjacent to an oxygen atom and a phenyl ring. This environment is deshielding, and the signal is expected to be a sharp singlet around 5.0 ppm, as there are no adjacent protons to couple with.[6]

  • Phenyl Protons (H2' to H6'): The five protons on the terminal phenyl ring are in a standard, unsubstituted environment. They will appear as a complex multiplet in the typical aromatic region, centered around 7.3-7.4 ppm.[7]

Amine Protons (-NH₂)

The two amine protons are exchangeable and often do not couple with other protons. Their chemical shift is highly dependent on solvent, concentration, and temperature. They are expected to appear as a broad singlet.[8]

Summary of Predicted ¹H NMR Shifts
Atom LabelPredicted Shift (ppm)MultiplicityIntegrationRationale
H2, H4, H66.1 – 6.4Multiplet (m)3HStrongly shielded by +R effects from -NH₂ and -OBn groups.
-NH₂3.5 – 4.5Broad Singlet (br s)2HExchangeable protons; shift is solvent-dependent.
H7 (-CH₂)~5.05Singlet (s)2HBenzylic position adjacent to oxygen.
H2' - H6'7.3 – 7.4Multiplet (m)5HStandard unsubstituted phenyl group protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted using an additive model based on the known substituent chemical shifts (SCS) for benzene (128.5 ppm).[9] The effects of multiple substituents are approximately cumulative.

Chloroaniline Ring Carbons

The powerful electron-donating effects of the -NH₂ and -OBn groups dominate the chemical shifts of the substituted ring.

  • C1, C3, C5 (Substituted Carbons): These carbons, directly attached to heteroatoms, will be significantly downfield. C3, bonded to the highly electronegative oxygen, is predicted to be the most downfield carbon of the ring. C1 (attached to N) and C5 (attached to Cl) will also be downfield but to a lesser extent.

  • C2, C4, C6 (Unsubstituted Carbons): These carbons are strongly shielded by the +R effects of the adjacent -NH₂ and -OBn groups. C2 and C4, being ortho to two EDGs, are expected to be shifted significantly upfield (to <110 ppm). C6 is also shielded, being ortho to -NH₂ and para to -OBn.

Benzyloxy Group Carbons
  • C7 (-CH₂-): The methylene carbon in a benzyl ether typically appears in the 65-75 ppm range.[10]

  • Phenyl Carbons (C1' - C6'): The carbons of the terminal phenyl ring will show typical values for a monosubstituted benzene ring attached to an alkyl group. The ipso-carbon (C1') will be the most downfield of this set, while the others will be clustered around the standard 128 ppm region.[11][12]

Summary of Predicted ¹³C NMR Shifts
Atom LabelPredicted Shift (ppm)Rationale
C1~149.0Attached to -NH₂; meta to -OBn and -Cl.
C2~102.5Strongly shielded: ortho to -NH₂ and -OBn.
C3~160.1Attached to -OBn; ipso-carbon shifted significantly downfield.
C4~102.0Strongly shielded: para to -NH₂ and ortho to -OBn.
C5~136.8Attached to -Cl; ipso-carbon moderately downfield.
C6~108.2Shielded: ortho to -NH₂ and para to -OBn.
C7 (-CH₂)~70.5Methylene carbon of a benzyl ether.
C1'~137.0Ipso-carbon of the benzyl group.
C2', C6'~127.8Ortho-carbons of the benzyl group.
C3', C5'~128.6Meta-carbons of the benzyl group.
C4'~128.0Para-carbon of the benzyl group.

Prediction Methodology

The spectral predictions outlined in this guide were derived using a well-established, qualitative methodology favored for rapid, practical analysis by synthetic and analytical chemists. This protocol involves a multi-step, logic-based approach rather than computational simulation:

  • Structural Decomposition: The target molecule, this compound, was conceptually broken down into its fundamental aromatic building blocks: aniline, chlorobenzene, and a benzyl ether moiety.

  • Fragment Data Compilation: Authoritative ¹H and ¹³C NMR chemical shift data for the parent fragments were gathered from spectral databases and literature sources.[4][7][11][13][14][15][16]

  • Analysis of Substituent Effects: Standard Substituent Chemical Shift (SCS) values, which quantify the shielding/deshielding effect of a group at the ipso, ortho, meta, and para positions, were referenced.[9][17][18]

  • Qualitative Synthesis: The predicted shifts were synthesized by starting with the base value of benzene and applying the SCS principles for the three substituents (-NH₂, -OBn, -Cl). The final predicted values represent a reasoned estimate based on the cumulative and sometimes opposing electronic effects, providing a scientifically grounded hypothesis of the molecule's spectral appearance.

Conclusion

This guide provides a comprehensive prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis demonstrates that the potent resonance-donating effects of the amino and benzyloxy substituents are the dominant factors in determining the chemical shifts of the substituted aniline ring, leading to a highly shielded set of aromatic protons and carbons. The benzyloxy and amine moieties present characteristic signals that are readily identifiable. These predictions offer a robust baseline for the verification of synthesized material and can aid researchers in the confident structural assignment of this and related compounds.

References

A Senior Application Scientist's Guide to Key Starting Materials for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. Their unique structural and electronic properties make them indispensable scaffolds in the vast majority of pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to efficiently synthesize diverse and complex heterocyclic libraries is, therefore, a critical driver of innovation in drug discovery and development. This guide moves beyond a simple catalog of reactions to provide a strategic overview of key starting materials and the modern synthetic philosophies that unlock their full potential. As a senior application scientist, my focus is not just on the "how" but the "why"—the causal logic behind choosing a particular starting material and synthetic strategy to achieve a desired molecular architecture with efficiency, selectivity, and scalability. We will explore how versatile synthons, when paired with powerful catalytic systems and enabling technologies, pave the way for the next generation of novel heterocyclic compounds.

The Power of Convergence: Building Complexity with Multicomponent Reactions (MCRs)

The principle of a multicomponent reaction (MCR) is to combine three or more starting materials in a single, one-pot operation to form a product that incorporates substantial portions of all reactants.[3] This strategy is the epitome of atom economy and step efficiency, making it a cornerstone of diversity-oriented synthesis (DOS) for building large libraries of drug-like molecules.[1][4] The true power of MCRs lies in the use of simple, readily available starting materials to rapidly generate significant molecular complexity.

Case Study: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably one of the most powerful and versatile MCRs, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[5][6] While the initial product is acyclic, its densely functionalized nature makes it an exceptional precursor for subsequent cyclization reactions, leading to a vast array of N-heterocycles.[7][8]

Causality in Experimental Design: The success of the Ugi reaction hinges on the formation of a Schiff base (or imine) from the aldehyde and amine, which is then protonated by the carboxylic acid. This activation step is critical as it renders the imine susceptible to nucleophilic attack by the isocyanide carbon. The resulting nitrilium ion intermediate is then trapped by the carboxylate anion in the final, irreversible Mumm rearrangement. The choice of a polar protic solvent like methanol is deliberate; it facilitates the initial imine formation and helps stabilize the charged intermediates throughout the catalytic cycle.

Diagram: Generalized Ugi Reaction Mechanism

Ugi_Mechanism sub Aldehyde (R1-CHO) + Amine (R2-NH2) imine Imine intermediate (Schiff Base) sub->imine Condensation (-H2O) activated_imine Protonated Imine imine->activated_imine Protonation (from R3-COOH) nitrilium Nitrilium Ion Intermediate activated_imine->nitrilium Nucleophilic Attack isocyanide Isocyanide (R4-NC) isocyanide->nitrilium Nucleophilic Attack adduct α-Adduct nitrilium->adduct Anion Trapping carboxylate Carboxylic Acid (R3-COOH) carboxylate->adduct Anion Trapping product Ugi Product (α-Acylamino Amide) adduct->product Mumm Rearrangement

Caption: The Ugi reaction mechanism proceeds via key charged intermediates.

Experimental Protocol: Ugi-Azide Synthesis of a Tetrazole Precursor

This protocol demonstrates a powerful variant where hydrazoic acid (generated in situ from sodium azide and an acid) serves as the carboxylic acid component, directly yielding a tetrazole-containing product, a privileged scaffold in medicinal chemistry.[9]

  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the primary amine (1.0 mmol), and methanol (5 mL).

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to facilitate imine formation.

  • Addition of Components: Add the isocyanide (1.0 mmol) followed by sodium azide (1.5 mmol) and acetic acid (1.5 mmol).

  • Reaction Execution: Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Scope of the Ugi Reaction

The versatility of the Ugi reaction allows for the creation of diverse libraries by simply varying the four starting components.

EntryAldehydeAmineIsocyanideCarboxylic AcidYield (%)
1BenzaldehydeAnilinetert-Butyl isocyanideAcetic Acid92
2CyclohexanecarboxaldehydeBenzylamineCyclohexyl isocyanideBenzoic Acid88
3Isobutyraldehyden-ButylamineEthyl isocyanoacetatePropionic Acid95
44-Chlorobenzaldehyde4-MethoxyanilineTosMICAcetic Acid85

Note: Yields are representative and sourced from generalized findings in MCR literature.

Strategic Ring Construction: Transition Metal-Catalyzed Cyclizations

Transition metals offer a unique ability to activate otherwise inert bonds and orchestrate complex bond-forming cascades.[10] Catalytic cyclization and C-H functionalization reactions have revolutionized heterocycle synthesis by enabling the construction of complex ring systems from simple, linear precursors with high levels of control and selectivity.[11][12][13]

Key Starting Material: 1,n-Enynes

1,n-enynes are exceptionally versatile starting materials for synthesizing a wide range of carbocyclic and heterocyclic frameworks.[14] The adjacent alkene and alkyne functionalities provide a rich playground for transition metals—particularly π-acidic metals like gold, platinum, and palladium—to catalyze complex cycloisomerization reactions.[15][16]

Causality in Experimental Design: Gold(I) catalysts are particularly effective for enyne cycloisomerization due to their strong Lewis acidity and high affinity for alkynes (alkynophilicity). The gold(I) center coordinates to the alkyne, activating it toward intramolecular nucleophilic attack by the tethered alkene. This initial cyclization generates a highly reactive cyclopropyl gold-carbene intermediate, which can then undergo various rearrangements and subsequent transformations to yield diverse and complex scaffolds.[17] The choice of N-heterocyclic carbene (NHC) ligand is critical; it modulates the electronic properties and steric environment of the gold center, thereby influencing reactivity and selectivity.[16]

Diagram: Experimental Workflow for Au(I)-Catalyzed Enyne Cyclization

Enyne_Workflow start 1. Reagent Setup reagents Dissolve 1,6-Enyne substrate and internal standard in DCE (anhydrous) start->reagents catalyst Prepare Au(I)-NHC catalyst and Ag(I) co-catalyst in separate vial start->catalyst addition Add catalyst solution to substrate solution at RT under Argon atmosphere reagents->addition catalyst->addition reaction 2. Reaction Execution reaction->addition stir Stir at specified temperature (e.g., 60 °C) for 2-12 h addition->stir monitoring Monitor reaction by GC-MS and/or TLC stir->monitoring quench Quench with saturated NH4Cl, extract with Et2O monitoring->quench Upon completion workup 3. Work-up & Purification workup->quench purify Dry organic layer (Na2SO4), concentrate, and purify by flash chromatography quench->purify product 4. Characterization analysis Analyze pure product by 1H NMR, 13C NMR, HRMS product->analysis

Caption: A typical workflow for gold-catalyzed enyne cyclization.

Experimental Protocol: Gold-Catalyzed Cycloisomerization of a 1,6-Enyne
  • Catalyst Preparation: In a dry vial under an argon atmosphere, add the Au(I)-NHC complex (e.g., IPrAuCl, 0.025 mmol, 2.5 mol%) and AgSbF₆ (0.025 mmol, 2.5 mol%). Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) and stir the mixture for 5 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried flask, dissolve the 1,6-enyne substrate (1.0 mmol) in anhydrous DCE (8.0 mL).

  • Reaction Initiation: Transfer the prepared catalyst solution to the substrate solution via cannula.

  • Execution and Monitoring: Heat the reaction mixture to 60 °C and stir for the required time (typically 2-8 hours), monitoring for the disappearance of starting material by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a short plug of silica gel, eluting with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired cyclized product.

Modernizing a Classic: The Paal-Knorr Synthesis

Classic name reactions often provide robust and reliable pathways to core heterocyclic structures. The Paal-Knorr synthesis, first reported in 1884, remains a premier method for constructing five-membered heterocycles like pyrroles, furans, and thiophenes.[18] Its enduring relevance is a testament to its simplicity and the accessibility of its key starting material.

Key Starting Material: 1,4-Dicarbonyl Compounds

The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (for pyrroles), or dehydration (for furans).[19][20] The beauty of this method lies in its directness.

Causality and Modern Improvements: The classical Paal-Knorr synthesis often requires harsh acidic conditions and prolonged heating, which can be incompatible with sensitive functional groups.[21] Modern protocols focus on "greener" and more efficient approaches.[22] The use of microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes.[20] This is because microwave energy directly and efficiently heats the polar reactants and intermediates, bypassing the slower process of conventional thermal heating. Using water as a solvent or employing mild Lewis acid catalysts further enhances the sustainability and functional group tolerance of this classic transformation.[22]

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

PaalKnorr_Mechanism start 1,4-Dicarbonyl + Primary Amine step1 Nucleophilic attack on protonated carbonyl start->step1 hemiaminal Hemiaminal Intermediate step1->hemiaminal step2 Intramolecular cyclization (Rate-determining step) hemiaminal->step2 cyclic_intermediate 5-Membered Ring Intermediate (Aminodiol) step2->cyclic_intermediate step3 Sequential Dehydration (-2 H2O) cyclic_intermediate->step3 product Substituted Pyrrole step3->product

Caption: The mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
  • Reagent Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 mmol), the primary amine (e.g., aniline, 1.1 mmol), and p-toluenesulfonic acid (0.1 mmol, 10 mol%).

  • Solvent: Add ethanol (2 mL) as the solvent.

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.

  • Work-up: After the reaction, cool the vessel to room temperature. Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be purified by recrystallization or flash chromatography if necessary.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
MethodTemperature (°C)TimeSolventYield (%)Reference
Conventional110 (Reflux)8 hoursToluene75[21]
Microwave12010 minutesEthanol94[20]

Note: Data represents a typical synthesis of a 1,2,5-trisubstituted pyrrole.

Harnessing Light: Photoredox Catalysis for Heterocycle Synthesis

Visible-light photoredox catalysis has emerged as a powerful paradigm in organic synthesis, enabling the generation of reactive radical intermediates from simple starting materials under exceptionally mild conditions.[23] This approach avoids the need for harsh reagents or high temperatures, opening up new avenues for heterocycle construction.

Causality in Experimental Design: The process begins with a photocatalyst (typically an iridium or ruthenium complex, or an organic dye) absorbing visible light, which promotes it to an excited state.[24] This excited-state catalyst is now a potent single-electron transfer (SET) agent. It can oxidize or reduce a readily available starting material to generate a radical. This radical can then engage in cyclization reactions. For instance, sulfilimines can be used as bifunctional precursors; upon oxidation, they generate an N-centered radical that can cyclize with a tethered alkene, leading to various N-heterocycles.[25][26] The choice of photocatalyst is critical and is dictated by its redox potential, which must be matched to the substrate to enable the desired SET event.

Diagram: General Photocatalytic Cycle for Radical Generation

Photocatalysis_Cycle cluster_oxidation Oxidative Quenching Cycle cluster_regen PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star (Visible Light) Sub Substrate (e.g., Amine) Sub_radical Substrate Radical (Sub•+) PC_star->Sub_radical SET PC_red Reduced PC (PC•-) PC_star->PC_red SET Product Cyclized Product Sub_radical->Product Radical Cyclization PC_red->PC Regeneration Ox Oxidant Ox_red Reduced Oxidant Ox->Ox_red

Caption: A simplified oxidative quenching cycle in photoredox catalysis.

Enabling Technology: Flow Chemistry in Heterocyclic Synthesis

Flow chemistry, or continuous-flow processing, represents a paradigm shift from traditional batch synthesis.[27] By pumping reagents through a network of tubes and reactors, it offers superior control over reaction parameters like temperature, pressure, and reaction time.[28] This technology is particularly transformative for heterocycle synthesis, as it allows for the safe use of hazardous reagents, the rapid optimization of reaction conditions, and seamless scalability from the lab bench to production.[29][30]

Causality and Strategic Advantage: The high surface-area-to-volume ratio in flow reactors enables extremely efficient heat transfer. This allows for the safe execution of highly exothermic reactions that would be dangerous to scale up in a batch reactor. Furthermore, unstable or short-lived intermediates can be generated and immediately consumed in a subsequent reaction zone, a process that is difficult to control in batch.[29] This "telescoping" of reaction steps without intermediate work-up significantly improves efficiency and reduces waste, aligning with the principles of green chemistry.[31]

Flow_vs_Batch

References

The Emerging Therapeutic Potential of 3-(Benzyloxy)-5-chloroaniline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. The 3-(benzyloxy)-5-chloroaniline core has emerged as a promising framework for the development of a new generation of targeted therapies. Its unique electronic and steric properties, conferred by the electron-withdrawing chloro group and the flexible, lipophilic benzyloxy moiety, provide a versatile platform for designing molecules with potent and selective biological activities. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting area of medicinal chemistry.

I. The Strategic Synthesis of this compound and Its Analogs

The synthetic route to this compound and its derivatives is a critical aspect of exploring their biological potential. A robust and adaptable synthetic strategy allows for the systematic modification of the core structure to probe structure-activity relationships (SAR).

A. Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of the parent this compound involves a multi-step process starting from commercially available precursors. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

  • Nitration of a Substituted Phenol: Begin with a suitable substituted phenol, such as 3-chlorophenol. Nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring.

  • Benzylation of the Phenolic Hydroxyl Group: The hydroxyl group of the nitrated phenol is then protected by benzylation. This is typically achieved by reacting the phenol with benzyl bromide in the presence of a base like potassium carbonate.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

A 3-Chlorophenol B 3-Chloro-5-nitrophenol A->B HNO3, H2SO4 C 1-(Benzyloxy)-3-chloro-5-nitrobenzene B->C Benzyl bromide, K2CO3 D This compound C->D SnCl2, HCl or H2, Pd/C

Caption: Synthetic scheme for this compound.

B. Derivatization Strategies for SAR Studies

The true potential of the this compound scaffold lies in its derivatization. The primary amine group serves as a key handle for introducing a wide array of substituents, enabling the exploration of chemical space and the optimization of biological activity. Common derivatization strategies include:

  • Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) to form amide derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Coupling Reactions: Utilizing the aniline as a nucleophile in palladium-catalyzed cross-coupling reactions to form more complex structures.

II. Unraveling the Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have shown promise in several key therapeutic areas, primarily as antiproliferative and antimicrobial agents.

A. Antiproliferative Activity: Targeting Kinase Signaling Pathways

A significant body of research points towards the potential of aniline derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The this compound core can be considered a "privileged scaffold" for kinase inhibitor design.

Mechanism of Action: Hinge-Binding and Allosteric Interactions

The aniline moiety is well-suited to form crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases. The benzyloxy and chloro substituents can then be strategically positioned to interact with specific hydrophobic pockets and allosteric sites within the kinase domain, thereby enhancing both potency and selectivity.

A notable example is the development of quinoline-based inhibitors where a substituted aniline, such as 4-(benzyloxy)-3-chloroaniline, is a key component. For instance, (E)-N-{4-[4-(benzyloxy)-3-chloroanilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide has been identified as a potent inhibitor of the HER-2 tyrosine kinase, a key driver in certain types of breast cancer[1]. This highlights the potential of incorporating the this compound scaffold into similar inhibitor designs.

cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket AllostericSite Allosteric Site Inhibitor This compound Derivative AnilineMoiety Aniline Moiety Inhibitor->AnilineMoiety BenzyloxyChloro Benzyloxy & Chloro Substituents Inhibitor->BenzyloxyChloro AnilineMoiety->Hinge Hydrogen Bonding BenzyloxyChloro->HydrophobicPocket Hydrophobic Interactions BenzyloxyChloro->AllostericSite Allosteric Modulation

Caption: Kinase inhibition by this compound derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., HER-2, EGFR, Src) and a suitable peptide substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: The this compound derivatives are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate well. A control reaction without the inhibitor is also included.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Antiproliferative Activity of Related Benzyloxy-Quinoxaline Derivatives

While specific data for a library of this compound derivatives is not yet extensively published, studies on structurally related benzyloxy-quinoxaline propanamides provide valuable insights into their antiproliferative potential.

CompoundTarget Cell LineIC₅₀ (µM)
6f MCF-7< 50
HCT-116< 50
Hela< 50
PC-3< 50
6g MCF-7< 50
HCT-116< 50
Hela< 50
PC-3< 50
6i MCF-7< 50
HCT-116< 50
Hela< 50
PC-3< 50
6k MCF-76.93 ± 0.4
HCT-11610.88 ± 0.8
Hela9.46 ± 0.7
PC-312.17 ± 0.9
Doxorubicin (Control) MCF-74.17 ± 0.2
HCT-1165.23 ± 0.3
Hela8.87 ± 0.6
PC-3Not Reported

Data adapted from a study on N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides.[2]

These results demonstrate that the benzyloxy moiety, in combination with a heterocyclic core, can lead to potent antiproliferative activity against a range of cancer cell lines.[2]

B. Antimicrobial Activity: A Renewed Focus on Substituted Anilines

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted anilines have long been recognized for their antimicrobial properties, and the this compound scaffold offers a modern platform for the development of new anti-infectives.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of chloroaniline derivatives is likely multifactorial. Potential mechanisms include:

  • Membrane Disruption: The lipophilic nature of the benzyloxy group can facilitate insertion into the bacterial cell membrane, leading to disruption of membrane potential and integrity.

  • Enzyme Inhibition: The aniline core and its substituents can interact with and inhibit essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Inhibition of Biofilm Formation: Some aniline derivatives have been shown to interfere with bacterial quorum sensing and biofilm formation, which are crucial for chronic infections.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture Preparation: A standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Compound Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

cluster_0 Antimicrobial Assay Workflow A Prepare Bacterial Inoculum C Inoculate Microplate A->C B Serial Dilution of Test Compounds B->C D Incubate at 37°C C->D E Determine MIC D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

While specific MIC data for this compound derivatives is limited in the public domain, studies on other substituted anilides have demonstrated their efficacy, particularly against Gram-positive bacteria.[3] For example, certain anilides of carboxylic and sulfonic acids are bacteriostatic at concentrations as low as 10 ppm against Bacillus cereus and Staphylococcus aureus.[3]

III. Future Directions and Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Future research in this area should focus on:

  • Systematic Library Synthesis: The synthesis and biological screening of a diverse library of this compound derivatives are crucial to establish comprehensive structure-activity relationships.

  • Target Identification and Validation: For promising antiproliferative compounds, identifying the specific kinase(s) or other cellular targets is essential for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy and Safety Profiling: Compounds with potent in vitro activity should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: The versatile nature of this scaffold warrants its investigation in other disease areas, such as neurodegenerative disorders and inflammatory diseases, where kinase signaling and microbial infections can play a role.

IV. Conclusion

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors and antimicrobial agents. This technical guide has provided a framework for the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds. By leveraging the principles of medicinal chemistry and modern drug discovery techniques, researchers can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.

References

The Strategic Utility of 3-(Benzyloxy)-5-chloroaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Substituted anilines, in particular, represent a privileged scaffold, forming the core of numerous approved drugs and clinical candidates, most notably in the realm of protein kinase inhibitors. This guide provides an in-depth technical exploration of 3-(Benzyloxy)-5-chloroaniline, a seemingly niche yet strategically valuable intermediate. While not as extensively documented as some of its isomers, its unique substitution pattern offers a compelling platform for the design of potent and selective modulators of biological targets. This document will serve as a comprehensive resource for medicinal chemists, elucidating the synthesis, chemical reactivity, and potential applications of this compound, supported by field-proven insights from closely related analogues and established medicinal chemistry principles.

Physicochemical Properties and Chemical Identification

A solid understanding of the fundamental properties of this compound is the first step in its effective utilization.

PropertyValue
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
CAS Number 1100752-67-7[1][2]
Appearance Solid (predicted)
SMILES NC1=CC(Cl)=CC(OCC2=CC=CC=C2)=C1[2]
InChI Key UXNQKFKPKHSVRW-UHFFFAOYSA-N[1]

Proposed Synthesis of this compound: A Step-by-Step Protocol

Synthesis_of_3-Benzyloxy-5-chloroaniline start 3-Chloro-5-nitrophenol intermediate 1-(Benzyloxy)-3-chloro-5-nitrobenzene start->intermediate Benzyl bromide, K₂CO₃, DMF product This compound intermediate->product Fe, NH₄Cl, EtOH/H₂O or H₂, Pd/C HER2_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Ras Ras HER2->Ras PI3K PI3K HER2->PI3K EGFR EGFR EGFR->Ras EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Benzyloxy-chloroaniline based inhibitor Inhibitor->HER2 Inhibition Inhibitor->EGFR Inhibition Coupling_Workflow start Combine this compound and chloro-quinazoline derivative reaction Add solvent (e.g., isopropanol) and heat to reflux start->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor workup Cool, filter the precipitate, and wash with cold solvent monitor->workup Reaction complete product Dry the product under vacuum workup->product Kinase_Assay_Workflow start Prepare serial dilutions of test compound plate Add compound, kinase, and substrate/ATP mixture to plate start->plate incubate Incubate at room temperature plate->incubate adp_glo Add ADP-Glo™ Reagent incubate->adp_glo incubate2 Incubate to stop kinase reaction and deplete remaining ATP adp_glo->incubate2 detect Add Kinase Detection Reagent incubate2->detect read Measure luminescence detect->read

References

Strategic Use of 3-(Benzyloxy)-5-chloroaniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

< < An In-depth Technical Guide

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1] Central to this effort is the strategic selection of chemical building blocks that provide a scaffold for potent and selective inhibitors. This guide provides a technical deep-dive into the utility of 3-(Benzyloxy)-5-chloroaniline as a versatile starting material for the synthesis of kinase inhibitors, focusing on the widely successful 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds. We will explore the strategic rationale for its use, provide validated, step-by-step synthetic protocols, and discuss the biological context of the resulting inhibitor class, grounded in authoritative scientific literature.

Introduction: The Strategic Value of this compound

This compound is a trifunctional building block offering a unique combination of reactive and modulatory groups essential for modern kinase inhibitor design. Its core utility stems from three key structural features:

  • The Anilino Group (-NH2): This primary amine is the key reactive handle for constructing the core heterocyclic systems of many ATP-competitive kinase inhibitors. It readily participates in nucleophilic aromatic substitution (SNAr) or cyclization reactions to form quinazoline, pyrimidine, or quinoline cores.[2][3]

  • The Chloro Group (-Cl): Positioned meta to the aniline, the chloro group serves multiple roles. It acts as a crucial electronic modulator of the aniline's reactivity and can form important halogen bonds or occupy hydrophobic pockets within the kinase ATP-binding site.[4][5] Its presence can significantly influence the inhibitor's potency and selectivity profile.[1]

  • The Benzyloxy Group (-OCH2Ph): This bulky, hydrophobic group provides a scaffold for exploring interactions within the solvent-exposed region of the kinase active site. The benzyl ether linkage offers a point for future modification or can be deprotected in a late-stage synthetic step to reveal a phenol, which can act as a key hydrogen bond donor.[6][7]

The strategic placement of these groups makes this compound an ideal starting point for synthesizing inhibitors targeting prominent kinases like the Epidermal Growth Factor Receptor (EGFR), whose signaling pathways are critical drivers of cell proliferation and survival.[8][9]

Target Focus: EGFR and the 4-Anilinoquinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are central to cell growth, survival, and differentiation.[10] Aberrant EGFR signaling is a well-established oncogenic driver in various cancers, particularly non-small-cell lung cancer (NSCLC).[11]

Many first and second-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline core.[11][12] This scaffold effectively mimics the adenine portion of ATP, allowing it to bind reversibly to the kinase's ATP pocket and inhibit its function.[11] The aniline substituent at the 4-position of the quinazoline ring projects into the active site, where its substituents can be modified to achieve potency and selectivity.[13][14] Our focus will be on constructing a representative inhibitor of this class, leveraging this compound as the key aniline component.

Biological Signaling Pathway: The EGFR Cascade

Understanding the target pathway is crucial for appreciating the inhibitor's mechanism of action. EGFR activation initiates a complex signaling network.

EGFR_Pathway Diagram 1: Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane EGFR EGFR (Receptor Tyrosine Kinase) Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment PLCg PLCγ EGFR->PLCg Ligand EGF / TGF-α (Ligand) Ligand->EGFR Binding & Dimerization Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation, Survival) ERK->Nucleus Translocation Akt Akt PI3K->Akt PIP3 Generation mTOR mTOR Akt->mTOR Phosphorylation mTOR->Nucleus Protein Synthesis IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Raf

Caption: Simplified overview of the EGFR signaling cascade leading to cell proliferation and survival.[10][15]

Synthetic Strategy and Protocols

The synthesis of a 4-anilinoquinazoline inhibitor from this compound involves a modular, multi-step approach. This representative synthesis is based on well-established methods for preparing analogous FDA-approved drugs.[16][17][18][19]

Synthesis_Workflow Diagram 2: General Synthetic Workflow A Starting Material: Anthranilic Acid Derivative B Step 1: Cyclization (Formation of Quinazolinone Core) A->B C Step 2: Chlorination (Activation of C4 Position) B->C D Key Intermediate: 4-Chloroquinazoline C->D F Step 3: S_NAr Coupling (Formation of Anilinoquinazoline) D->F E Starting Material: This compound E->F G Final Product: Target Kinase Inhibitor F->G

Caption: A modular workflow for the synthesis of a 4-anilinoquinazoline kinase inhibitor.

Representative Synthesis: Preparation of a 4-(3-(Benzyloxy)-5-chloroanilino)-6,7-dimethoxyquinazoline

This section details the synthesis of a model EGFR inhibitor. The 6,7-dimethoxy substitution on the quinazoline core is a common feature in many potent EGFR inhibitors, enhancing binding affinity.

This step involves the cyclization of the appropriately substituted anthranilic acid derivative with formamide.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dimethoxybenzoic acid (1 equiv.).

    • Add formamide (10-15 equiv.).

    • Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours.[12]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature, which should induce precipitation of the product.

    • Add water to the flask and stir.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

ReagentM.W. ( g/mol )Equiv.Quantity
2-Amino-4,5-dimethoxybenzoic acid197.191.0(e.g., 10 g)
Formamide45.04~12(e.g., 40 mL)

The quinazolinone is activated for nucleophilic substitution by converting the hydroxyl group at the C4 position into a chlorine atom.

  • Protocol:

    • To a round-bottom flask, add 6,7-dimethoxyquinazolin-4(3H)-one (1 equiv.).

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv.) under an inert atmosphere (N₂ or Ar).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equiv.).

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.[16][17]

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

ReagentM.W. ( g/mol )Equiv.Quantity
6,7-Dimethoxyquinazolin-4(3H)-one206.201.0(e.g., 10 g)
Phosphorus oxychloride (POCl₃)153.33~7(e.g., 35 mL)
N,N-Dimethylformamide (DMF)73.09cat.(e.g., 0.5 mL)

This is the key step where the this compound building block is introduced.

  • Protocol:

    • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equiv.) and This compound (1.0-1.2 equiv.) in a suitable solvent such as isopropanol (i-PrOH) or n-butanol.[2][16]

    • Heat the mixture to reflux (80-100 °C) for 4-8 hours. The reaction can be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt often precipitates directly from the solution.

    • Collect the solid by vacuum filtration.

    • Wash the solid with the reaction solvent (e.g., i-PrOH) and then with diethyl ether to remove impurities.

    • Dry the final product, 4-(3-(Benzyloxy)-5-chloroanilino)-6,7-dimethoxyquinazoline hydrochloride, under vacuum.

ReagentM.W. ( g/mol )Equiv.Quantity
4-Chloro-6,7-dimethoxyquinazoline224.641.0(e.g., 5 g)
This compound233.691.1(e.g., 5.7 g)
Isopropanol60.10-(e.g., 100 mL)

Conclusion and Future Directions

This guide demonstrates the strategic application of this compound as a valuable building block in the synthesis of potent kinase inhibitors, specifically targeting the well-validated 4-anilinoquinazoline scaffold. The described synthetic route is robust, high-yielding, and analogous to industrially relevant processes for producing EGFR inhibitors.[17][19]

The resulting molecule serves as an excellent platform for further optimization. For instance, the benzyloxy group can be debenzylated to reveal a phenol, which could introduce a critical hydrogen-bond interaction within the kinase active site. Alternatively, the phenyl ring of the benzyl group can be substituted to probe for additional binding interactions. The inherent modularity of this synthetic approach allows researchers to rapidly generate a library of analogs for comprehensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[20][21]

References

Physical and chemical properties of 3-(Benzyloxy)-5-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the nuanced functionalities of substituted anilines are of paramount importance. Among these, 3-(Benzyloxy)-5-chloroaniline emerges as a compound of significant interest, offering a unique combination of steric and electronic features. This guide, intended for the discerning researcher, provides a comprehensive overview of the physical and chemical properties of this molecule. By delving into its structural attributes, spectral characteristics, and reactivity, we aim to equip scientists and drug development professionals with the foundational knowledge necessary to harness the potential of this versatile chemical entity. Our focus remains on the practical application of this information, bridging the gap between theoretical understanding and laboratory implementation.

Section 1: Core Molecular Attributes and Physical Properties

This compound, identified by the CAS Number 1100752-67-7, is a substituted aniline featuring a benzyloxy and a chloro group at the meta positions relative to the amino functionality. This arrangement imparts a distinct electronic and steric profile to the molecule, influencing its reactivity and physical behavior.

Structural and General Data

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for its molecular composition and identity.

PropertyValueSource(s)
IUPAC Name This compound--INVALID-LINK--
CAS Number 1100752-67-7[1]
Molecular Formula C₁₃H₁₂ClNO[1]
Molecular Weight 233.7 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥98%[1]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Storage and Handling: It is recommended to store this compound at 4°C, protected from light.[1] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound. For detailed safety information, it is advisable to consult the material safety data sheet (MSDS) from the supplier.[2]

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a dedicated public database of spectra for this compound is not available, the expected spectral features can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. The protons on the chloroaniline ring will likely appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and benzyloxy groups. The five protons of the benzyl group's phenyl ring will also resonate in the aromatic region. The two benzylic protons should appear as a singlet, typically in the range of 5.0-5.5 ppm. The two protons of the amine group will present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, thirteen distinct signals are expected. The carbons of the aromatic rings will resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the oxygen of the benzyloxy group appearing at a lower field. The benzylic carbon will have a characteristic chemical shift around 70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O-C stretching of the ether linkage should produce a strong band in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (233.7 g/mol ). Due to the presence of a chlorine atom, an M+2 peak with approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ether bond.

Section 3: Synthesis and Reactivity

Understanding the synthetic routes to this compound and its subsequent reactivity is crucial for its application in further chemical transformations.

Synthetic Approaches

While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a plausible and common synthetic strategy would involve the benzylation of a suitable precursor. A logical starting material would be 3-amino-5-chlorophenol.

Proposed Synthetic Workflow:

Synthesis of this compound cluster_0 Step 1: Benzylation cluster_1 Product 3-amino-5-chlorophenol 3-amino-5-chlorophenol Reaction1 Williamson Ether Synthesis 3-amino-5-chlorophenol->Reaction1 Benzyl_halide Benzyl bromide or chloride Benzyl_halide->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction1 Product This compound Reaction1->Product Formation of ether linkage

Caption: Proposed synthesis of this compound.

Experimental Protocol Outline (Hypothetical):

  • Reactant Preparation: Dissolve 3-amino-5-chlorophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a mild base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.

  • Benzylation: Slowly add a benzyl halide, such as benzyl bromide or benzyl chloride, to the reaction mixture.

  • Reaction Conditions: Heat the mixture, typically to reflux, and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered to remove inorganic salts, and the solvent evaporated. The crude product would then be purified, likely through recrystallization or column chromatography, to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups: the primary amine, the chloro substituent, and the benzyloxy group.

  • Amine Group: The amino group is nucleophilic and can undergo a variety of reactions typical of primary anilines. These include:

    • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

    • Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

    • Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt can then be used in a wide range of subsequent reactions, such as Sandmeyer reactions, to introduce various substituents onto the aromatic ring.

    • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

  • Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating amino and benzyloxy groups. The directing effects of these groups (ortho- and para-directing) and the deactivating but meta-directing chloro group will influence the position of substitution.

  • Benzyloxy Group: The benzyl ether linkage is generally stable but can be cleaved under certain conditions, such as catalytic hydrogenation, which would also reduce the nitro group if present, or by strong acids.

Section 4: Applications in Research and Development

Substituted anilines are foundational building blocks in the synthesis of a vast array of complex organic molecules. The specific substitution pattern of this compound makes it a valuable intermediate in several areas:

  • Pharmaceuticals: The chloroaniline moiety is present in numerous bioactive molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a later stage of a synthesis. This compound could be a precursor for the synthesis of kinase inhibitors, receptor antagonists, or other therapeutic agents.

  • Agrochemicals: Many herbicides and fungicides contain chloroaniline structures. The unique substitution pattern of this molecule could be exploited to develop new agrochemicals with improved efficacy or selectivity.

  • Materials Science: Aniline derivatives are precursors to polyaniline and other conductive polymers. The benzyloxy and chloro substituents could be used to tune the electronic and physical properties of such materials.

Conclusion

This compound is a chemical compound with significant potential for a range of applications, particularly in the fields of drug discovery and materials science. Its unique trifunctional nature provides a versatile platform for the synthesis of more complex molecules. While a comprehensive public dataset of its physical and chemical properties is still developing, this guide has provided a thorough overview based on available information and established chemical principles. It is our hope that this document will serve as a valuable resource for researchers and professionals, facilitating the innovative application of this compound in their work.

References

Methodological & Application

Synthesis protocol for 3-(Benzyloxy)-5-chloroaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(Benzyloxy)-5-chloroaniline Derivatives

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are foundational building blocks in modern medicinal chemistry and drug development. Their versatile nature as key intermediates allows for the construction of a wide array of complex molecular architectures found in pharmaceuticals, agrochemicals, and dyes. Specifically, the this compound scaffold incorporates several key features: a nucleophilic amino group for further functionalization, a chloro substituent that can modulate electronic properties and metabolic stability, and a benzyloxy group which can act as a protecting group for a phenol or as a lipophilic moiety to enhance membrane permeability.[1] These characteristics make it a valuable precursor for synthesizing targeted therapeutic agents.

This guide provides a detailed, field-tested protocol for the synthesis of this compound, focusing on the chemoselective reduction of its nitroaromatic precursor. The methodology is designed for scalability and reliability, addressing common challenges encountered in the synthesis of multi-functionalized anilines.

Synthetic Strategy: Chemoselective Nitro Group Reduction

The most direct and widely adopted route for the synthesis of aromatic amines is the reduction of the corresponding nitroarenes.[2] This approach is advantageous due to the ready availability of diverse nitroaromatic compounds, which are often prepared via electrophilic aromatic nitration.

A primary challenge in the synthesis of this compound is the presence of other reducible or sensitive functional groups, namely the benzyl ether and the aryl chloride. The choice of reducing agent is therefore critical to ensure high chemoselectivity, preserving these functionalities while efficiently converting the nitro group.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): While clean and efficient, this method poses a significant risk of cleaving the benzyl ether (debenzylation) to yield the corresponding phenol. Dehalogenation of the aryl chloride is also a possible side reaction.[3][4]

  • Metal/Acid Systems (e.g., Fe/HCl, Zn/AcOH): These are robust and cost-effective methods.[3] However, the strongly acidic conditions can sometimes be incompatible with other functional groups and the work-up can be cumbersome.

  • Stannous Chloride (SnCl₂): The use of tin(II) chloride is a well-established method for the mild and selective reduction of aromatic nitro groups in the presence of sensitive functionalities.[3][4] It operates under conditions that typically do not affect benzyl ethers or aryl halides, making it the ideal choice for this synthesis. This protocol will detail the reduction of 1-(Benzyloxy)-3-chloro-5-nitrobenzene using stannous chloride dihydrate.

Experimental Workflow Diagram

The overall synthetic process from the nitroaromatic precursor to the final aniline product is outlined below.

SynthesisWorkflow SM 1-(Benzyloxy)-3-chloro- 5-nitrobenzene Reaction Nitro Group Reduction (Reflux) SM->Reaction Reagents SnCl₂·2H₂O Ethanol (Solvent) Reagents->Reaction Workup 1. Basification (aq. NaOH) 2. Extraction (EtOAc) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Benzyloxy)-5-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

3-(Benzyloxy)-5-chloroaniline is a key building block in medicinal chemistry and materials science. Its trifunctional nature—an aniline for amide formation or further coupling, a chloro group for cross-coupling, and a benzyloxy group that can be deprotected to reveal a phenol—makes it a versatile scaffold for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions are paramount for elaborating this core structure, enabling the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] These reactions are foundational in modern drug discovery, allowing for the rapid diversification of lead compounds to explore structure-activity relationships (SAR).[2][3]

This guide provides in-depth application notes and detailed, field-proven protocols for three of the most powerful palladium-catalyzed cross-coupling reactions as applied to this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[4] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 5-position, significantly expanding the molecular diversity achievable from this starting material.

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, and base is critical, especially when using an aryl chloride, which is generally less reactive than the corresponding bromide or iodide due to the stronger C-Cl bond.[4][6]

  • Catalyst System: For aryl chlorides, a high-activity catalyst system is required. This typically involves a palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are often employed to facilitate the challenging oxidative addition step.

  • Base Selection: A suitable base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-5-phenylaniline

This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The conditions are adapted from a similar transformation on a related substrate, 2-benzyloxy-1-bromo-3-nitrobenzene.[7]

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound233.691.01.0
Phenylboronic Acid121.931.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.510.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane-5 mL-
Water (degassed)-1 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired 3-(benzyloxy)-5-phenylaniline.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][9] This reaction is particularly valuable for coupling this compound with a variety of primary and secondary amines, which is a common strategy in the development of pharmaceutical agents.[3]

Mechanistic Rationale and Key Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10]

  • Catalyst System: The coupling of aryl chlorides requires a highly active catalyst system. Pre-formed palladium precatalysts, such as G3 or G4 palladacycles, paired with bulky biarylphosphine ligands like XPhos or RuPhos, are highly effective.[10] Using a pre-catalyst often leads to more reproducible results.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice for aryl chloride aminations. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the reaction rate and solubility of the reagents.

Experimental Protocol: Synthesis of 4-(3-(Benzyloxy)-5-aminophenyl)morpholine

This protocol describes the coupling of this compound with morpholine, a common secondary amine in drug discovery.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound233.691.01.0
Morpholine87.121.21.2
XPhos Pd G3786.370.0150.015
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox, add XPhos Pd G3 (11.8 mg, 0.015 mmol) and NaOt-Bu (135 mg, 1.4 mmol) to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (234 mg, 1.0 mmol).

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe under a positive pressure of argon.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (5 mL). Dilute with ethyl acetate (20 mL).

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, eluent: hexanes/ethyl acetate gradient) to obtain the product.

Section 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][11] This reaction provides a direct route to arylalkynes, which are versatile intermediates for the synthesis of heterocycles, conjugated polymers, and complex natural products.

Mechanistic Rationale and Key Considerations

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst activates the aryl halide via oxidative addition, while the copper co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[9]

  • Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, and a copper(I) salt, typically CuI, is used. Phosphine ligands like PPh₃ are common.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Copper-Free Conditions: To avoid issues with copper, such as the formation of diynes via Glaser coupling, copper-free Sonogashira protocols have been developed. These often require a stronger base and a more active palladium/ligand system.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-5-(phenylethynyl)aniline

This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.

Reaction Scheme:

A representative Sonogashira coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound233.691.01.0
Phenylacetylene102.131.11.1
Bis(triphenylphosphine)palladium(II) chloride701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF, anhydrous)-5 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (234 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask, and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL), triethylamine (418 µL, 3.0 mmol), and phenylacetylene (121 µL, 1.1 mmol) via syringe.

  • Reaction: Heat the mixture to 65 °C and stir for 6-18 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (25 mL), wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluent: hexanes/ethyl acetate) to isolate the target compound.

Summary of Reaction Conditions

Reaction TypePalladium Source/PrecatalystLigandBaseSolventTemp. (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O90
Buchwald-Hartwig XPhos Pd G3-NaOt-BuToluene100
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF65

Conclusion

The palladium-catalyzed cross-coupling reactions detailed herein provide a powerful toolkit for the synthetic elaboration of this compound. By carefully selecting the appropriate reaction—Suzuki-Miyaura for C-C arylations, Buchwald-Hartwig for C-N aminations, and Sonogashira for C-C alkynylations—researchers can access a vast chemical space from a single, versatile building block. The protocols provided offer robust starting points for these transformations, grounded in established mechanistic principles and tailored for the specific reactivity of an aryl chloride substrate. Mastery of these methods is essential for professionals engaged in the design and synthesis of novel pharmaceuticals and advanced materials.

References

Column chromatography protocol for purifying 3-(Benzyloxy)-5-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Fidelity Purification of 3-(Benzyloxy)-5-chloroaniline via Optimized Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a substituted aromatic amine intermediate relevant in pharmaceutical and materials science research. Standard chromatographic purification of amines on silica gel is often plagued by issues of low recovery and significant peak tailing due to strong interactions with acidic silanol groups. This guide presents a systematic approach, beginning with analytical thin-layer chromatography (TLC) for method development, and culminating in an optimized flash column chromatography protocol. We will delve into the causal reasoning behind the selection of stationary phases, mobile phase modifiers, and sample loading techniques to ensure a robust, reproducible, and high-purity separation.

Introduction: The Challenge of Purifying Aromatic Amines

This compound is a moderately polar molecule featuring a basic aniline functional group. The purification of such compounds by normal-phase chromatography on standard silica gel presents a significant challenge. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol (Si-OH) groups on the surface of the silica stationary phase. This strong, often irreversible, binding leads to characteristic "tailing" or "streaking" of the compound during elution, resulting in poor separation from impurities and reduced overall yield.[1]

This protocol mitigates these issues by employing a mobile phase modified with a competing base, triethylamine (TEA), to passivate the active sites on the silica gel, thereby ensuring a sharp, symmetrical elution profile for the target amine.

Pre-Chromatography Method Development: The Role of TLC

Before proceeding to preparative column chromatography, it is imperative to develop and optimize the separation conditions using analytical Thin-Layer Chromatography (TLC). TLC serves as a rapid, low-cost micro-scale experiment to determine the optimal mobile phase composition.

2.1. Materials & Equipment

  • TLC Plates: Silica gel 60 F₂₅₄

  • Crude this compound sample

  • Developing Chambers (beakers with watch glasses)

  • Capillary tubes for spotting

  • Mobile Phase Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA)

  • Visualization tools: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain

2.2. TLC Protocol: Finding the Right Eluent

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to create a dilute solution.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Solvent System Screening: Prepare several eluent systems with varying polarities in different developing chambers. It is critical to include a small percentage of triethylamine (0.5-1%) in each system to prevent tailing.[1][2]

  • Development: Place the TLC plates in the chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • First, visualize the plate under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots.

    • Next, immerse the plate in a potassium permanganate stain. This will visualize many organic compounds, which is useful for identifying non-UV active impurities.

  • Analysis: The ideal solvent system is one that moves the target compound to a Retention Factor (Rf) value between 0.25 and 0.40, and shows clear separation from all impurities.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

2.3. Interpreting TLC Results

The following table provides representative data for eluent screening. The goal is to find a system that provides good separation and an ideal Rf for the target compound.

Eluent System (v/v/v)% TriethylamineTarget RfObservations
Hexane:EtOAc (90:10)1%~0.15Compound is moving, but too slowly.
Hexane:EtOAc (80:20) 1% ~0.30 Good separation from a less polar spot (Rf ~0.5) and a baseline impurity.
Hexane:EtOAc (70:30)1%~0.50Compound is moving too fast; poor separation from the less polar impurity.
DCM:Hexane (50:50)1%~0.45Good mobility, but less separation between spots compared to the EtOAc system.

Based on this screening, 80:20 Hexane:EtOAc with 1% TEA is selected as the optimal mobile phase for the column.

Optimized Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material on a standard laboratory glass column.

3.1. Materials & Equipment

  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Crude this compound

  • Sand, Cotton or Glass Wool

  • Collection vessels (test tubes or flasks)

  • Rotary Evaporator

3.2. Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC TLC Method Development (80:20 Hex:EtOAc + 1% TEA) Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Sample_Loading Dry Sample Loading Column_Packing->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporator) Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

3.3. Step-by-Step Methodology

  • Column Preparation:

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

    • Clamp the column perfectly vertically to a stand.

    • Close the stopcock and fill the column about one-third full with the initial, less polar eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).

  • Slurry Packing:

    • In a separate beaker, measure the required amount of silica gel (approx. 50-100 times the weight of your crude sample).

    • Create a slurry by adding the silica gel to the initial eluent. Stir gently to remove air bubbles.

    • Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.

    • Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air channels. Crucially, never let the top of the silica bed run dry.

    • Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (80:20 Hexane:EtOAc + 1% TEA) to the column.

    • Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 5-10 cm/min drop rate).

    • Collect fractions of a consistent volume (e.g., 20 mL per test tube).

  • Monitoring the Separation:

    • Periodically, spot every few fractions onto a TLC plate.

    • Develop the TLC plate in the same mobile phase used for the column.

    • Visualize under UV light to identify which fractions contain the desired product. The product should appear as a single, clean spot at the target Rf of ~0.30.

  • Product Isolation:

    • Once TLC analysis confirms which fractions contain the pure compound, combine them in a round-bottom flask.

    • Remove the solvents (hexane, ethyl acetate) and the triethylamine using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.

    • The resulting solid or oil is the purified this compound. Confirm its purity by NMR or other analytical techniques.

Concluding Remarks

The successful purification of basic compounds like this compound hinges on the deliberate suppression of unwanted interactions with the silica stationary phase. The addition of a basic modifier like triethylamine is not merely an additive but a critical component of the mobile phase that ensures high recovery and excellent resolution.[1] By coupling this chemical modification with a systematic TLC-based method development and proper column packing techniques, researchers can achieve high-fidelity purification, a crucial step in any synthetic workflow.

References

Application Notes and Protocols for 3-(Benzyloxy)-5-chloroaniline: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on 3-(Benzyloxy)-5-chloroaniline (CAS No. 1100752-67-7), a key chemical intermediate for research and development in the pharmaceutical and life sciences sectors. The guide synthesizes critical Material Safety Data Sheet (MSDS) information into actionable laboratory protocols, emphasizing safe handling, emergency response, and practical application in organic synthesis. It is intended for researchers, scientists, and drug development professionals who utilize substituted anilines as foundational scaffolds in the design and synthesis of novel chemical entities.

Section 1: Compound Profile and Physicochemical Data

This compound is a substituted aromatic amine featuring a benzyloxy ether and a chlorine atom. This specific arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry, allowing for subsequent modifications at the aniline nitrogen or through aromatic substitution, enabling the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1100752-67-7 [1][2][3]
Molecular Formula C₁₃H₁₂ClNO [1][3]
Molecular Weight 233.7 g/mol [1]
MDL Number MFCD11655923 [1][3]
Physical Form Solid [1]

| Storage Conditions | Store at 4°C or room temperature in a dark place, under an inert atmosphere.[1][3] | |

Section 2: Comprehensive Safety & Handling Protocol

The following protocols are derived from an analysis of available Safety Data Sheets (SDS) for this compound and structurally related compounds like m-chloroaniline. Adherence to these guidelines is critical for ensuring laboratory safety.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.[4] The available data for the target compound and its close analogs suggest the following hazard profile.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement Pictogram Signal Word
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed GHS07 Warning
Skin Irritation Category 2 H315: Causes skin irritation GHS07 Warning
Eye Irritation Category 2A H319: Causes serious eye irritation GHS07 Warning

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Note: Data synthesized from the specific compound and related anilines.[1][5] Structurally similar chloroanilines are also noted as being toxic upon skin contact and inhalation and may cause damage to organs through prolonged exposure.[6][7][8] Absorption can lead to methemoglobin formation, causing cyanosis.[4]

Engineering Controls & Personal Protective Equipment (PPE)

To minimize exposure risk, all manipulations should be performed within a certified chemical fume hood.[6] Proper PPE is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][9] Contaminated clothing should be removed immediately.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates is recommended.[6][9]

Safe Handling & Storage Procedures
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 4°C under an inert atmosphere and protected from light is recommended.[1][3]

First Aid & Emergency Response Protocol

Immediate action is required in case of exposure. Always have the Safety Data Sheet available for medical personnel.[6]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a Poison Control Center or doctor.[6][7]

G Inhalation Inhalation Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Wash with Soap & Water Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek IMMEDIATE Medical Attention Move_Fresh_Air->Seek_Medical_Attention Remove_Clothing->Seek_Medical_Attention if irritation persists Flush_Eyes->Seek_Medical_Attention Call_Poison_Center Call Poison Center IMMEDIATELY Rinse_Mouth->Call_Poison_Center

Emergency Response Protocol Flowchart.
Spill Management and Disposal

  • Spill Management: Evacuate personnel from the area. Wear full PPE. Avoid generating dust. For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[9] Do not let the product enter drains.

  • Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7] This material may be considered hazardous waste.

Section 3: Application in Organic Synthesis - Protocol for N-Acylation

The primary amino group of this compound is a versatile handle for synthetic transformations. A fundamental and highly useful reaction is N-acylation to form an amide bond, a ubiquitous linkage in pharmaceuticals. This protocol provides a representative method for reacting the aniline with an acyl chloride.

Rationale and Overview

This procedure details the formation of an N-aryl amide via the reaction of this compound with a generic acyl chloride (R-COCl). The reaction is base-mediated, where an amine base like triethylamine (TEA) is used to neutralize the hydrochloric acid byproduct generated during the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the reactive acyl chloride. The reaction is typically initiated at a low temperature to control the initial exothermic event.

Step-by-Step Experimental Protocol

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes.

    • Causality Note: Dropwise addition is critical to manage the exothermic nature of the acylation and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up (Quenching): Once complete, cool the mixture again to 0 °C and slowly add water to quench any unreacted acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove HCl-TEA salt and acidic impurities), water, and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by column chromatography on silica gel or recrystallization, as appropriate for the specific product's properties.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G node_setup 1. Dissolve Aniline in Anhydrous DCM under N₂ node_cool1 2. Cool to 0 °C node_setup->node_cool1 node_base 3. Add Triethylamine (Base) node_cool1->node_base node_acyl 4. Add Acyl Chloride (Dropwise) node_base->node_acyl node_react 5. Warm to RT Stir 2-4h node_acyl->node_react node_monitor 6. Monitor by TLC node_react->node_monitor node_monitor->node_react Incomplete node_workup 7. Quench with H₂O & Extract node_monitor->node_workup Reaction Complete node_dry 8. Dry Organic Layer & Concentrate node_workup->node_dry node_purify 9. Purify (Chromatography) node_dry->node_purify node_char 10. Characterize Product (NMR, MS) node_purify->node_char

Workflow for N-Acylation of this compound.

Section 4: Relevance in Drug Discovery and Development

Substituted anilines are privileged structures in medicinal chemistry. The specific trifunctional nature of this compound offers a strategic advantage in drug design:

  • Amide/Urea Formation: The aniline nitrogen serves as a nucleophile for creating amide, urea, sulfonamide, and carbamate linkages, which are critical pharmacophores for establishing hydrogen bonding interactions with biological targets.

  • Scaffold for Kinase Inhibitors: The aniline core is a common feature in many ATP-competitive kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase domain. The benzyloxy and chloro substituents provide vectors for exploring different pockets of the ATP-binding site to enhance potency and selectivity.

  • Further Functionalization: The benzyloxy group can be deprotected (debenzylated) to reveal a phenol, providing another site for modification. The chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and build larger molecular frameworks.

The use of structurally related chloroanilines as intermediates in the synthesis of compounds with demonstrated antitumor activity highlights the potential of this molecular scaffold in oncology drug discovery.[10] By leveraging this building block, medicinal chemists can efficiently generate libraries of novel compounds for screening and lead optimization campaigns.

References

Synthesis of Pyrimidoazepine Analogs: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrimidoazepine Scaffolds

Pyrimidoazepine analogs represent a compelling class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. This unique structural motif, which combines the electron-deficient pyrimidine ring with a seven-membered azepine ring, serves as a versatile scaffold for the development of potent and selective modulators of various biological targets. Notably, these compounds have shown considerable promise as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2] The exploration of pyrimidoazepine analogs has also extended to other therapeutic areas, including the development of agents targeting serotonin receptors for neurological disorders and γ-secretase modulators for Alzheimer's disease.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of pyrimidoazepine analogs. It is designed to offer not just procedural steps, but also the underlying strategic thinking and mechanistic rationale that inform the synthetic design. By understanding the "why" behind the "how," researchers can more effectively troubleshoot, optimize, and adapt these methods for the creation of novel and therapeutically valuable molecules.

Strategic Approaches to the Pyrimidoazepine Core

The construction of the pyrimidoazepine ring system can be approached through several strategic synthetic disconnections. The choice of strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. Here, we delve into three powerful and widely employed strategies: Intramolecular Friedel-Crafts Cyclization, Microwave-Assisted Synthesis, and Ring-Closing Metathesis.

Intramolecular Friedel-Crafts Cyclization: Forging the Azepine Ring

The intramolecular Friedel-Crafts reaction is a classic yet powerful method for the formation of the seven-membered azepine ring fused to the pyrimidine core. This acid-catalyzed electrophilic aromatic substitution reaction involves the cyclization of a suitably functionalized pyrimidine derivative bearing an tethered aryl group.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The choice of Lewis acid (e.g., polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃)) is critical. PPA is often favored for its dual role as a solvent and a catalyst at elevated temperatures, promoting the dehydration and cyclization steps. POCl₃ is a stronger Lewis acid and is particularly effective for less reactive substrates.

  • Solvent: High-boiling, non-protic solvents are typically used to achieve the necessary reaction temperatures for cyclization.

  • Substrate Design: The precursor molecule must contain an electrophilic center (often a carboxylic acid or its derivative) and a nucleophilic aromatic ring positioned to allow for a 7-membered ring closure. The electronic nature of the aromatic ring influences the reaction's facility; electron-donating groups on the aniline moiety enhance its nucleophilicity and promote cyclization.

G cluster_0 Precursor Synthesis cluster_1 Cyclization Step cluster_2 Product Formation Start 5-Amino-4-(N-substituted)anilino-6-chloropyrimidine Reaction Intramolecular Friedel-Crafts Cyclization (Lewis Acid, Heat) Start->Reaction Acid Carboxylic Acid or Derivative Acid->Reaction Product 4-Chloro-pyrimido[4,5-b][4][5]benzodiazepine Core Reaction->Product

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages in terms of reduced reaction times, increased yields, and improved purity of products.[4][5] For the synthesis of pyrimidoazepine analogs, particularly pyrimido[4,5-b]quinolines, microwave irradiation can dramatically accelerate the key cyclization steps.

Causality Behind Experimental Choices:

  • Microwave Reactor: A dedicated microwave reactor is essential for precise control of temperature and pressure, ensuring reproducible results and safety.

  • Solvent Choice: Solvents with high dielectric constants (e.g., DMF, ethanol, acetic acid) are efficient at absorbing microwave energy and rapidly heating the reaction mixture.[6] Solvent-free conditions are also sometimes possible, offering a greener synthetic route.

  • Precursor Selection: This method is particularly well-suited for the cyclization of precursors like N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes. The intramolecular cyclocondensation is efficiently promoted by the rapid and uniform heating provided by microwaves.[6][7]

G Precursor N4-Substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehyde Reaction Microwave Irradiation (Solvent, Acid Catalyst) Precursor->Reaction One-pot Product Pyrimido[4,5-b]quinoline Reaction->Product

Ring-Closing Metathesis (RCM): A Modern Approach to Azepine Ring Formation

Ring-closing metathesis (RCM) is a powerful and versatile carbon-carbon bond-forming reaction that has revolutionized the synthesis of cyclic compounds, including the seven-membered azepine ring of pyrimidoazepine analogs. This method, which typically employs ruthenium-based catalysts, is known for its high functional group tolerance and mild reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of the Grubbs' catalyst (first, second, or third generation) is crucial and depends on the substrate's steric and electronic properties. Second-generation catalysts are generally more active and robust.

  • Diene Precursor: The synthesis of a diene precursor is a prerequisite for RCM. The two terminal alkene functionalities must be appropriately positioned on the pyrimidine scaffold to facilitate the formation of the seven-membered ring.

  • Solvent and Temperature: Anhydrous and deoxygenated solvents, such as dichloromethane or toluene, are essential to prevent catalyst decomposition. Reactions are often run at room temperature or with gentle heating.

G Start Pyrimidine with Diene Side Chains Reaction Ring-Closing Metathesis (Grubbs' Catalyst) Start->Reaction Product Pyrimido[4,5-c]azepine Reaction->Product

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of key pyrimidoazepine intermediates and analogs.

Protocol 1: Synthesis of 4-Chloro-pyrimido[4,5-b][4][5]benzodiazepines via Intramolecular Friedel-Crafts Cyclization[5][10]

This protocol describes a general procedure for the synthesis of the tricyclic pyrimido[4,5-b][8][9]benzodiazepine core.

Step 1: Synthesis of 6-chloro-N-substituted-5-nitropyrimidin-4-amine

  • To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Slowly add a solution of the appropriate substituted aniline (1.0 eq) in THF.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture in vacuo, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with 1N HCl and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a mixture of ethanol and water.

  • Add iron powder (3.0 eq) and ammonium chloride (0.6 eq).

  • Reflux the mixture for 4 hours.

  • Filter the hot solution through Celite and concentrate the filtrate in vacuo.

  • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to afford the diamine derivative.

Step 3: Intramolecular Friedel-Crafts Cyclization

  • To a solution of the diamine from Step 2 (1.0 eq) and the appropriate carboxylic acid (1.5 eq) in POCl₃, add polyphosphoric acid (1.5 eq).

  • Stir the mixture under reflux for 0.5-12 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture in vacuo, dilute with water, and extract with ethyl acetate.

  • Wash the organic extracts with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired 4-chloro-pyrimido[4,5-b][8][9]benzodiazepine.

Protocol 2: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolines[6][8]

This protocol outlines a rapid, one-pot synthesis of pyrimido[4,5-b]quinolines.

  • In a microwave process vial, combine the N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehyde (1.0 mmol), an appropriate aromatic amine (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in ethanol (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 10-20 minutes.

  • After cooling, the resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure pyrimido[4,5-b]quinoline derivative.

Protocol 3: Synthesis of 2-Chloro-4-amino-pyrimido[4,5-c]azepines via Ring-Closing Metathesis[3]

This protocol describes the synthesis of a key intermediate for further functionalization.

Step 1: Synthesis of the Diene Precursor

  • Start with a suitably protected 4-amino-5-bromopyrimidine.

  • Perform a Sonogashira coupling with an appropriate terminal alkyne to introduce the first double bond precursor.

  • Couple the second alkene-containing side chain at a different position of the pyrimidine ring, for example, via a Suzuki or Stille coupling.

  • The specific steps for the synthesis of the diene precursor will vary depending on the desired final substitution pattern.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 eq) in anhydrous and deoxygenated dichloromethane or toluene.

  • Add the Grubbs' second-generation catalyst (0.05-0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by adding ethyl vinyl ether.

  • Concentrate the mixture and purify by flash chromatography to isolate the 2-chloro-4-amino-pyrimido[4,5-c]azepine.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidoazepine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

As Kinase Inhibitors:

  • Hinge-Binding Motif: The pyrimidine ring often serves as a key hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The N1 and N3 atoms of the pyrimidine are frequently involved in these interactions.[10]

  • Substituents at the 4-Position: A substituted aniline group at the 4-position is a common feature in many pyrimidoazepine-based kinase inhibitors. The substituents on this aniline ring can project into the solvent-exposed region of the ATP-binding pocket and can be modified to enhance potency and selectivity.[10]

  • Azepine Ring Conformation and Substituents: The conformation of the seven-membered azepine ring and the substituents on it can influence the overall shape of the molecule and its fit within the kinase active site. Introduction of functional groups on the azepine ring can provide additional interaction points and modulate the compound's properties.

Compound Series Key Structural Features Biological Activity Reference
Pyrimido[4,5-b]azepines4-Anilino substitution, 6-substituted amidePotent HER2/EGFR dual inhibitors[10]
Pyrimido[4,5-b]-1,4-benzoxazepinesTricyclic coreSelective EGFR tyrosine kinase inhibitors[1]
PyrazolopyrimidinesPromiscuous kinase inhibitor scaffoldPotent SRC kinase inhibitors with selectivity over ABL kinase[11][12]

Conclusion

The synthesis of pyrimidoazepine analogs offers a rich and rewarding field for medicinal chemists. The synthetic strategies outlined in this guide—intramolecular Friedel-Crafts cyclization, microwave-assisted synthesis, and ring-closing metathesis—provide a powerful toolkit for accessing a wide diversity of these promising scaffolds. A thorough understanding of the rationale behind the choice of reagents and reaction conditions, coupled with insights from SAR studies, will empower researchers to design and synthesize novel pyrimidoazepine derivatives with enhanced therapeutic potential. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics for a range of human diseases.

References

Application Notes and Protocols for the Synthesis of Isoxazole Derivatives from 3-(Benzyloxy)-5-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] Notable examples of isoxazole-containing drugs include the non-steroidal anti-inflammatory drug (NSAID) valdecoxib and the antirheumatic agent leflunomide.[3] The continued exploration of novel synthetic routes to functionalized isoxazoles is therefore of paramount importance for the discovery of new and improved pharmaceuticals.[1][2]

This application note provides a detailed, two-step synthetic protocol for the preparation of a substituted isoxazole derivative starting from the readily available 3-(benzyloxy)-5-chloroaniline. The described methodology is designed to be robust and scalable, making it suitable for both academic research and industrial drug development settings.

Synthetic Strategy: A Two-Stage Approach to Isoxazole Ring Formation

The overall synthetic strategy involves two key transformations:

  • Diazotization and Cyanation: The initial step focuses on the conversion of the primary aromatic amine of this compound into a more synthetically versatile cyano group. This is achieved through a classical diazotization reaction followed by a Sandmeyer cyanation.[4][5] This transformation is crucial as it sets the stage for the subsequent construction of the isoxazole ring.

  • Isoxazole Ring Formation via Cyclocondensation: The second stage involves the formation of the isoxazole heterocycle. This is accomplished through the cyclocondensation of an in-situ generated β-ketoester with hydroxylamine.[1][6][7] This reaction is a reliable and widely used method for the synthesis of 3-hydroxyisoxazoles.

The following diagram illustrates the overall experimental workflow:

G cluster_0 PART 1: Synthesis of 3-(Benzyloxy)-5-chlorobenzonitrile cluster_1 PART 2: Synthesis of 5-(3-(Benzyloxy)-5-chlorophenyl)isoxazol-3-ol start This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt Arenediazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Cyanation (CuCN) diazonium_salt->sandmeyer benzonitrile 3-(Benzyloxy)-5-chlorobenzonitrile sandmeyer->benzonitrile purification1 Work-up and Purification benzonitrile->purification1 product1 Isolated 3-(Benzyloxy)-5-chlorobenzonitrile purification1->product1 start2 3-(Benzyloxy)-5-chlorobenzonitrile claisen Claisen-type Condensation (NaOEt, Ethyl Acetate) start2->claisen ketoester β-Ketoester Intermediate claisen->ketoester cyclocondensation Cyclocondensation (Hydroxylamine Hydrochloride) ketoester->cyclocondensation isoxazole 5-(3-(Benzyloxy)-5-chlorophenyl)isoxazol-3-ol cyclocondensation->isoxazole purification2 Work-up and Purification isoxazole->purification2 final_product Isolated Isoxazole Derivative purification2->final_product G cluster_0 Mechanism of Isoxazole Formation Ketoester β-Ketoester Intermediate Intermediate1 Oxime Intermediate Ketoester->Intermediate1 + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Isoxazole 5-Aryl-isoxazol-3-ol Intermediate2->Isoxazole - H₂O (Dehydration) Water H₂O

References

In vitro screening assays for 3-(Benzyloxy)-5-chloroaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Pharmacological Profiling of 3-(Benzyloxy)-5-chloroaniline Derivatives

Abstract

The this compound scaffold represents a versatile starting point for the synthesis of novel small molecules in drug discovery. Its structural motifs are present in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1] This guide provides a strategic framework and detailed protocols for the initial in vitro screening of a library of this compound derivatives. We present a tiered screening cascade designed to efficiently identify compounds with specific biological activities while simultaneously flagging non-specific or cytotoxic agents. The protocols herein describe robust, high-throughput-compatible assays for cytotoxicity, kinase inhibition, and G-Protein Coupled Receptor (GPCR) binding, providing researchers with the necessary tools to triage compound libraries and identify promising lead candidates for further development.

A Strategic Approach: The Screening Cascade

A successful screening campaign does not rely on a single assay but on a strategically designed cascade of experiments. This tiered approach, or "screening funnel," is designed to maximize efficiency and information content while minimizing resource expenditure. The primary goal is to quickly eliminate inactive or broadly toxic compounds and to progressively characterize the mechanism of action for promising "hits."

Our proposed cascade begins with a crucial counter-screen for cytotoxicity to establish a viable concentration window for subsequent assays. This is followed by parallel primary screens against key drug target families known to interact with aniline-like scaffolds, such as protein kinases and GPCRs. Hits from these primary screens are then advanced to secondary assays to confirm activity and determine potency (e.g., IC50 values).

Screening_Cascade cluster_0 Phase 1: Primary Screening & Triage cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism of Action Compound_Library Compound Library: This compound Derivatives Cytotoxicity_Assay Counter-Screen: Cytotoxicity Assay (e.g., CellTox-Glo™) Compound_Library->Cytotoxicity_Assay Establish Assay Concentration Primary_Screen Parallel Primary Screens (Single High Concentration) Compound_Library->Primary_Screen Dose_Response Dose-Response Assays (10-point curve) Primary_Screen->Dose_Response Confirmed 'Hits' (>50% Activity) IC50_EC50 Calculate IC50 / EC50 Potency & Efficacy Dose_Response->IC50_EC50 Selectivity_Panel Selectivity Profiling (e.g., Kinase Panel) IC50_EC50->Selectivity_Panel Mechanism_Assay Mechanism of Action (e.g., Binding vs. Functional) IC50_EC50->Mechanism_Assay Lead_Candidates Lead Candidates Selectivity_Panel->Lead_Candidates Mechanism_Assay->Lead_Candidates

Figure 1: A tiered screening cascade for novel compounds.

Phase 1: Foundational Assays for Triage

The initial phase is critical for making go/no-go decisions. Its purpose is to identify any intrinsic cytotoxicity and to perform a broad primary screen to find initial hits.

Cytotoxicity Assessment: Establishing the Therapeutic Window

Before assessing specific biological activity, it is imperative to determine the concentration at which the compounds exhibit general cytotoxicity. This step prevents the misinterpretation of data where a loss of signal in a target-based assay is due to cell death rather than specific inhibition. We recommend a dual-reporter multiplexed assay that can distinguish between cytotoxic and cytostatic effects.

The MultiTox-Glo Multiplex Cytotoxicity Assay from Promega is an excellent choice. It uses two distinct protease activities as markers for viability (GF-AFC substrate, fluorescent) and cytotoxicity (AAF-aminoluciferin substrate, luminescent) in the same well.[2] This provides an internal control, as the two signals are inversely correlated, reducing errors from cell clumping or pipetting.[2]

Alternative Protocols:

  • CellTox™ Green Cytotoxicity Assay: A fluorescent dye that binds DNA from membrane-compromised cells, suitable for kinetic, real-time cytotoxicity measurements over long exposure times (up to 72 hours).[3]

  • CytoTox-Glo™ Cytotoxicity Assay: A highly sensitive luminescent assay that measures a protease released from dead cells.[4][5]

  • MTT or CellTiter-Glo® Assays: These are metabolic assays that measure mitochondrial reductase activity or intracellular ATP levels, respectively, as indicators of cell viability.[6] The luminescent CellTiter-Glo is often preferred due to its higher sensitivity and fewer interference issues compared to the colorimetric MTT assay.[6]

Primary Target-Based Screening

Based on the prevalence of the aniline scaffold in known inhibitors, protein kinases and GPCRs are logical starting points for primary screening.[7][8] These screens should be performed at a single, high concentration (e.g., 10 µM) that is well below the determined cytotoxic concentration.

Protein kinases are a major class of drug targets, and numerous inhibitors have been developed.[9][10] A robust, high-throughput method is essential for primary screening. Homogeneous Time-Resolved Fluorescence (HTRF) is a leading technology for this purpose.[11][12][13] It is a no-wash, proximity-based assay with high sensitivity and is less susceptible to interference from colored or fluorescent compounds.[11][14]

The HTRF® KinEASE® platform is a versatile choice, allowing for the screening of various kinases by using a universal substrate (poly-GT) or specific substrates. The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated product is detected by a Europium cryptate-labeled anti-phospho antibody and a streptavidin-XL665 acceptor. When the donor and acceptor are in close proximity on the phosphorylated substrate, FRET occurs, generating a time-resolved signal.

HTRF_Kinase_Assay cluster_0 No Kinase Inhibition (High FRET Signal) cluster_1 Kinase Inhibition (Low FRET Signal) Kinase_A Active Kinase Product_A Biotin-Substrate-P Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Biotin-Substrate Substrate_A->Kinase_A Eu_Ab_A Eu-Ab Product_A->Eu_Ab_A Binds SA_XL_A SA-XL665 Product_A->SA_XL_A Binds Eu_Ab_A->SA_XL_A FRET Signal_A High TR-FRET Signal Inhibitor_B Inhibitor Kinase_B Inactive Kinase Inhibitor_B->Kinase_B Binds & Inhibits ATP_B ATP ATP_B->Kinase_B Substrate_B Biotin-Substrate Substrate_B->Kinase_B Eu_Ab_B Eu-Ab Signal_B Low TR-FRET Signal SA_XL_B SA-XL665

Figure 2: Principle of a competitive HTRF kinase assay.

GPCRs are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[15] A binding assay is a direct way to identify compounds that interact with a receptor. Fluorescence Polarization (FP) is a homogeneous technique well-suited for HTS that measures the binding of a small fluorescent ligand (tracer) to a larger protein.[16][17][18] When the tracer is unbound, it tumbles rapidly, and its emitted light is depolarized.[19][20] Upon binding to the larger receptor, its rotation slows, and the emitted light remains polarized.[19][20] Test compounds compete with the fluorescent tracer for binding, leading to a decrease in polarization.[16]

FP_Assay cluster_0 No Competitor (High Polarization) cluster_1 With Competitor (Low Polarization) Tracer_A Fluorescent Tracer Receptor_A GPCR Target Tracer_A->Receptor_A Binds Complex_A Slow Tumbling Bound Complex Light_Out_A Polarized Emission Light Complex_A->Light_Out_A Light_In_A Polarized Excitation Light Light_In_A->Complex_A Tracer_B Fluorescent Tracer Free_Tracer_B Fast Tumbling Free Tracer Receptor_B GPCR Target Competitor_B Test Compound Competitor_B->Receptor_B Competes & Binds Light_Out_B Depolarized Emission Light Free_Tracer_B->Light_Out_B Light_In_B Polarized Excitation Light Light_In_B->Free_Tracer_B

Figure 3: Principle of a competitive Fluorescence Polarization assay.

Phase 2: Hit Confirmation and Potency Determination

Compounds that show significant activity in the primary screen (e.g., >50% inhibition) are classified as "hits." These hits must be confirmed and their potency determined. This is achieved by performing 10-point dose-response curves using the same assay format as the primary screen. The resulting data are fitted to a four-parameter logistic equation to determine the IC50 (for inhibition assays) or EC50 (for activation assays).

Data Analysis: Calculating IC50
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal in the presence of the test compound.

    • Signal_Min: Signal from the negative control (e.g., no enzyme or 100% inhibition).

    • Signal_Max: Signal from the positive control (e.g., vehicle control, 0% inhibition).

  • Curve Fitting: Plot % Inhibition versus the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to derive the IC50 value.

ParameterDescription
Top The maximum plateau of the curve (should be ~100%).
Bottom The minimum plateau of the curve (should be ~0%).
HillSlope The steepness of the curve. A value of -1.0 is standard.
IC50 The concentration of inhibitor that elicits a 50% response.

Detailed Experimental Protocols

Note: All protocols are designed for a 384-well plate format, suitable for HTS. Adjust volumes accordingly for 96-well or 1536-well formats. Always include appropriate controls (vehicle, positive, and negative) on every plate.

Protocol 1: CytoTox-Glo™ Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the activity of a "dead-cell" protease released from membrane-compromised cells.[4]

Materials:

  • CytoTox-Glo™ Assay Kit (Promega, Cat. No. G9290)

  • Cells of interest (e.g., HeLa, HEK293)

  • Culture medium (e.g., DMEM with 10% FBS)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed cells in a white, opaque 384-well plate at a density of 2,500-5,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Prepare a 10-point serial dilution of the test compounds in culture medium. Add 5 µL of the diluted compounds to the cell plates. For the vehicle control, add 5 µL of medium with the same concentration of DMSO.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CytoTox-Glo™ Reagent and Assay Buffer to room temperature. Prepare the Assay Reagent by mixing the AAF-aminoluciferin substrate with the buffer according to the kit instructions.

  • First Read (Dead Cells): Add 12.5 µL of the prepared Assay Reagent to each well. Mix briefly on an orbital shaker (300-500 rpm for 30 seconds). Incubate at room temperature for 15 minutes.

  • Measure Luminescence (Cytotoxicity): Read the luminescence on a plate reader. This signal is proportional to the number of dead cells.

  • Optional Second Read (Total Cells): Add 12.5 µL of the provided Lysis Reagent to each well. Mix on an orbital shaker for 30 seconds. Incubate at room temperature for 15 minutes.

  • Measure Luminescence (Total): Read the luminescence again. This signal is proportional to the total number of cells.

  • Data Analysis: Calculate the percentage of cytotoxicity by dividing the dead-cell signal by the total-cell signal. Plot the results against compound concentration to determine the CC50 (cytotoxic concentration 50%).

Protocol 2: HTRF® KinEASE® Kinase Assay (Generic)

This protocol provides a template for screening inhibitors against a generic serine/threonine kinase.[11]

Materials:

  • HTRF® KinEASE® STK Kit (Revvity)

  • Kinase of interest and its corresponding biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Low-volume, white 384-well assay plates (e.g., Greiner Bio-One, Cat. No. 784075)

  • HTRF-certified plate reader

Procedure:

  • Reagent Preparation: Prepare solutions in assay buffer:

    • 4X Enzyme Solution: Dilute the kinase to 4 times the final desired concentration.

    • 4X Substrate/ATP Mix: Prepare a mix containing the biotinylated substrate and ATP, each at 4 times their final desired concentration (typically at the Km for ATP).

    • 4X Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer with a constant percentage of DMSO.

  • Assay Plate Addition:

    • Add 2.5 µL of the 4X compound dilution (or vehicle) to the wells.

    • Add 2.5 µL of the 4X Enzyme Solution to all wells except the negative control.

    • Add 2.5 µL of assay buffer to the negative control wells.

  • Initiate Kinase Reaction: Add 2.5 µL of the 4X Substrate/ATP Mix to all wells to start the reaction. The final volume is 10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for the optimized time (e.g., 60 minutes).

  • Detection: Prepare the detection mix containing HTRF® STK Antibody-Eu(K) and Streptavidin-XL665 according to the kit protocol. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition for each compound concentration to calculate the IC50.

Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a generic competitive binding assay for a GPCR target.[16][19]

Materials:

  • Purified GPCR target protein

  • Fluorescently labeled ligand (tracer) specific for the GPCR

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Low-volume, black 384-well assay plates (e.g., Corning, Cat. No. 3575)

  • Plate reader with FP capabilities (parallel and perpendicular emission filters)

Procedure:

  • Determine Optimal Reagent Concentrations:

    • Tracer Concentration: Perform a saturation binding experiment by titrating the tracer against a fixed, high concentration of the receptor to find a tracer concentration that is at or below its Kd and gives a good signal window.

    • Receptor Concentration: Titrate the receptor against the chosen tracer concentration to find the lowest receptor concentration that gives a robust signal window (typically ~80% of maximum polarization).

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Add 5 µL of the diluted compounds or vehicle control to the wells of a black 384-well plate.

  • Receptor/Tracer Mix Addition: Prepare a 2X mix of the GPCR and fluorescent tracer in assay buffer at their pre-determined optimal concentrations.

  • Incubation: Add 5 µL of the Receptor/Tracer mix to each well. The final volume is 10 µL. Mix gently on a plate shaker. Incubate at room temperature for the required time to reach binding equilibrium (e.g., 30-120 minutes), protected from light.

  • Read Plate: Measure the fluorescence polarization in a plate reader. The reader will measure the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of polarized excitation light.

  • Data Analysis: The instrument software will calculate the polarization (P) or millipolarization (mP) for each well. mP = 1000 * ( (I∥ - G * I⊥) / (I∥ + G * I⊥) )

    • G (G-factor) is an instrument-specific correction factor.

    • Calculate percent inhibition based on the mP values and determine the IC50 by fitting the data to a dose-response curve.

References

Application Notes & Protocols: Developing Enzyme Inhibitors Using a Chloroaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Chloroaniline Scaffold

The chloroaniline scaffold is a privileged structure in modern medicinal chemistry, particularly in the rational design of enzyme inhibitors. Its prevalence in FDA-approved drugs and clinical candidates, especially kinase inhibitors, stems from a combination of favorable steric and electronic properties.[1][2][3] The chlorine atom, an electron-withdrawing group, can modulate the pKa of the aniline nitrogen, influencing hydrogen bonding capabilities crucial for target engagement.[4] Furthermore, its defined size and position on the aromatic ring provide a vector for chemists to explore specific pockets within an enzyme's active site, enabling the optimization of potency and selectivity.[5]

This guide provides a comprehensive, experience-driven framework for designing, synthesizing, and evaluating enzyme inhibitors built upon the chloroaniline scaffold. It moves beyond mere procedural lists to explain the underlying rationale, helping researchers make informed decisions throughout the inhibitor development lifecycle.

Section 1: Inhibitor Design and Synthesis Strategy

The journey begins with a target enzyme and a hypothesis. The chloroaniline moiety will typically serve as a key anchoring group that forms critical interactions with the enzyme, such as hydrogen bonds with the hinge region of a kinase ATP-binding site.[5] Structure-based design, leveraging X-ray co-crystal structures or homology models, is the preferred approach to visualize the binding pocket and design chloroaniline derivatives with complementary functionalities.[6]

Rationale: The goal is to synthesize a focused library of compounds where the chloroaniline core is maintained, but peripheral substituents are varied. This systematic approach is fundamental to building a robust Structure-Activity Relationship (SAR).[5][7]

Diagram: Overall Workflow for Chloroaniline-Based Inhibitor Development

G Figure 1. A typical workflow for developing chloroaniline-based enzyme inhibitors. cluster_0 Discovery Phase cluster_1 Screening & Profiling cluster_2 Optimization Phase Target Target Identification & Validation Design Structure-Based Design (Virtual Screening, Modeling) Target->Design Synthesis Library Synthesis: Chloroaniline Analogs Design->Synthesis PrimaryScreen Primary Biochemical Screen (% Inhibition @ Single Dose) Synthesis->PrimaryScreen SecondaryScreen Secondary Assay: IC50 Determination PrimaryScreen->SecondaryScreen MOA Mechanism of Action (e.g., Kinetics, Biophysics) SecondaryScreen->MOA SAR SAR Analysis & Lead Identification MOA->SAR Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization Optimization->Design Iterative Design Cycles Candidate Preclinical Candidate Selection Optimization->Candidate

Caption: A structured workflow from initial concept to preclinical candidate selection.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Library Core

This protocol describes a common method for synthesizing the 4-anilinoquinazoline core, a frequent component of kinase inhibitors, using 3-chloro-4-fluoroaniline as a key building block.[1]

Materials:

  • 4-chloro-6,7-dimethoxyquinazoline

  • 3-chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent).

  • Solvent Addition: Add isopropanol to the flask to create a slurry. The exact volume depends on the scale, but a concentration of ~0.1 M is a good starting point.

  • Aniline Addition: Add 3-chloro-4-fluoroaniline (1.1 to 1.5 equivalents) to the mixture.

    • Rationale: Using a slight excess of the aniline helps drive the reaction to completion.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

    • Self-Validation: Monitor the reaction progress by TLC. The product should have a different Rf value than the starting materials. A common mobile phase is dichloromethane/methanol (e.g., 95:5).

  • Isolation: Once the reaction is complete (as judged by TLC), the product often precipitates from the isopropanol. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold isopropanol to remove any unreacted starting material. If necessary, the product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the product using ¹H-NMR, LC-MS, and elemental analysis.

Section 2: Biochemical and Biophysical Screening Funnel

Once a library of chloroaniline derivatives is synthesized, a screening funnel is employed to identify the most promising compounds. This process starts with a high-throughput primary screen to identify "hits" and progresses to more detailed secondary and mechanistic assays.[8][9]

Primary Screen: Identifying Hits

The primary screen is a rapid, cost-effective assay to measure the percent inhibition of a large number of compounds at a single, relatively high concentration (e.g., 1-10 µM).[10]

Key Consideration: The assay conditions, particularly the substrate concentration, are critical. For competitive inhibitors, running the assay with the substrate concentration at or below its Michaelis-Menten constant (Km) increases the sensitivity for detecting inhibitors.[10][11]

Secondary Screen: IC50 Determination

Hits from the primary screen are advanced to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.[12] This involves a dose-response experiment with multiple inhibitor concentrations.

Protocol 2: General Procedure for IC50 Determination

This protocol outlines a typical fluorescence-based assay in a 384-well plate format.

Materials:

  • Purified target enzyme

  • Substrate and cofactors (e.g., ATP for kinases)

  • Detection reagents (e.g., ADP-Glo™ for kinases)

  • Assay buffer (optimized for pH, salt, and additives)

  • Chloroaniline inhibitor library (solubilized in DMSO)

  • 384-well assay plates (low-volume, non-binding surface)

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Plating: Create a serial dilution of each inhibitor in DMSO. Typically, an 8- to 10-point curve is sufficient.[11][13] Use an acoustic liquid handler to dispense nanoliter volumes of the compound dilutions into the assay plate. This minimizes DMSO concentration in the final assay.

  • Enzyme Addition: Add the enzyme, diluted in assay buffer, to each well.

  • Incubation (Optional but Recommended): Incubate the plate for 15-30 minutes.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding or irreversible inhibitors.

  • Reaction Initiation: Add the substrate (and cofactors like ATP) to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value.[14][15]

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time.

    • Self-Validation: The reaction time must be within the linear range of product formation. This should be determined in separate enzyme kinetics experiments prior to screening.[11][16]

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., add ADP-Glo™ reagent to measure ADP production from a kinase reaction).

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC50 value.[12][13]

Data Presentation: Example SAR Table

A well-structured table is essential for analyzing SAR.[7]

Compound IDR1-Group (at Aniline)R2-Group (at Quinazoline)IC50 (nM) [Enzyme A]Selectivity (Enzyme B/A)
LEAD-001 3-Cl, 4-F6,7-di-OCH₃5020x
ANA-002 3-Cl6,7-di-OCH₃2505x
ANA-003 3-Br6,7-di-OCH₃4525x
ANA-004 3-Cl, 4-F6-morpholino15>100x

This is hypothetical data for illustrative purposes.

Section 3: Mechanism of Action (MoA) and Lead Optimization

Understanding how an inhibitor works is as important as knowing how well it works.[11][17] MoA studies elucidate the type of inhibition (e.g., competitive, non-competitive, irreversible) and provide a deeper understanding of the enzyme-inhibitor interaction.[17]

Diagram: Decision Tree for MoA Studies

G Figure 2. Decision process for characterizing inhibitor mechanism of action. Start Potent Hit Identified (IC50 < 1µM) IC50_Shift Does IC50 increase with [Substrate]? Start->IC50_Shift Dialysis Is inhibition reversible upon dialysis? IC50_Shift->Dialysis No Kinetics Perform full kinetic analysis (Lineweaver-Burk or Cheng-Prusoff) IC50_Shift->Kinetics Yes Dialysis->Kinetics Yes Covalent Covalent/Irreversible Inhibitor Dialysis->Covalent No Competitive Competitive Inhibitor Kinetics->Competitive NonComp Non-competitive or Uncompetitive Inhibitor Kinetics->NonComp Structural Pursue Structural Biology (X-ray, Cryo-EM) Competitive->Structural NonComp->Structural G Figure 3. A simplified representation of a chloroaniline inhibitor in a kinase active site. cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Hinge Hinge Region (e.g., Alanine) Gatekeeper Gatekeeper Residue (e.g., Threonine) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Aniline Chloroaniline Aniline->Hinge H-Bond Quinazoline Quinazoline Core Aniline->Quinazoline Quinazoline->Gatekeeper van der Waals Quinazoline->Hydrophobic Hydrophobic Interaction Morpholine Morpholine (Solubility) Quinazoline->Morpholine Morpholine->Solvent Solvent Interaction

References

The Strategic Application of 3-(Benzyloxy)-5-chloroaniline in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the intricate landscape of modern pharmaceutical development, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). Among these, 3-(Benzyloxy)-5-chloroaniline has emerged as a crucial intermediate, particularly in the synthesis of targeted cancer therapies. Its unique structural features, including a protected phenol, a reactive aniline, and a strategically placed chlorine atom, offer medicinal chemists a versatile scaffold for constructing elaborate molecular architectures. This guide provides an in-depth exploration of the utility of this compound, with a particular focus on its pivotal role in the synthesis of the KRAS G12C inhibitor, Adagrasib. We will delve into the causality behind its selection, detailed experimental protocols for its application, and the critical subsequent transformations that lead to the final API.

Chemical Profile and Strategic Significance

This compound (CAS No: 1100752-67-7) is a solid crystalline compound with a molecular weight of 233.69 g/mol .[1] Its strategic value in API synthesis is rooted in the orthogonal reactivity of its functional groups.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol [1]
Appearance Solid
Storage 4°C, protect from light

The aniline moiety serves as a primary nucleophile, enabling the formation of crucial carbon-nitrogen bonds, often through transition metal-catalyzed cross-coupling reactions. The chlorine atom, positioned meta to the amino group, provides a handle for further functionalization, typically through nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions. Crucially, the benzyloxy group acts as a robust protecting group for the phenolic hydroxyl function. This protection is essential to prevent unwanted side reactions during the initial synthetic steps and can be selectively removed later in the synthesis to unveil the free phenol, which may be a key pharmacophoric feature or a site for further modification. The strategic placement of these functionalities makes this compound an ideal precursor for a variety of complex molecules, most notably in the realm of kinase inhibitors.[2]

Case Study: The Synthesis of Adagrasib (MRTX849)

Adagrasib (MRTX849) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer, including non-small cell lung cancer.[3] The synthesis of Adagrasib provides an exemplary case study for the application of this compound.

The Core Challenge: Constructing the N-Aryl Linkage

A critical step in the synthesis of Adagrasib involves the formation of a C-N bond between the aniline nitrogen of a precursor derived from this compound and a substituted pyrimidine core. This transformation is typically achieved through a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[4][5]

Adagrasib_Synthesis_Highlight cluster_start Starting Materials cluster_reaction Key Coupling Reaction cluster_intermediate Key Intermediate cluster_end Final API Start1 This compound Reaction Buchwald-Hartwig Amination Start1->Reaction Start2 Substituted Pyrimidine Start2->Reaction Intermediate Coupled Intermediate Reaction->Intermediate C-N Bond Formation End Adagrasib Intermediate->End Further Transformations (e.g., Debenzylation)

Caption: High-level overview of the key coupling step in Adagrasib synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure synthesized from established principles of Buchwald-Hartwig amination of aryl chlorides.[4] Researchers should optimize conditions for their specific substrates and scale.

Materials:

  • This compound (1.0 equiv)

  • Substituted 2-chloropyrimidine derivative (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar. The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for the efficient coupling of electron-rich anilines with aryl chlorides.

  • Reagent Addition: Add this compound and the substituted 2-chloropyrimidine derivative to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous 1,4-dioxane via syringe. Dioxane is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the palladium catalyst to the C-Cl bond.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired coupled intermediate.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XantphosEfficient for coupling aryl chlorides with anilines.
Base Cs₂CO₃Strong, non-nucleophilic base to facilitate deprotonation of the aniline.
Solvent Anhydrous 1,4-dioxaneHigh-boiling aprotic solvent suitable for the reaction temperature.
Temperature 100-120 °CNecessary to promote oxidative addition to the C-Cl bond.
The Crucial Role of the Benzyloxy Protecting Group and its Removal

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which would otherwise interfere with the Buchwald-Hartwig reaction. Once the core structure of Adagrasib is assembled, this protecting group must be removed to reveal the free phenol, a key feature for the molecule's biological activity.

Debenzylation Protocol:

Several methods can be employed for debenzylation.[6][7][8] Catalytic hydrogenolysis is a common and clean method.

Materials:

  • Benzyloxy-protected Adagrasib intermediate (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the benzyloxy-protected intermediate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Debenzylation_Workflow Start Benzyloxy-protected Intermediate Step1 Dissolve in Solvent (e.g., Methanol) Start->Step1 Step2 Add Pd/C Catalyst Step1->Step2 Step3 Introduce Hydrogen Gas Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Monitor Reaction Progress (TLC or LC-MS) Step4->Step5 Step6 Filter to Remove Catalyst Step5->Step6 Reaction Complete Step7 Concentrate Filtrate Step6->Step7 End Final API (Adagrasib) Step7->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzyloxy)-5-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-(Benzyloxy)-5-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to enhance reaction yields, minimize impurities, and ensure the successful synthesis of this key chemical intermediate.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing solutions grounded in chemical principles.

Issue 1: Low Yield in the Reduction of 4-Benzyloxy-3-chloronitrobenzene

Q1: My reduction of 4-benzyloxy-3-chloronitrobenzene to this compound is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this reduction step are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reduction may not be going to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider increasing the equivalents of the reducing agent or extending the reaction time. For catalytic hydrogenation (e.g., H₂/Pd/C), ensure the catalyst is active and the system is free of catalyst poisons.

  • Side Reactions: The formation of byproducts is a frequent cause of low yields.

    • Debenzylation: Cleavage of the benzyl ether is a common side reaction, especially under harsh acidic conditions or during catalytic hydrogenation.[1]

      • Solution (Catalytic Hydrogenation): Reduce the hydrogen pressure and reaction temperature. Ensure the catalyst loading is not excessive. A milder catalyst, such as palladium on calcium carbonate, can sometimes be used.

      • Solution (Metal/Acid Reduction): When using reducing agents like SnCl₂ in HCl or Fe in acetic acid, carefully control the temperature.[1] Overheating can promote debenzylation. Ensure a controlled addition of the nitro compound to the hot acidic mixture of the reducing metal.[1]

    • Dechlorination: Loss of the chloro group can occur during catalytic hydrogenation.

      • Solution: Similar to debenzylation, milder reaction conditions (lower temperature and pressure) can minimize dechlorination. The choice of solvent can also play a role; less polar solvents may sometimes reduce this side reaction.

  • Product Isolation: The product may be lost during the workup and purification steps.

    • Solution: this compound is a basic compound. During an acidic workup, it will form a salt that is soluble in the aqueous layer. Ensure the aqueous layer is basified to a pH of >10 before extracting the product with an organic solvent. The hydrochloride salt can also be intentionally precipitated and isolated by filtration.[1]

dot

Troubleshooting_Reduction cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions LowYield Low Yield in Reduction IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions IsolationLoss Product Isolation Loss LowYield->IsolationLoss Monitor Monitor with TLC/HPLC IncompleteReaction->Monitor IncreaseReagent Increase Reducing Agent IncompleteReaction->IncreaseReagent ExtendRxnTime Extend Reaction Time IncompleteReaction->ExtendRxnTime Debenzylation Debenzylation SideReactions->Debenzylation Dechlorination Dechlorination SideReactions->Dechlorination Basify Basify Aqueous Layer (pH > 10) IsolationLoss->Basify IsolateSalt Isolate as HCl Salt IsolationLoss->IsolateSalt MilderConditions Use Milder Conditions (Temp, Pressure) Debenzylation->MilderConditions ControlAddition Control Reagent Addition Debenzylation->ControlAddition Dechlorination->MilderConditions

Caption: Troubleshooting workflow for low yield in the reduction step.

Issue 2: Poor Yield in the Benzylation of 3-Amino-5-chlorophenol

Q2: I am attempting a Williamson ether synthesis by benzylating 3-amino-5-chlorophenol, but the yield of this compound is very low. What could be going wrong?

A2: Benzylating a substrate with both a phenolic hydroxyl and an aniline amino group can be challenging due to competing N- and O-alkylation, as well as potential polyalkylation.

  • N-Benzylation vs. O-Benzylation: The aniline nitrogen can also act as a nucleophile and react with the benzylating agent, leading to the formation of N-benzylated and N,O-dibenzylated byproducts.

    • Solution: The phenoxide is generally a stronger nucleophile than the aniline under basic conditions. Using a carefully chosen base and reaction conditions can favor O-alkylation.

      • Employ a milder base like potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH).[2] The milder base will preferentially deprotonate the more acidic phenol.

      • Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[2]

      • Control the stoichiometry of the benzylating agent (e.g., benzyl bromide or benzyl chloride) to slightly over 1 equivalent to avoid polyalkylation.

  • Reaction Conditions: Suboptimal reaction conditions can lead to a sluggish reaction or decomposition.

    • Solution: Gently heating the reaction mixture (e.g., to 60-80 °C) can improve the reaction rate.[2] However, excessive heat can lead to byproduct formation. Monitor the reaction by TLC to find the optimal balance.

  • Choice of Benzylating Agent: The reactivity of the benzylating agent can influence the outcome.

    • Solution: Benzyl bromide is generally more reactive than benzyl chloride.[3] Benzyl tosylate can also be an effective alternative.[2]

dot

Benzylation_Issues cluster_comp Competing Reactions cluster_sol Solutions Start Benzylation of 3-Amino-5-chlorophenol LowYield Low Yield of This compound Start->LowYield CompRxn Competing Reactions LowYield->CompRxn SuboptCond Suboptimal Conditions LowYield->SuboptCond NBenz N-Benzylation CompRxn->NBenz DiBenz N,O-Dibenzylation CompRxn->DiBenz Solvent Use Polar Aprotic Solvent (e.g., DMF) SuboptCond->Solvent Temp Optimize Temperature SuboptCond->Temp MildBase Use Mild Base (e.g., K₂CO₃) NBenz->MildBase OBenz O-Benzylation (Desired) Stoich Control Stoichiometry DiBenz->Stoich

Caption: Key challenges and solutions in the benzylation of 3-amino-5-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main retrosynthetic approaches:

  • Reduction of a Nitro Precursor: This involves the synthesis of 4-benzyloxy-3-chloronitrobenzene, followed by the reduction of the nitro group to an amine. This is often a reliable and scalable method.[1]

  • Benzylation of a Phenol: This route starts with a substituted phenol, such as 3-amino-5-chlorophenol or 3-chloro-5-hydroxynitrobenzene, which is then benzylated at the hydroxyl group. If starting with the hydroxynitrobenzene, a subsequent reduction step is required.

Q2: Can I use a Buchwald-Hartwig amination to synthesize this molecule?

A2: While palladium-catalyzed amination is a powerful tool for forming C-N bonds, it might not be the most straightforward approach here.[4][5] A potential route could involve the coupling of 3-bromo-5-chloro-benzyloxybenzene with an ammonia equivalent. However, the synthesis of the starting aryl halide could be complex, and optimization of the amination itself can be challenging. For this specific target, the nitro reduction or phenol benzylation routes are generally more established.

Q3: How can I effectively purify the final product?

A3: Purification of this compound can typically be achieved by:

  • Column Chromatography: Silica gel chromatography using a solvent system such as ethyl acetate/hexanes is effective for removing impurities with different polarities.[6]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can yield highly pure material.[1]

  • Acid-Base Extraction: As an amine, the product can be separated from non-basic impurities by dissolving the crude material in an organic solvent, extracting with aqueous acid (e.g., 1M HCl), washing the aqueous layer with an organic solvent to remove impurities, and then basifying the aqueous layer and re-extracting the pure product.

Experimental Protocols

Protocol 1: Reduction of 4-Benzyloxy-3-chloronitrobenzene using Tin(II) Chloride

This protocol is adapted from a known procedure for a similar compound.[1]

Materials:

  • 4-Benzyloxy-3-chloronitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 2N)

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tin(II) chloride dihydrate (approx. 4 equivalents) and ethanol.

  • Add concentrated HCl to the mixture and heat to approximately 70 °C until a clear solution is formed.

  • Add 4-benzyloxy-3-chloronitrobenzene (1 equivalent) portion-wise to the hot solution over 30 minutes.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature. A precipitate of the aniline hydrochloride salt may form.

  • Slowly add water to the reaction mixture to fully precipitate the hydrochloride salt.

  • Collect the solid by vacuum filtration and wash with water to remove inorganic salts.

  • To obtain the free base, suspend the solid in a mixture of ethyl acetate and water, then add 2N NaOH solution with stirring until the pH of the aqueous layer is >10.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: O-Benzylation of 3-Chloro-5-aminophenol

This is a general protocol for the benzylation of phenols and may require optimization.[2]

Materials:

  • 3-Chloro-5-aminophenol

  • Benzyl bromide (or chloride) (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-chloro-5-aminophenol (1 equivalent), anhydrous K₂CO₃, and anhydrous DMF.

  • Stir the suspension for 15-30 minutes at room temperature.

  • Add benzyl bromide dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table provides a comparative overview of the two primary synthetic routes. Yields are illustrative and can vary based on specific conditions and substrate purity.

ParameterRoute 1: Nitro ReductionRoute 2: Phenol Benzylation
Starting Materials 4-Benzyloxy-3-chloronitrobenzene3-Chloro-5-aminophenol, Benzyl halide
Key Reagents SnCl₂/HCl or H₂/Pd/CK₂CO₃, DMF
Typical Yield 85-95%[1]60-80%
Key Challenges Debenzylation, DechlorinationN-alkylation, Poly-alkylation
Scalability Generally good and scalableCan be more challenging to control selectivity on a large scale

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when coupling electron-rich anilines. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize these challenging transformations.

Electron-rich anilines are notoriously difficult substrates for Suzuki-Miyaura coupling. The strong electron-donating nature of the amino group increases the electron density of the aromatic ring, which significantly slows down the rate-determining oxidative addition step of the catalytic cycle.[1] This guide provides solutions to this and other common issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles faced by researchers.

Q1: My Suzuki reaction with an electron-rich aniline derivative is failing or giving very low yields. What are the most common causes?

Failure in these specific couplings typically stems from one of four key areas:

  • Slow Oxidative Addition: The primary issue is the high electron density on the aniline ring, which makes the carbon-halogen bond less electrophilic and thus less susceptible to cleavage by the Pd(0) catalyst.[1][2] This is often the rate-determining step.[3]

  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ often lack the reactivity needed for these challenging substrates.[1] The choice of ligand is absolutely critical.

  • Side Reactions: The instability of the organoboron reagent under the reaction conditions can lead to decomposition pathways like protodeboronation, consuming your nucleophile.[1]

  • Suboptimal Base or Solvent: The base is not just an additive; it is crucial for the transmetalation step.[4] An incorrect choice of base or solvent can halt the catalytic cycle entirely.[5]

Q2: What is the best "first-pass" catalyst and ligand combination to screen for coupling with an electron-rich aniline?

For challenging electrophiles like electron-rich anilines, you must use ligands that accelerate oxidative addition.[6] This is achieved by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7] These ligands stabilize the electron-rich palladium center and promote its insertion into the C-X bond.[8]

A robust starting point would be:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ (typically 1-2 mol%).

  • Ligand: A Buchwald-type biarylphosphine ligand such as SPhos, XPhos, or RuPhos (typically 1.1-1.2 equivalents relative to Pd). These are designed to be both electron-rich and sterically demanding, which also promotes the final reductive elimination step.[6][8]

Q3: How do I select the appropriate base and solvent system?

The base activates the organoboron species to form a more nucleophilic boronate complex, which is necessary for the transmetalation step to occur.[4] For difficult couplings, stronger, non-nucleophilic bases are often required.[1]

  • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1] They are strong enough to facilitate transmetalation without causing excessive side reactions.

  • Recommended Solvents: Aprotic polar solvents are standard.[1] Mixtures of 1,4-dioxane/water or THF/water are very common.[9] Aromatic solvents like toluene can also be effective, particularly at higher temperatures.[10] The small amount of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[6]

Q4: I'm observing significant formation of byproducts, and my starting materials are being consumed without forming the desired product. What is happening?

This strongly suggests that side reactions are outcompeting the desired cross-coupling. The two most common culprits are:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond of your organoboron reagent, replacing it with a C-H bond.[11] It is often promoted by excess water, high temperatures, or an overly strong base.[1][11]

  • Homocoupling: This is the coupling of two molecules of your organoboron reagent to form a symmetrical biaryl. This side reaction is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen in the reaction mixture.[6][12]

Detailed Troubleshooting Guide

This section provides a deeper dive into specific experimental problems and offers targeted solutions.

Problem 1: Low or No Conversion of Starting Material

If your starting materials remain largely unreacted, the catalytic cycle is likely stalled at a key step.

Cause A: Inefficient Oxidative Addition

As mentioned, this is the most common bottleneck for electron-rich anilines. If your initial catalyst screen fails, a more active system is required.

Solution: Advanced Ligand Selection

The ligand dictates the reactivity of the palladium center. For these substrates, you need a highly active catalyst system.

Ligand / Catalyst SystemKey Characteristics & Applications
Buchwald Ligands (SPhos, XPhos, RuPhos)The gold standard for many challenging couplings. Highly electron-rich and bulky, promoting both oxidative addition and reductive elimination.[6][10]
CataCXium® A Pd G3 A preformed palladacycle that has shown unique efficacy for coupling unprotected ortho-bromoanilines, a particularly challenging substrate class.[13][14]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable and active Pd complexes. PEPPSI-type precatalysts are common.[6]
Diagram: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps. For electron-rich anilines, the cycle often stalls at the initial "Oxidative Addition" step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [Ar'B(OR)₃]⁻ PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar' caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Problem 2: Significant Protodeboronation Observed

If you observe the formation of aniline (from your aryl halide partner) and a protonated version of your boronic acid's arene, this side reaction is dominant.[11]

Diagram: Troubleshooting Protodeboronation

Follow this decision tree to diagnose and solve issues related to protodeboronation.

Protodeboronation_Troubleshooting start High Protodeboronation Observed? q_base Is the base strong (e.g., NaOH)? start->q_base Yes sol_base Switch to a weaker base: K₃PO₄ or Cs₂CO₃ q_base->sol_base Yes q_water Are you using excess water or non-anhydrous solvents? q_base->q_water No end_node Problem Mitigated sol_base->end_node sol_water Use anhydrous solvents. Consider MIDA boronates. q_water->sol_water Yes q_temp Is the reaction temperature high (>100 °C)? q_water->q_temp No sol_water->end_node sol_temp Lower the temperature. Increase catalyst loading to compensate. q_temp->sol_temp Yes q_temp->end_node No sol_temp->end_node caption Fig 2. Decision tree for troubleshooting protodeboronation.

Caption: Fig 2. Decision tree for troubleshooting protodeboronation.

Solutions in Detail:

  • Use Stabilized Boron Reagents: Boronic acids are susceptible to hydrolysis.[11] Using more stable boronate esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, can suppress protodeboronation.[11][15] These act as a "slow-release" source of the active boronic acid, keeping its concentration low and minimizing side reactions.[11]

  • Optimize the Base: While a base is required, very strong bases like hydroxides can accelerate protodeboronation.[1] Switching to K₃PO₄, K₂CO₃, or CsF (if non-aqueous) is often beneficial.[15][16]

  • Control Temperature and Water: Higher temperatures accelerate protodeboronation.[15] Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 60–80 °C).[16] While some water is often necessary, use anhydrous solvents if this side reaction is severe.[1]

Problem 3: Formation of Homocoupling Byproducts

The presence of a symmetrical biaryl derived from your boronic acid indicates homocoupling. This is a common issue when the reaction is not properly deoxygenated.

Cause: Homocoupling is often caused by Pd(II) species reacting with two molecules of the organoboron reagent.[6] Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), promoting this unwanted pathway.[6][12]

Solutions:

  • Rigorous Degassing: This is non-negotiable. All solvents and the reaction headspace must be thoroughly deoxygenated. Use a robust "freeze-pump-thaw" technique (at least three cycles) or sparge the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes.[10] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Precatalyst: While Pd(II) precatalysts can be reduced in situ, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ minimizes the initial concentration of Pd(II) that can lead to homocoupling.[6]

Problem 4: Catalyst Inhibition by the Aniline Substrate

The Lewis basic nitrogen of the aniline can coordinate to the palladium center, acting as an inhibitor and preventing it from participating in the catalytic cycle.[10][17] This is particularly problematic for ortho-substituted anilines where chelation can occur.[13]

Solution: Employ Sterically Hindered Catalysts Using very bulky ligands, such as CataCXium® A or the Buchwald ligands, can create a sterically crowded environment around the palladium atom.[13][14] This steric hindrance can disfavor the binding of the aniline's nitrogen atom, keeping the catalyst active and available for the desired cross-coupling reaction. In a study on unprotected ortho-bromoanilines, the CataCXium® A Pd G3 catalyst was found to be uniquely effective where other systems failed.[13][14]

Optimized Experimental Protocol

This general procedure is a robust starting point for a challenging Suzuki-Miyaura coupling of an ortho-bromoaniline derivative, based on successful literature reports.[13][14]

Diagram: Experimental Workflow

Workflow prep 1. Reagent Preparation (Oven-dried glassware) reagents 2. Add Solids (Aniline, Boronate Ester, Base, Catalyst) in a glovebox prep->reagents solvent 3. Add Degassed Solvent (e.g., 2-MeTHF) reagents->solvent reaction 4. Reaction (Seal vial, heat at 70-80 °C) solvent->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Workup (Cool, dilute, extract) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify caption Fig 3. General experimental workflow for Suzuki coupling.

Caption: Fig 3. General experimental workflow for Suzuki coupling.

Step-by-Step Methodology
  • Preparation: In a nitrogen-flushed glovebox, add the ortho-bromoaniline derivative (1.0 equiv.), the boronic ester (e.g., pinacol ester, 1.5 equiv.), K₃PO₄ (2.0 equiv., finely ground), and CataCXium® A Pd G3 (5-10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[13]

  • Solvent Addition: Add anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) to achieve a concentration of approximately 0.1-0.3 M with respect to the aniline.[14]

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block at 70-80 °C. Stir vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[18]

References

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complex challenges encountered during the scale-up synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning aniline synthesis from the laboratory bench to pilot plant and manufacturing scales. Here, we dissect common problems, offer practical troubleshooting strategies, and answer frequently asked questions, grounding our advice in fundamental chemical principles and field-proven insights.

Introduction: The Scale-Up Challenge

Substituted anilines are cornerstone intermediates in the pharmaceutical, agrochemical, and materials industries.[1][2] While numerous synthetic routes exist on the lab scale, transitioning to kilogram or ton-scale production introduces significant hurdles. Issues that are manageable in a round-bottom flask, such as heat dissipation, mixing efficiency, and impurity profiles, can become critical impediments to a safe, efficient, and scalable process. This guide provides a structured approach to identifying and overcoming these challenges.

Part 1: Troubleshooting Guide for Common Synthetic Routes

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up campaigns.

Route 1: Catalytic Reduction of Nitroaromatics

The reduction of nitroaromatics is one of the most common and atom-economical methods for aniline synthesis.[1][2] However, its scale-up is often complicated by mass transfer limitations and catalyst handling.

Q1: My large-scale hydrogenation is sluggish and incomplete compared to the bench-scale reaction, despite using the same catalyst loading. What's going on?

A1: This is a classic scale-up problem rooted in mass and heat transfer limitations.

  • Causality: On a small scale, efficient stirring and a high surface-area-to-volume ratio allow for effective hydrogen gas dissolution and contact with the catalyst. In a large reactor, achieving the same level of mixing is challenging.[3][4] The reaction can become "mass-transfer limited," meaning the rate is dictated by how fast hydrogen can get to the catalyst surface, not by the intrinsic catalyst activity.

  • Troubleshooting Steps:

    • Agitation & Gas Dispersion: Ensure your reactor's agitation system is designed for efficient gas-liquid mixing. A simple paddle stirrer may be insufficient. Consider impellers designed for gas dispersion, such as a Rushton turbine.[3]

    • Hydrogen Pressure: Increasing the hydrogen pressure can enhance its solubility in the reaction medium, driving the reaction forward.

    • Catalyst Selection: The choice of catalyst and support can influence its slurry properties and susceptibility to attrition. Ensure the catalyst particle size is appropriate for your filtration setup.

    • Temperature Control: Hydrogenations are often highly exothermic. Poor heat transfer in large reactors can create localized hot spots, leading to side reactions or catalyst degradation.[3] Ensure your reactor's cooling capacity is sufficient.

Q2: I'm observing the formation of undesired by-products like azo or azoxy compounds. How can I improve selectivity?

A2: The formation of partially reduced intermediates (nitroso, hydroxylamine) and their subsequent condensation to form azo/azoxy impurities is a common selectivity challenge.

  • Causality: These side reactions are often favored under conditions of hydrogen starvation or at specific pH ranges. The intermediates can react with each other before being fully reduced to the desired aniline.

  • Troubleshooting Steps:

    • Optimize Hydrogen Delivery: As with slow reactions, ensure efficient hydrogen mass transfer to minimize the concentration of partially reduced intermediates.

    • Solvent and pH: The choice of solvent and the presence of acidic or basic additives can significantly influence the reaction pathway. A survey of different solvent systems may be necessary.

    • Catalyst Modifiers: In some cases, adding a catalyst modifier can suppress the formation of by-products.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, but catalyst activity and removal are key scale-up concerns.[5]

Q1: My Buchwald-Hartwig reaction stalls at high conversion on a large scale. What are the likely causes?

A1: Catalyst deactivation is a frequent culprit in stalled Buchwald-Hartwig reactions at scale.

  • Causality: The active palladium(0) species is sensitive to oxygen and impurities that may be present in larger quantities in bulk starting materials or solvents.[3][6] Additionally, the formation of off-cycle catalyst species can reduce the concentration of the active catalyst.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure rigorous exclusion of oxygen throughout the process. This includes thorough degassing of solvents and maintaining a positive pressure of an inert gas like nitrogen or argon.[3][6]

    • Reagent Purity: Use high-purity starting materials and solvents. Trace impurities can act as catalyst poisons.

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium center and promote the desired catalytic cycle.[5]

    • Base Selection: Insoluble inorganic bases can lead to thick slurries and poor mixing on scale.[3][7] Consider screening soluble organic bases or ensuring your reactor can handle heterogeneous mixtures effectively.

Q2: The residual palladium in my final product is too high. How can I effectively remove it on a large scale?

A2: Reducing palladium levels to meet regulatory requirements (often in the low ppm range for pharmaceuticals) is a critical purification challenge.

  • Causality: Palladium can be present in the product as soluble species or as colloidal palladium black. Simple filtration is often insufficient.

  • Troubleshooting Steps:

    • Crystallization: This is often the most effective and scalable method. Multiple crystallizations of the final product or a salt form can significantly reduce metal levels.[3]

    • Scavengers: Various functionalized silica gels or polymers ("scavengers") can be used to bind and remove residual palladium. These are typically stirred with the product solution and then filtered off.

    • Activated Carbon: Treatment with activated carbon can also be effective, but it may lead to product loss through adsorption.

    • Extraction: Aqueous washes with solutions containing complexing agents like cysteine or thiourea can extract palladium into the aqueous phase.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical method for synthesizing anilines, particularly with electron-deficient aromatic rings.[8]

Q1: My SNAr reaction is producing a mixture of isomers, leading to low yield of the desired product. How can I improve regioselectivity?

A1: Poor regioselectivity is a common issue when multiple positions on the aromatic ring are activated towards nucleophilic attack.[9]

  • Causality: The position of nucleophilic attack is governed by the electronic effects of the substituents on the ring. The nucleophile will preferentially attack carbon atoms that can best stabilize the negative charge in the intermediate Meisenheimer complex.[8]

  • Troubleshooting Steps:

    • Choice of Leaving Group: The nature of the leaving group can influence regioselectivity.

    • Reaction Conditions: Temperature and solvent can impact the ratio of isomers. Lower temperatures often favor the thermodynamically more stable product.[9]

    • Protecting Groups: In some cases, a protecting group can be used to block a more reactive site, directing the nucleophile to the desired position.[9]

Q2: The reaction requires very high temperatures and long reaction times, leading to product degradation. How can I accelerate the reaction under milder conditions?

A2: The high activation energy of many SNAr reactions can be a significant drawback.

  • Causality: The rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex, which involves the temporary loss of aromaticity.[8]

  • Troubleshooting Steps:

    • Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.

    • Phase-Transfer Catalysis: A phase-transfer catalyst can be used to transport the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs, often allowing for lower reaction temperatures.

    • Microwave Irradiation: On a smaller scale, microwave heating can dramatically reduce reaction times. Specialized continuous flow microwave reactors are available for larger scale production.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic route for my substituted aniline on a large scale?

A1: The choice depends on several factors summarized in the table below. The catalytic reduction of a nitroaromatic is often preferred for its high atom economy and lower cost, provided the necessary functional groups are tolerant of hydrogenation conditions.

Factor Catalytic Hydrogenation Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution (SNAr)
Cost Generally lowest cost (H₂ is cheap)High cost (Palladium catalyst, phosphine ligands)Moderate cost
Substrate Scope Limited by functional group tolerance (e.g., reducible groups like alkenes, alkynes, some halogens)Very broad scope, highly versatile[5]Requires an electron-withdrawing group on the aromatic ring[8]
Key Challenges Mass transfer, exothermicity, catalyst handlingCatalyst cost, activity, and removal; strict inert atmosphere required[3]High temperatures, regioselectivity, potential for side reactions[9]
Waste Profile Green (water is the main byproduct)Significant metal and ligand wasteCan generate significant salt waste

Q2: What are the critical safety considerations when scaling up aniline synthesis?

A2: Safety is paramount. Key hazards include:

  • Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[10][11][12] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves and clothing.[10] Ensure adequate ventilation and consider closed-system transfers for large quantities.

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air.[3] Handle them under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) and never allow the catalyst to dry out completely during filtration.

  • Exothermic Reactions: Both hydrogenations and SNAr reactions can be highly exothermic.[3] Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat evolution.

  • Flammable Materials: Many reactions use flammable solvents and hydrogen gas. All equipment must be properly grounded to prevent static discharge, and the reaction area should be rated for flammable material handling.[10][13]

Q3: How should I approach process optimization for scale-up?

A3: A systematic approach is crucial.

  • Process Hazard Analysis (PHA): Before any scale-up, conduct a thorough PHA to identify potential safety risks.

  • Parameter Screening: Use Design of Experiments (DoE) on a small scale to identify critical process parameters (CPPs) that affect yield, purity, and safety.

  • Kinetic and Thermal Studies: Understand the reaction kinetics and heat flow to model how the reaction will behave in a large reactor.

  • Impurity Profiling: Identify and characterize key impurities. Develop analytical methods to track them.

  • Purification Development: Develop a robust and scalable purification strategy early in the process. Relying on chromatography for multi-kilogram production is generally not viable. Focus on crystallization or distillation.[3][14]

Part 3: Visualizations & Protocols

Diagrams

G

// Invisible nodes for alignment {rank=same; H2; RNO2;} } DOT Caption: Key phases in heterogeneous catalytic hydrogenation of nitroaromatics.

Experimental Protocol: Palladium Removal via Scavenger Resin

This protocol provides a general method for removing residual palladium catalyst from a product stream using a thiol-functionalized silica scavenger.

Objective: To reduce the concentration of residual palladium in an organic solution of a substituted aniline from >100 ppm to <10 ppm.

Materials:

  • Organic solution of crude substituted aniline (e.g., in Toluene, Ethyl Acetate, or THF).

  • Thiol-functionalized silica scavenger resin.

  • Inert gas (Nitrogen or Argon).

  • Filter apparatus (e.g., Buchner funnel with filter paper or a filter cartridge).

  • Analytical equipment for metal analysis (e.g., ICP-MS or ICP-OES).

Procedure:

  • Initial Analysis: Take a sample of the crude product solution and determine the initial palladium concentration via ICP-MS/OES.

  • Setup: Charge the crude product solution to a clean, dry, and inerted reactor equipped with an overhead stirrer.

  • Scavenger Addition: Based on the scavenger manufacturer's recommendation (typically 5-20 weight equivalents relative to the mass of palladium), add the thiol-functionalized silica resin to the reactor under a nitrogen blanket.

  • Stirring: Stir the resulting slurry at a moderate rate. The optimal temperature and time will depend on the specific product and solvent system and should be determined on a small scale (typical conditions: 25-60 °C for 2-16 hours).

  • Monitoring: Periodically take samples of the solution (filtering out the resin) and analyze for palladium content to determine when the target level has been reached.

  • Filtration: Once the desired palladium level is achieved, filter the slurry to remove the scavenger resin. Wash the resin cake with a small amount of clean solvent to recover any entrained product.

  • Final Analysis: Combine the filtrate and washes. Take a final sample for palladium analysis to confirm the success of the procedure.

  • Downstream Processing: The purified solution can now proceed to the next step (e.g., solvent swap, crystallization).

References

Side reactions associated with the debenzylation of aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the debenzylation of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. As Senior Application Scientists, we provide in-depth technical guidance rooted in mechanistic understanding and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the debenzylation of aniline derivatives.

FAQ 1: My Pd/C catalyzed hydrogenolysis of an N-benzylaniline is slow or has completely stalled. What are the likely causes?

This is a very common issue primarily attributed to catalyst poisoning . The nitrogen atom of the aniline (both starting material and product) can strongly coordinate to the palladium surface, inhibiting its catalytic activity.[1][2][3]

Troubleshooting Steps:

  • Addition of an Acid: The addition of a mild acid, such as acetic acid or hydrochloric acid, can protonate the basic aniline nitrogen, forming an ammonium salt.[1][2] This reduces its coordination to the palladium catalyst, thereby preventing poisoning and often accelerating the reaction.[1][3] Niobic acid on carbon (Nb₂O₅/C) has also been shown to be an effective heterogeneous co-catalyst that facilitates the reaction.[1][3]

  • Catalyst Selection: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for substrates containing basic nitrogen groups due to its lower susceptibility to poisoning.[2][4]

  • Catalyst Loading and Quality: Ensure you are using a sufficient catalyst loading (typically 5-10 mol% of palladium) and that the catalyst is of good quality and has been stored properly.[5] Poor quality or old catalyst can have significantly reduced activity.

  • Hydrogen Pressure: While atmospheric pressure (balloon hydrogenation) is often sufficient, increasing the hydrogen pressure can sometimes overcome partial catalyst deactivation and drive the reaction to completion.[5][6]

FAQ 2: I am observing significant dehalogenation of my chloroaniline derivative during debenzylation. How can I improve selectivity?

Achieving chemoselectivity between debenzylation and dehalogenation is a significant challenge, as both processes are catalyzed by palladium.[4][7][8]

Strategies for Enhancing Selectivity:

  • Control of pH: The reaction pH is a critical factor. Acidic conditions generally favor debenzylation, while basic conditions promote dehalogenation.[4][7] Adding a mild acid can therefore significantly improve the desired selectivity.

  • Catalyst Choice: The choice of palladium catalyst and its support can influence selectivity. It is often necessary to screen different catalysts to find the optimal one for a specific substrate.[8]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes favor debenzylation over the more forcing conditions required for dehalogenation.[2]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid in place of hydrogen gas can sometimes offer better selectivity.[5][9] However, the choice of donor is crucial, as some may not be efficient for debenzylation.[6]

FAQ 3: My debenzylation is producing a mixture of mono- and di-debenzylated products from a starting N,N-dibenzylaniline. How can I control the extent of debenzylation?

Controlling the degree of debenzylation can be achieved by carefully manipulating the reaction conditions.

Methods for Controlled Debenzylation:

  • Stoichiometry of Hydrogen Source: In catalytic transfer hydrogenation, limiting the equivalents of the hydrogen donor (e.g., ammonium formate) can favor mono-debenzylation.

  • Reaction Time: Careful monitoring of the reaction by techniques like TLC or LC-MS and stopping the reaction once the desired product is maximized can prevent over-reaction.

  • Oxidative Debenzylation: Oxidative methods, for instance using ceric ammonium nitrate (CAN), can be highly chemoselective for the mono-N-debenzylation of N-benzyl tertiary amines.[10][11]

FAQ 4: I am attempting an acid-catalyzed debenzylation and am getting a complex mixture of products. What are the potential side reactions?

Acid-catalyzed debenzylation typically requires harsh conditions, which can lead to several side reactions.

Common Side Reactions:

  • Friedel-Crafts Alkylation: The benzyl carbocation formed as an intermediate can undergo electrophilic aromatic substitution on the electron-rich aniline ring or other aromatic moieties in the molecule, leading to C-benzylated byproducts.[12]

  • Rearrangement Reactions: Under certain conditions, palladium-catalyzed rearrangement reactions can also lead to C-benzylation.[13]

  • Degradation: The strong acidic conditions and high temperatures can lead to the degradation of sensitive functional groups present in the starting material or product.

To mitigate these issues, it is advisable to explore milder debenzylation methods like catalytic hydrogenation or oxidative debenzylation if the substrate is compatible.

Troubleshooting Guides

Guide 1: Incomplete or Stalled Catalytic Hydrogenolysis

This workflow will guide you through diagnosing and resolving an incomplete debenzylation reaction.

G start Incomplete Debenzylation check_catalyst 1. Check Catalyst - Age and storage? - Sufficient loading? start->check_catalyst check_h2 2. Check Hydrogen Source - Balloon deflated? - Pressure maintained? check_catalyst->check_h2 Catalyst OK re_run_fresh Action: Re-run with fresh catalyst and increased loading. check_catalyst->re_run_fresh Catalyst Suspect check_poisoning 3. Suspect Catalyst Poisoning - Basic nitrogen present? check_h2->check_poisoning H₂ Source OK re_pressurize Action: Re-pressurize system or use a fresh balloon. check_h2->re_pressurize H₂ Source Depleted add_acid Action: Add mild acid (e.g., 1-2 eq. Acetic Acid). check_poisoning->add_acid Yes outcome Reaction Proceeds to Completion re_run_fresh->outcome re_pressurize->outcome change_catalyst Action: Switch to Pearlman's Catalyst (Pd(OH)₂/C). add_acid->change_catalyst Still slow add_acid->outcome Improved change_catalyst->outcome

Caption: Troubleshooting workflow for incomplete debenzylation.

Guide 2: Managing Chemoselectivity in the Presence of Halogens

This guide provides a decision-making framework for optimizing the selective debenzylation of halogenated anilines.

G start Dehalogenation Observed modify_ph 1. Modify pH - Add mild acid (e.g., Acetic Acid). start->modify_ph lower_conditions 2. Lower Reaction Severity - Reduce H₂ pressure. - Lower temperature. modify_ph->lower_conditions Still observing dehalogenation optimized Optimized Selectivity modify_ph->optimized Selectivity Improved screen_catalysts 3. Screen Catalysts - Try different Pd supports or loadings. lower_conditions->screen_catalysts Still observing dehalogenation lower_conditions->optimized Selectivity Improved transfer_hydrogenation 4. Switch to Transfer Hydrogenation - Use Ammonium Formate/Pd-C. screen_catalysts->transfer_hydrogenation Still observing dehalogenation screen_catalysts->optimized Selectivity Improved transfer_hydrogenation->optimized

Caption: Decision tree for improving debenzylation chemoselectivity.

Experimental Protocols

Protocol 1: Debenzylation of N-Benzylaniline using Pd/C with Acetic Acid

This protocol describes a standard procedure for the debenzylation of an aniline derivative where catalyst poisoning is a potential issue.

Materials:

  • N-benzylaniline derivative (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol % Pd)

  • Methanol or Ethanol (solvent)

  • Glacial Acetic Acid (1.5 equiv)

  • Hydrogen gas supply (balloon or pressurized vessel)

  • Round-bottom flask

  • Stir bar

Procedure:

  • To a round-bottom flask, add the N-benzylaniline derivative and the solvent (e.g., 20 mL per gram of substrate).

  • Add the glacial acetic acid (1.5 equiv) to the solution and stir until dissolved.

  • Carefully add the 10% Pd/C catalyst to the flask.

  • Seal the flask and purge the system with nitrogen or argon, followed by vacuum.

  • Introduce hydrogen gas to the flask (either by inflating a balloon or pressurizing the vessel to 2-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be purified by standard methods (e.g., column chromatography, recrystallization, or acid-base extraction) to yield the desired aniline.

Protocol 2: Oxidative Mono-debenzylation using Ceric Ammonium Nitrate (CAN)

This protocol is suitable for the selective mono-debenzylation of N,N-dibenzylanilines.[10][11]

Materials:

  • N,N-dibenzylaniline derivative (1.0 equiv)

  • Ceric Ammonium Nitrate (CAN) (2.2 equiv)

  • Aqueous Acetonitrile (e.g., 7:3 MeCN:H₂O)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve the N,N-dibenzylaniline derivative in aqueous acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Ceric Ammonium Nitrate (CAN) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Debenzylation MethodCommon Side ReactionsKey Troubleshooting Strategy
**Catalytic Hydrogenolysis (Pd/C, H₂) **Catalyst poisoning, Incomplete reaction, Over-reduction (ring saturation), DehalogenationAddition of mild acid, Use of Pearlman's catalyst, Control of H₂ pressure and temperature
Acid-Catalyzed (e.g., H₂SO₄, TFA) Friedel-Crafts alkylation, Degradation of sensitive groupsUse of milder conditions if possible, Optimization of acid concentration and temperature
Oxidative (e.g., CAN, NBS/Oxone) Over-oxidation, Formation of imine intermediatesCareful control of oxidant stoichiometry and reaction temperature
Catalytic Transfer Hydrogenation Incomplete reaction, Byproducts from hydrogen donorScreening of different hydrogen donors (e.g., ammonium formate, formic acid)

References

Technical Support Center: Monitoring 3-(Benzyloxy)-5-chloroaniline Reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3-(benzyloxy)-5-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-tested protocols for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our focus is on explaining the "why" behind experimental choices to empower you to resolve issues effectively.

Section 1: Thin Layer Chromatography (TLC) Troubleshooting

TLC is a rapid and invaluable tool for qualitatively monitoring the progress of a reaction. For a compound like this compound, which contains both an amine and a benzylic ether, certain common issues can arise.

Frequently Asked Questions (FAQs) - TLC

Question 1: My spots are streaking up the plate. What's causing this and how can I fix it?

Answer: Spot streaking is a common issue, especially with amine-containing compounds like this compound.[1][2] The primary causes are:

  • Sample Overloading: Applying too much sample to the baseline is a frequent cause of streaking.[1] This saturates the stationary phase, leading to a continuous band rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. You can also try spotting a smaller amount multiple times in the same location, allowing the solvent to dry completely between applications.[3][4]

  • Strong Interaction with Silica Gel: The basic amine group in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel plate.[5] This can cause the spot to drag or streak.

    • Solution: To counteract this, you can add a small amount of a basic modifier to your mobile phase.[3] A common practice is to add 0.1-2.0% triethylamine (TEA) or a few drops of ammonia to the eluting solvent.[1][3] This neutralizes the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.

Question 2: My starting material and product have very similar Rf values, making it difficult to assess reaction completion. What can I do?

Answer: Poor separation between spots with similar polarities is a challenge that can often be overcome by adjusting the mobile phase.

  • Optimize the Mobile Phase: The key is to alter the selectivity of your eluent system.

    • Solution 1: Vary Solvent Ratios: Systematically vary the ratio of your polar and nonpolar solvents. Small changes can sometimes lead to significant improvements in separation. A good starting point for many aromatic amines is a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[5]

    • Solution 2: Change Solvent Composition: If adjusting ratios doesn't work, try a different solvent system altogether. For instance, if you are using hexane/ethyl acetate, consider switching to dichloromethane/methanol. The different solvent properties can alter the interactions with your compounds and the stationary phase, leading to better resolution.

    • Solution 3: The "Cospot": To confirm if the reaction is complete when Rf values are close, use a "cospot".[6] On the TLC plate, spot your starting material, your reaction mixture, and then a spot where you apply both the starting material and the reaction mixture on top of each other. If the reaction is complete, the reaction mixture lane will show only the product spot, and the cospot lane will show two distinct spots (starting material and product).

Question 3: My spots are not round, appearing as crescents or distorted shapes. Why is this happening?

Answer: Distorted spot shapes are often due to issues with sample application or the TLC plate itself.

  • Damage to the Stationary Phase: Scratching the silica gel layer with the capillary spotter during application can cause the solvent to travel unevenly, resulting in distorted spots.[1]

    • Solution: Be gentle when spotting. Lightly touch the capillary to the plate and allow the solvent to absorb without gouging the surface.

  • Uneven Solvent Front: If the solvent front moves up the plate unevenly, it will lead to distorted spots.[4] This can happen if the plate is tilted in the developing chamber or if the chamber is disturbed during development.[4]

    • Solution: Ensure the TLC plate is placed vertically in the chamber and that the chamber is on a level surface and remains undisturbed during the run.

Standard TLC Protocol for this compound Reactions
  • Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel 60 F254 TLC plate.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a fine capillary tube, spot the diluted reaction mixture on the baseline. Also, spot the starting material and any available standards of expected products for comparison.

  • Development: Prepare a mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Pour a small amount into a developing chamber, ensuring the solvent level is below the baseline on your TLC plate.[3] Place the spotted TLC plate in the chamber and cover it.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.[4] Aromatic compounds like this compound should appear as dark spots.[4] You can also use a staining agent like potassium permanganate or anisaldehyde for further visualization.[3]

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A decrease in the starting material spot and the appearance of a new product spot indicates the reaction is progressing.

ParameterRecommended Condition
Stationary Phase Silica Gel 60 F254
Mobile Phase (Starting) Hexane:Ethyl Acetate (7:3, v/v)
Modifier (if streaking) 0.5% Triethylamine in mobile phase
Visualization UV light (254 nm), Potassium Permanganate stain

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

For quantitative analysis and more precise monitoring, reverse-phase HPLC (RP-HPLC) is the method of choice. Here, we address common problems encountered when analyzing this compound and similar molecules.

Frequently Asked Questions (FAQs) - HPLC

Question 1: My peaks are tailing. What is the cause and how can I improve the peak shape?

Answer: Peak tailing is a frequent problem in RP-HPLC, especially for basic compounds like anilines.[7]

  • Secondary Silanol Interactions: The most common cause is the interaction of the basic amine group with acidic silanol groups on the silica-based stationary phase.[7]

    • Solution 1: Use a Low pH Mobile Phase: By lowering the pH of the mobile phase (e.g., to pH 2-4 with formic acid or phosphoric acid), you can protonate the silanol groups, reducing their interaction with your protonated basic analyte.[8]

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds to minimize silanol interactions. If you continue to have issues, consider switching to a column with a different stationary phase chemistry.

  • Column Overload: Injecting too much sample can lead to peak tailing.[7][9]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[7]

Question 2: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

Answer: Ghost peaks are unexpected peaks that can appear in your chromatogram, often in blank runs.

  • Carryover from Previous Injections: If a highly retained component from a previous injection elutes in a subsequent run, it will appear as a ghost peak.

    • Solution: Implement a robust needle wash protocol and ensure your column is adequately flushed with a strong solvent (like 100% acetonitrile or methanol) after each run, especially after analyzing concentrated samples.

  • Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute as ghost peaks, particularly during gradient elution.[10]

    • Solution: Always use high-purity HPLC-grade solvents and freshly prepared mobile phases.[11] Filtering your mobile phase through a 0.45 µm membrane filter can also help.[12]

Question 3: My retention times are shifting from one run to the next. Why is this happening?

Answer: Inconsistent retention times can compromise the reliability of your data.[13]

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will be unstable.[13]

    • Solution: Ensure you have a sufficient equilibration step in your HPLC method, especially when running a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes.

  • Mobile Phase Composition Changes: Small variations in the mobile phase composition, such as inaccurate mixing of solvents or pH drift of a buffer, can cause retention time shifts.[13]

    • Solution: Prepare mobile phases carefully and consistently. If using buffers, ensure they are within their effective buffering range. Degassing the mobile phase is also crucial to prevent bubble formation, which can affect pump performance and lead to fluctuating retention times.[11]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.[13]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analysis.[11]

Standard HPLC Protocol for this compound Reactions
  • System Preparation: Use an HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.[12]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program: A typical starting gradient would be:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-25 min: 50% B (Equilibration)

  • Analysis: Monitor the disappearance of the starting material peak and the appearance and growth of the product peak. The peak area can be used to quantify the conversion of starting material to product.

ParameterRecommended Condition
Stationary Phase C18 Reverse-Phase Silica
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Section 3: Workflow Diagrams

TLC Troubleshooting Workflow

TLC_Troubleshooting start TLC Problem Observed streaking Streaking Spots? start->streaking poor_sep Poor Separation? start->poor_sep distorted Distorted Spots? start->distorted overload Overloading? streaking->overload Yes mobile_phase Optimize Mobile Phase? poor_sep->mobile_phase Yes plate_damage Plate Damaged? distorted->plate_damage Yes interaction Strong Interaction? overload->interaction No sol_dilute Dilute Sample overload->sol_dilute Yes sol_modifier Add TEA/Ammonia to Eluent interaction->sol_modifier Yes sol_solvent Change Solvent Ratios/System mobile_phase->sol_solvent Yes sol_spotting Gentle Spotting Technique plate_damage->sol_spotting Yes end Problem Resolved sol_dilute->end sol_modifier->end sol_solvent->end sol_spotting->end

Caption: A workflow diagram for troubleshooting common TLC issues.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start HPLC Problem Observed tailing Peak Tailing? start->tailing ghost_peaks Ghost Peaks? start->ghost_peaks rt_shift Retention Time Shift? start->rt_shift silanol Silanol Interaction? tailing->silanol Yes carryover Carryover? ghost_peaks->carryover Yes equilibration Inadequate Equilibration? rt_shift->equilibration Yes overload Column Overload? silanol->overload No sol_ph Adjust Mobile Phase pH silanol->sol_ph Yes sol_conc Reduce Sample Concentration overload->sol_conc Yes contamination Mobile Phase Contamination? carryover->contamination No sol_wash Improve Needle Wash/Flush carryover->sol_wash Yes sol_fresh_mp Use Fresh, Filtered Mobile Phase contamination->sol_fresh_mp Yes sol_equil Increase Equilibration Time equilibration->sol_equil Yes end Problem Resolved sol_ph->end sol_conc->end sol_wash->end sol_fresh_mp->end sol_equil->end

Caption: A workflow for diagnosing and solving common HPLC problems.

References

Stability of 3-(Benzyloxy)-5-chloroaniline in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Benzyloxy)-5-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Recognizing the critical importance of compound stability in experimental reproducibility and drug development, this resource offers a blend of theoretical knowledge and practical, field-proven insights.

Introduction to the Stability of this compound

This compound is a substituted aromatic amine containing a benzyloxy ether linkage and a chlorine atom. Each of these functional groups can influence the molecule's stability under various experimental conditions. The aniline moiety is susceptible to oxidation, the ether linkage can undergo cleavage, and the chloro-substituted aromatic ring can be subject to nucleophilic substitution or dehalogenation, although the latter is generally less common under typical laboratory conditions.

This guide will address the most common questions and issues related to the stability of this compound in different solvent systems and provide protocols for assessing its stability in your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors:

  • pH: Both acidic and basic conditions can promote the degradation of the compound. Aromatic amines can be protonated at low pH, which may alter their reactivity. The ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions.

  • Solvent Choice: The polarity and reactivity of the solvent can play a significant role. Protic solvents may participate in degradation reactions, while aprotic solvents are generally more inert.

  • Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a shorter shelf-life of the compound in solution.[1]

  • Light Exposure: Aromatic amines can be sensitive to light, leading to photodecomposition.[2] Supplier data sheets for this compound consistently recommend storing the compound protected from light.[1]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of the aniline functional group, often resulting in the formation of colored impurities.

Q2: I dissolved this compound in an aqueous buffer and the solution turned slightly yellow over time. What is happening?

A2: The development of a yellow color is a common indicator of aniline oxidation. The amino group (-NH2) is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and trace metal impurities in the buffer. This can lead to the formation of colored polymeric or oxidized species. To mitigate this, it is recommended to use freshly prepared solutions, degas your solvents, and store solutions in the dark under an inert atmosphere (e.g., nitrogen or argon).

Q3: In which common laboratory solvents is this compound expected to be most stable?

A3: While specific stability data for this compound is not extensively published, based on its chemical structure, it is predicted to have better stability in aprotic, non-polar to moderately polar solvents.

Solvent ClassExamplesPredicted Relative StabilityRationale
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to ExcellentThese solvents are less likely to participate in degradation reactions. DMSO, however, is known to be hygroscopic and can contain water, which might affect stability over long-term storage.
Ethers Tetrahydrofuran (THF), DioxaneGoodGenerally inert, but can form peroxides over time, which could promote oxidation. Use of freshly opened or peroxide-free solvents is recommended.
Alcohols Methanol, EthanolModerateProtic nature may facilitate certain degradation pathways. Purity of the alcohol is important, as acidic or basic impurities can catalyze degradation.
Aqueous Buffers Phosphate-buffered saline (PBS), Tris buffersPoor to ModerateHighly dependent on pH, presence of oxygen, and light exposure. Aniline oxidation is often more pronounced in aqueous media.
Halogenated Dichloromethane (DCM), ChloroformGoodGenerally inert, but care should be taken to use stabilized grades, as acidic impurities can form.

Note: This table provides a general guideline. It is crucial to experimentally determine the stability in the specific solvent system and conditions used in your assay.

Q4: What are the likely degradation products of this compound?

A4: While not definitively characterized for this specific molecule in the public domain, potential degradation pathways can be predicted based on its structure:

  • Oxidation of the Aniline: This can lead to the formation of nitroso, nitro, and polymeric compounds, often colored.

  • Cleavage of the Benzyloxy Ether: Under harsh acidic conditions, the ether bond could be cleaved to yield 3-chloro-5-hydroxyaniline and benzyl alcohol or related benzyl species.

  • Dehalogenation: Reductive conditions could potentially lead to the removal of the chlorine atom, forming 3-(benzyloxy)aniline. However, this is less likely under standard experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent assay results or loss of compound activity over time. Degradation of this compound in the assay solvent.1. Prepare fresh stock solutions for each experiment. 2. Evaluate the stability of the compound in your assay buffer over the time course of the experiment (see Protocol for Stability Assessment ). 3. Consider switching to a more inert solvent for stock solutions (e.g., ACN or DMSO) and dilute into the final assay buffer immediately before use.
Appearance of new peaks in HPLC/LC-MS analysis of a stored solution. Formation of degradation products.1. Characterize the new peaks by mass spectrometry to identify potential degradation products. 2. Review the storage conditions (temperature, light exposure, atmosphere) and optimize for better stability. 3. Perform a forced degradation study to intentionally generate and identify potential degradants.
Solid compound has darkened in color upon storage. Oxidation or degradation of the solid material.1. Ensure the compound is stored in a tightly sealed container, in the dark, under an inert atmosphere, and at the recommended temperature (typically 4°C).[1] 2. Re-analyze the purity of the material before use.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent System

This protocol outlines a general method to determine the stability of this compound in a solvent of interest using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent of interest (e.g., Methanol, Acetonitrile, buffered aqueous solution)

  • HPLC system with a UV detector

  • Suitable HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Experimental Setup:

  • Divide the stock solution into several amber vials to protect from light.

  • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 40°C).

  • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Analysis:

  • At each time point, take an aliquot from one of the vials.

  • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the peak area of the parent compound at a suitable wavelength (determined by UV-Vis scan).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • The appearance of new peaks in the chromatogram should be noted as potential degradation products.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in test solvent) Aliquot Aliquot into Amber Vials Prep_Stock->Aliquot Store_Cond Store at Defined Conditions (Temp, Light) Aliquot->Store_Cond Sample Sample at Time Points (0, 2, 4, 8, 24h...) Store_Cond->Sample HPLC Analyze by HPLC-UV Sample->HPLC Quantify Quantify Parent Peak Area HPLC->Quantify Identify Identify New Peaks (Degradants) HPLC->Identify Degradation Calculate % Degradation Quantify->Degradation Plot Plot % Remaining vs. Time Degradation->Plot

Caption: Experimental workflow for assessing the stability of this compound.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on general chemical principles of related compounds.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Acid Hydrolysis Parent This compound C₁₃H₁₂ClNO Oxidized Oxidized Products (e.g., Nitroso, Nitro, Polymers) Parent->Oxidized [O₂], light Hydroxyaniline 3-Chloro-5-hydroxyaniline Parent->Hydroxyaniline H₃O⁺ Benzyl_Alcohol Benzyl Alcohol Parent->Benzyl_Alcohol H₃O⁺

Caption: Predicted degradation pathways of this compound.

References

Technical Support Center: Managing Reaction Exotherms in the Nitration of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of substituted benzenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely managing the significant reaction exotherms associated with this class of transformation. The following information synthesizes established chemical principles with field-proven insights to ensure both the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a "runaway reaction" and why is it a primary concern in aromatic nitration?

A1: A runaway reaction is an uncontrolled, self-accelerating process where the heat generated by the chemical reaction surpasses the heat removal capacity of the system.[1] This leads to a rapid surge in temperature and pressure, which can result in equipment failure, explosions, and the release of toxic gases like nitrogen dioxide.[2] Aromatic nitration reactions are notoriously exothermic, with heats of reaction often around -145 ± 70 kJ/mol, making them particularly susceptible to thermal runaway if not meticulously controlled.[1]

Q2: What is the fundamental role of sulfuric acid in the nitrating mixture?

A2: Concentrated sulfuric acid serves two critical functions. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species that attacks the aromatic ring.[3][4] Secondly, sulfuric acid is a strong dehydrating agent, absorbing the water produced during the reaction. This is crucial because the presence of water can dilute the acid mixture and inhibit the formation of the nitronium ion, thereby slowing or stopping the reaction.[5]

Q3: How do substituents on the benzene ring affect the reaction exotherm?

A3: Substituents significantly influence the reactivity of the aromatic ring and, consequently, the rate of heat generation. Electron-donating groups (e.g., -OH, -OR, -CH₃) activate the ring, making it more nucleophilic and accelerating the rate of electrophilic aromatic substitution.[6] This heightened reactivity leads to a more vigorous and exothermic reaction that requires more stringent temperature control at lower temperatures.[7] Conversely, electron-withdrawing groups (e.g., -NO₂, -COOH, -Cl) deactivate the ring, making the reaction slower and requiring more forcing conditions, such as higher temperatures or stronger nitrating agents, to proceed at a reasonable rate.[6]

Q4: What is the difference between batch and continuous flow nitration, and which is safer?

A4: In batch nitration, all reactants are combined in a single vessel, and the reaction proceeds over time. This method is common in laboratory settings but poses a higher safety risk on a larger scale due to the large volume of energetic material present at any given time and challenges with efficient heat transfer.[8] Continuous flow nitration involves pumping the reactant streams through a microreactor or a tube where they mix and react in a much smaller volume.[9] This approach offers superior heat transfer due to a high surface-area-to-volume ratio, allowing for precise temperature control and significantly minimizing the risk of a runaway reaction.[8] For these reasons, continuous flow is considered an inherently safer technology for highly exothermic reactions like nitration.

Q5: How should I properly quench a nitration reaction upon completion?

A5: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[10] This procedure serves two purposes: it rapidly cools the mixture and dilutes the strong acids, effectively halting the reaction.[11] For many nitroaromatic compounds, this dilution also causes the product to precipitate out of the aqueous solution, facilitating its isolation.[12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during nitration experiments, providing potential causes and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
  • Symptoms: The internal reaction temperature is rising rapidly and is no longer responsive to the cooling bath. You may observe the evolution of brown/orange gases (nitrogen oxides).

  • Immediate Actions:

    • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[1]

    • Maximize Cooling: If it is safe to do so, increase the efficiency of the cooling system (e.g., by adding more ice or a colder medium like a dry ice/acetone bath).

    • Alert Personnel: Inform your supervisor and any nearby colleagues of the situation.

    • Emergency Quench (Last Resort): If the temperature continues to escalate uncontrollably, and as a final measure, prepare to quench the reaction by cautiously pouring the reaction mixture into a large, pre-prepared vessel containing a significant volume of crushed ice and water.[10] Caution: This quenching process itself can be hazardous due to the highly exothermic dilution of concentrated sulfuric acid and should only be performed if you are certain it can be done safely and in accordance with your lab's established emergency protocols.[10]

  • Potential Causes & Preventative Measures:

    • Inadequate Cooling: The cooling bath's capacity is insufficient for the scale of the reaction.

      • Solution: Ensure the cooling bath volume is adequate and maintained at the target temperature. For highly activated substrates, an ice-salt or dry ice-acetone bath may be necessary.

    • Rapid Addition of Nitrating Agent: The rate of heat generation is exceeding the rate of heat removal.

      • Solution: Add the nitrating agent dropwise with constant monitoring of the internal reaction temperature, not just the bath temperature.[10]

    • Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, initiating a runaway.

      • Solution: Use an overhead stirrer for viscous mixtures or a sufficiently large stir bar to ensure vigorous and uniform mixing.

    • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a sudden, delayed, and highly exothermic reaction.

      • Solution: Maintain a temperature that allows for a controlled reaction rate. Use reaction calorimetry on a small scale to understand the reaction kinetics before proceeding to a larger scale.

Issue 2: Low Yield of the Desired Product
  • Symptoms: After work-up, the isolated yield of the nitroaromatic compound is significantly lower than expected.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The reaction time may have been too short or the temperature too low.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[12] Consider extending the reaction time or cautiously increasing the temperature in small increments while carefully monitoring the exotherm.

    • Sub-optimal Acid Concentration: The concentration of sulfuric acid may be too low to generate a sufficient concentration of the nitronium ion.

      • Solution: Use fresh, high-purity concentrated acids for the preparation of the nitrating mixture.[7]

    • Product Loss During Work-up: The product may be soluble in the aqueous phase or lost during extraction.

      • Solution: If the product does not precipitate upon quenching, it must be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[11] Ensure proper phase separation and consider adding brine to break any emulsions that may form.[11]

Issue 3: Formation of Byproducts (Polynitration)
  • Symptoms: The final product is a mixture of mono- and di- or even tri-nitrated compounds.

  • Potential Causes & Solutions:

    • High Reaction Temperature: Elevated temperatures favor polynitration. For example, the nitration of benzene should be kept below 50-60°C to minimize the formation of dinitrobenzene.[13][14]

      • Solution: Maintain the recommended temperature for the specific substrate. For highly activated rings, this may require temperatures below 0°C.[7]

    • Incorrect Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards polynitration.

      • Solution: Use a controlled molar ratio of the nitrating agent to the substrate. For mononitration, a slight excess of the nitrating agent is typically sufficient.

    • Forcing Conditions for Deactivated Rings: While nitrating a deactivated ring (e.g., nitrobenzene to dinitrobenzene) requires higher temperatures (e.g., >60°C), these conditions inherently promote further substitution.[6][7]

      • Solution: Carefully control the reaction time and temperature even under forcing conditions, and monitor the product distribution by TLC or GC-MS.

Data Presentation

The following table provides typical reaction conditions for the mononitration of various substituted benzenes. These values should be considered as starting points and may require optimization.

SubstrateSubstituent TypeTypical Nitrating AgentTemperature (°C)Key Considerations
Phenol Activating (-OH)Dilute HNO₃Low (e.g., 25°C)Highly reactive; concentrated acids cause oxidation and degradation.[15][16]
Toluene Activating (-CH₃)Conc. HNO₃ / Conc. H₂SO₄< 5°C for addition, then warm to RTThe methyl group makes the ring ~25 times more reactive than benzene.[5]
Benzene NeutralConc. HNO₃ / Conc. H₂SO₄< 50-60°CTemperature control is crucial to prevent dinitration.[13][14]
Chlorobenzene Deactivating (-Cl)Conc. HNO₃ / Conc. H₂SO₄50-100°CSlower reaction requiring higher temperatures.
Methyl Benzoate Deactivating (-COOCH₃)Conc. HNO₃ / Conc. H₂SO₄0-10°CThe ester group deactivates the ring, allowing for controlled mononitration.[16]
Nitrobenzene Strongly Deactivating (-NO₂)Fuming HNO₃ / Conc. H₂SO₄> 60-100°CRequires forcing conditions to introduce a second nitro group.[6][7]

Experimental Protocols

Protocol 1: Bench-Scale Batch Nitration of Toluene

This protocol describes a standard procedure for the mononitration of toluene, emphasizing temperature control.

  • Preparation of Nitrating Acid: In a flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice bath.[10] Cool the resulting mixture to below 5°C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 10.6 mL of toluene. Place the flask in an ice-salt cooling bath and cool the toluene to -10°C.

  • Addition of Nitrating Acid: Add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 5°C.[10] The addition should take approximately 1.5 hours.

  • Warming and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice-water bath.[10] Once at room temperature, pour the mixture slowly into a beaker containing 150 mL of cold water with vigorous stirring.[10] The product can then be isolated via extraction with an organic solvent.

Protocol 2: General Procedure for Reaction Calorimetry Assessment

This protocol provides a conceptual workflow for using a reaction calorimeter (RC) to determine the thermal risk of a nitration reaction before scale-up.

  • System Calibration: Calibrate the calorimeter by introducing a known amount of heat to determine the heat transfer coefficient and heat capacity of the system.

  • Reactant Charging: Charge the aromatic substrate and any solvent into the reactor. Allow the system to reach thermal equilibrium at the desired starting temperature.

  • Controlled Dosing: Begin the controlled, slow addition of the nitrating agent at a pre-defined rate, simulating the intended process conditions.

  • Data Acquisition: Continuously monitor and record the heat flow, internal reactor temperature, and jacket temperature throughout the addition and for a period afterward to ensure the reaction has completed.

  • Data Analysis: Integrate the heat flow data over time to calculate the total heat of reaction (ΔHr). Analyze the rate of heat evolution to determine the maximum power output. Use this data to calculate the adiabatic temperature rise, which is a critical parameter for assessing the potential for a thermal runaway.[7]

Protocol 3: Conceptual Setup for Continuous Flow Nitration

This protocol outlines the general steps for setting up a lab-scale continuous flow nitration system.

  • System Assembly: Construct the flow system using acid-resistant pumps, tubing (e.g., PFA or Teflon), and a microreactor or coiled tube reactor. The reactor should be submerged in a thermostatic bath for precise temperature control.

  • Reagent Preparation: Prepare two separate solutions: one containing the aromatic substrate (optionally in a solvent) and the other containing the pre-mixed and cooled nitrating agent.

  • Pumping and Mixing: Use two separate syringe pumps or peristaltic pumps to deliver the reactant streams at controlled flow rates to a T-mixer or a static mixer just before the reactor.

  • Reaction: The mixed reactants flow through the temperature-controlled reactor. The residence time is determined by the reactor volume and the total flow rate.

  • Quenching and Collection: The output stream from the reactor is directed into a collection vessel containing a stirred ice-water mixture to continuously quench the reaction.[9]

Visualizations

Reaction Mechanism

NitrationMechanism cluster_electrophile Step 1: Formation of Electrophile (Nitronium Ion) cluster_substitution Step 2 & 3: Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated HNO₃ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus HSO₄⁻ NO2_plus Nitronium Ion (NO₂⁺) Protonated_HNO3->NO2_plus - H₂O Benzene Substituted Benzene NO2_plus->Benzene Electrophilic Attack H2O H₂O Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + NO₂⁺ Product Nitroaromatic Product Sigma_Complex->Product - H⁺ (to HSO₄⁻) H_plus_loss Deprotonation

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up P1 Prepare & Cool Nitrating Mixture (HNO₃ + H₂SO₄ in Ice Bath) R1 Slow, Dropwise Addition of Nitrating Agent P1->R1 P2 Charge Substrate to Reactor P2->R1 P3 Cool Reactor to Target Temp (e.g., 0°C) P3->R1 R2 Monitor Internal Temperature (Maintain below setpoint) R1->R2 R2->R1 If Temp Rises, Stop/Slow Addition R3 Stir at Reaction Temp (Monitor by TLC) R2->R3 W1 Slowly Pour Reaction onto Crushed Ice R3->W1 W2 Isolate Product (Filtration or Extraction) W1->W2 W3 Wash & Purify Product W2->W3

Caption: Safe Workflow for Laboratory-Scale Batch Nitration.

Troubleshooting Logic

TroubleshootingTree Start Unexpected Exotherm Detected (Temp Rising) Q1 Is the temperature rise rapid and uncontrollable? Start->Q1 A1_Yes IMMEDIATELY STOP REAGENT ADDITION Q1->A1_Yes Yes A1_No Slow or temporarily stop reagent addition Q1->A1_No No Q2 Is agitation efficient? A1_Yes->Q2 A1_No->Q2 A2_Yes Is cooling bath at maximum capacity? Q2->A2_Yes Yes A2_No Increase stirring speed Q2->A2_No No Q3 Does temperature stabilize? A2_Yes->Q3 A2_No->Q2 Re-evaluate A3_Yes Resume addition slowly, monitor closely Q3->A3_Yes Yes A3_No Prepare for Emergency Quench Q3->A3_No No

Caption: Decision Tree for Managing an Unexpected Exotherm.

References

Validation & Comparative

A Senior Application Scientist's Guide to 2D NMR Techniques for Elucidating Reaction Product Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug discovery, the unambiguous determination of a reaction product's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, it often falls short when faced with complex structures, overlapping signals, and stereochemical ambiguities.[1][2][3][4] This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable. This guide provides an in-depth comparison of the most common and powerful 2D NMR techniques, offering insights into their underlying principles, experimental considerations, and strategic application in the structural elucidation of novel reaction products.

The Logic of 2D NMR: Spreading Information into a Second Dimension

The fundamental principle of 2D NMR is to disperse the crowded information of a 1D spectrum across two frequency axes.[1] This is achieved by introducing a variable time delay (the evolution time, t1) into the pulse sequence, which is systematically incremented.[5][6] A second Fourier transformation with respect to this evolution time generates the second dimension, revealing correlations between nuclei.[5][6][7] These correlations can be "through-bond," mediated by J-coupling, or "through-space," arising from the Nuclear Overhauser Effect (NOE).[8][9]

Through-Bond Correlation Experiments: Mapping the Molecular Skeleton

Through-bond experiments are the workhorses for establishing the connectivity of atoms within a molecule, effectively building the carbon skeleton piece by piece.

COSY (Correlation Spectroscopy): Identifying Coupled Protons

The COSY experiment is one of the simplest and most frequently used 2D NMR techniques.[5][10] It reveals which protons are J-coupled to each other, typically those separated by two or three bonds.[11][12]

How it Works: The COSY pulse sequence consists of two 90° pulses separated by the evolution time, t1.[5] The resulting 2D spectrum displays the 1D proton spectrum along the diagonal, with off-diagonal "cross-peaks" indicating coupled protons.[10][13] Each pair of coupled protons will have a symmetrical cross-peak on either side of the diagonal.[10]

Strategic Application:

  • Identifying adjacent protons: COSY is the first step in piecing together molecular fragments. By "walking" through the COSY spectrum from one cross-peak to another, one can trace out the proton spin systems within a molecule.

  • Resolving overlapping multiplets: When proton signals overlap in the 1D spectrum, the cross-peaks in a COSY spectrum can clearly delineate the individual coupling partners.

TOCSY (Total Correlation Spectroscopy): Unveiling Entire Spin Systems

The TOCSY experiment, also known as HOHAHA (Homonuclear Hartmann-Hahn), extends the concept of COSY by revealing correlations between all protons within a spin system, not just those that are directly coupled.[14][15]

How it Works: TOCSY employs a "spin-lock" period during the mixing time, which facilitates the transfer of magnetization between coupled protons.[5][16] The longer the spin-lock, the further the magnetization can be transferred along a chain of coupled protons, often up to 5-6 bonds.[14][16]

Strategic Application:

  • Identifying isolated spin systems: TOCSY is exceptionally powerful for identifying distinct molecular fragments, such as amino acid residues in a peptide or individual sugar units in an oligosaccharide.[14][16][17]

  • Assigning complex multiplets: In cases of severe spectral overlap, a single cross-peak in a TOCSY spectrum can reveal all the protons belonging to a particular spin system.[17]

Heteronuclear Correlation Experiments: Linking Protons and Carbons

Heteronuclear experiments correlate the chemical shifts of different types of nuclei, most commonly ¹H and ¹³C. These are crucial for assigning the carbon skeleton and identifying quaternary carbons.

HSQC (Heteronuclear Single Quantum Coherence): Direct One-Bond Correlations

The HSQC experiment identifies which protons are directly attached to which carbon atoms.[18][19][20]

How it Works: HSQC is a proton-detected experiment, which makes it significantly more sensitive than older carbon-detected methods. It transfers magnetization from a proton to its directly attached carbon and then back to the proton for detection.[20] The resulting spectrum shows cross-peaks at the coordinates of the ¹H and ¹³C chemical shifts for each C-H bond.

Strategic Application:

  • Direct C-H assignment: HSQC provides a straightforward way to assign the carbon signals based on their attached, and often more easily assigned, proton signals.

  • Distinguishing CH, CH₂, and CH₃ groups: Edited HSQC experiments can be used to differentiate between methylene (CH₂) groups and methyl/methine (CH₃/CH) groups based on the phase of the cross-peak.[19]

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations

The HMBC experiment is arguably one of the most informative 2D NMR techniques, as it reveals correlations between protons and carbons that are separated by two, three, and sometimes even four bonds.[18][19][20]

How it Works: Similar to HSQC, HMBC is a proton-detected experiment. However, the pulse sequence is optimized to detect smaller, long-range J-couplings while suppressing the large, one-bond couplings.[19][21]

Strategic Application:

  • Connecting molecular fragments: HMBC is the key to piecing together the molecular puzzle. By identifying correlations between protons on one fragment and carbons on another, one can establish the connectivity across quaternary carbons and heteroatoms.

  • Identifying quaternary carbons: Since quaternary carbons have no attached protons, they do not show up in an HSQC spectrum. However, they can be identified in an HMBC spectrum through their correlations to nearby protons.[22] Overlaying HSQC and HMBC spectra can be a powerful visualization tool for this purpose.[22]

Through-Space Correlation Experiments: Probing 3D Structure

Through-space experiments provide information about the spatial proximity of nuclei, irrespective of their bonding connectivity. These are essential for determining stereochemistry and conformation.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy)

NOESY and ROESY experiments detect correlations between protons that are close to each other in space (typically < 5 Å), through the Nuclear Overhauser Effect (NOE).[8][9][23][24][25]

How it Works: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[9] In a NOESY experiment, this transfer occurs during a "mixing time."[8] The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it very sensitive to internuclear distances.

The ROESY Advantage: For medium-sized molecules (molecular weight around 1000 Da), the NOE can be close to zero, making NOESY experiments ineffective.[8] In such cases, the ROESY experiment is a valuable alternative. ROESY uses a spin-lock during the mixing time, and the resulting ROE is always positive, regardless of the molecule's size.[8][9]

Strategic Application:

  • Determining relative stereochemistry: NOESY and ROESY are the definitive tools for establishing the relative configuration of stereocenters. For example, the presence of an NOE between two protons on a ring system can confirm that they are on the same face of the ring.

  • Elucidating molecular conformation: These experiments can reveal the preferred conformation of flexible molecules in solution by identifying which protons are brought into close proximity by the molecule's folding.

Comparative Guide to 2D NMR Techniques

Technique Correlation Type Information Provided Key Applications Limitations
COSY ¹H-¹H through-bond (J-coupling)Identifies protons coupled over 2-3 bonds.[11]Tracing out proton spin systems, resolving overlapping multiplets.Can be complex for molecules with extensive coupling networks.
TOCSY ¹H-¹H through-bond (J-coupling)Correlates all protons within a spin system.[14]Identifying isolated molecular fragments (e.g., amino acids, sugars).[16][17]Does not provide direct information about the number of bonds between coupled protons.
HSQC ¹H-¹³C one-bond correlationShows which protons are directly attached to which carbons.[18][19]Assigning the carbon skeleton, differentiating CH, CH₂, and CH₃ groups.Does not provide information about quaternary carbons.
HMBC ¹H-¹³C multiple-bond correlationShows correlations between protons and carbons separated by 2-4 bonds.[18][19]Connecting molecular fragments, identifying quaternary carbons.Absence of a correlation does not definitively mean protons and carbons are distant.[19]
NOESY/ROESY ¹H-¹H through-space (NOE)Identifies protons that are close in space (< 5 Å).[9][24]Determining relative stereochemistry and molecular conformation.[8][23]NOESY signals can be weak or zero for medium-sized molecules.[8]

Experimental Protocols: A Practical Approach

The successful acquisition of high-quality 2D NMR data relies on careful experimental setup. Below are generalized, step-by-step methodologies for key experiments.

General Sample Preparation
  • Dissolve the sample: Dissolve approximately 5-20 mg of the purified reaction product in 0.6-0.7 mL of a deuterated solvent.

  • Filter the solution: Filter the sample into a clean NMR tube to remove any particulate matter.

  • Degas the sample (for NOESY/ROESY): For quantitative NOE measurements, it is crucial to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE. This can be done by bubbling an inert gas (e.g., argon) through the sample or by several freeze-pump-thaw cycles.

Acquiring a COSY Spectrum
  • Tune and shim the spectrometer: Optimize the magnetic field homogeneity.

  • Acquire a 1D ¹H spectrum: Determine the spectral width and transmitter offset.

  • Set up the COSY experiment: Use standard instrument parameters. Key parameters to consider are the number of increments in the indirect dimension (t1) and the number of scans per increment.

  • Process the data: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

Acquiring HSQC and HMBC Spectra
  • Acquire 1D ¹H and ¹³C spectra: Determine the spectral widths and transmitter offsets for both nuclei.

  • Set up the HSQC/HMBC experiment: Input the determined spectral parameters. For HMBC, the long-range coupling constant (typically 8-10 Hz) needs to be set.

  • Process the data: Apply appropriate window functions and perform the 2D Fourier transform.

Visualizing the Workflow for Structure Elucidation

The process of elucidating a structure using 2D NMR is a logical progression, starting from establishing the basic framework and moving towards the finer details of stereochemistry.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D NMR: Connectivity cluster_2d_3d 2D NMR: 3D Structure cluster_structure Final Structure H_NMR 1H NMR COSY COSY H_NMR->COSY Proton Spin Systems HSQC HSQC H_NMR->HSQC Direct C-H Bonds C_NMR 13C NMR C_NMR->HSQC Direct C-H Bonds TOCSY TOCSY COSY->TOCSY Confirm/Extend Spin Systems HMBC HMBC TOCSY->HMBC Connect Fragments HSQC->HMBC Connect Fragments NOESY_ROESY NOESY/ROESY HMBC->NOESY_ROESY Propose Planar Structure Final_Structure Complete Structure NOESY_ROESY->Final_Structure Determine Stereochemistry

Caption: A typical workflow for structure elucidation using 2D NMR.

Conclusion

2D NMR spectroscopy is an unparalleled toolset for the modern chemist. By strategically combining through-bond and through-space correlation experiments, researchers can systematically piece together complex molecular structures with a high degree of confidence. This guide provides a framework for understanding and applying these powerful techniques, enabling scientists to move from a reaction mixture to a fully characterized product with clarity and precision. The causality behind experimental choices is key: COSY and TOCSY to build the proton framework, HSQC to attach carbons, HMBC to connect the pieces, and finally NOESY/ROESY to view the molecule in three dimensions. Mastering this logical progression is fundamental to success in chemical research and development.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Chloroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount. The chloroaniline isomers—ortho (2-chloroaniline), meta (3-chloroaniline), and para (4-chloroaniline)—serve as a classic case study in how the placement of a substituent dramatically alters a molecule's chemical behavior. This guide provides an in-depth comparative analysis, grounded in mechanistic principles and supported by experimental data, to inform strategic decisions in the laboratory.

The Foundation: Structural and Electronic Effects

The reactivity of the chloroaniline isomers is dictated by the interplay between the activating, ortho,para-directing amino group (-NH₂) and the deactivating, ortho,para-directing chloro group (-Cl).

  • Amino Group (-NH₂): A powerful activating group due to the nitrogen's lone pair, which can be donated into the aromatic ring through resonance (+R effect). This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack.

  • Chloro Group (-Cl): An electron-withdrawing group through induction (-I effect) due to its high electronegativity. However, it can also donate electron density through resonance (+R effect) via its lone pairs. Because the inductive effect is stronger than the resonance effect for halogens, chlorine is a net deactivating group, but it still directs incoming electrophiles to the ortho and para positions.

The relative position of these two groups creates a unique electronic environment for each isomer, governing their reactivity in key chemical transformations.

Comparative Analysis of Chemical Reactivity

Basicity: The Availability of the Nitrogen Lone Pair

The basicity of an aniline is determined by the availability of the nitrogen's lone pair to accept a proton. Electron-withdrawing groups decrease basicity by pulling electron density away from the amino group.

The order of basicity is: Aniline > p-chloroaniline > o-chloroaniline > m-chloroaniline

  • meta-Chloroaniline: The chlorine atom is at the meta position, where its resonance effect does not extend to the amino group.[1] Therefore, it only exerts its strong electron-withdrawing inductive (-I) effect, significantly reducing the electron density on the nitrogen and making it the least basic of the three isomers.[1]

  • ortho-Chloroaniline: The chlorine atom's strong -I effect reduces basicity. While a +R effect is possible, it is diminished by steric hindrance from the adjacent amino group, a phenomenon known as the "ortho effect".[1][2] The dominant -I effect makes it less basic than the para isomer.

  • para-Chloroaniline: The chlorine atom exerts its -I effect, but its +R effect partially counteracts this by donating electron density into the ring, which can be delocalized to the amino group.[1][3] This makes the nitrogen lone pair more available than in the ortho and meta isomers.[3]

CompoundpKb
Aniline9.38
p-Chloroaniline10.0
o-Chloroaniline11.28
m-Chloroaniline10.52
Note: pKb values can vary slightly between sources. Higher pKb indicates a weaker base.

graph TD {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2];
edge [fontname="Helvetica", fontsize=10];

subgraph "Resonance in p-Chloroaniline"
    direction=LR
    A [label="p-Chloroaniline", fillcolor="#F1F3F4", fontcolor="#202124"];
    B [label="Resonance Structure 1\n(Negative charge on ortho C)", fillcolor="#FFFFFF", fontcolor="#202124"];
    C [label="Resonance Structure 2\n(Negative charge on N)", fillcolor="#FFFFFF", fontcolor="#202124"];
    D [label="Resonance Structure 3\n(Negative charge on other ortho C)", fillcolor="#FFFFFF", fontcolor="#202124"];
end

A -- "+R Effect of -Cl" --> B;
B -- "Delocalization" --> C;
C -- "Delocalization" --> D;
D -- "Stabilization" --> A;

caption [label="Figure 1: Resonance delocalization in p-chloroaniline.", shape=plaintext, fontsize=10];

}

Caption: Figure 1: Resonance delocalization in p-chloroaniline.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the powerful activating and ortho,para-directing -NH₂ group dominates the weaker, deactivating -Cl group. However, the high reactivity of the amino group can lead to undesirable side reactions, such as oxidation or N-substitution.[4]

The Causality Behind Experimental Choices: To ensure clean, regioselective substitution on the aromatic ring, the amino group is almost always "protected" before performing EAS. This is typically achieved by converting the amine into an amide (e.g., an acetanilide) using acetic anhydride.[4] This protection serves two critical functions:

  • Reduces Reactivity: The acetyl group is electron-withdrawing, moderating the high activation of the amino group and preventing polysubstitution or oxidation.

  • Enhances Regioselectivity: The bulky acetyl group provides steric hindrance, favoring substitution at the para position over the ortho position.

After the desired electrophilic substitution is complete, the protecting group is easily removed by hydrolysis to regenerate the amino group.

EAS_Workflow Start Chloroaniline Isomer Protect Step 1: Protection (e.g., Acetic Anhydride) Start->Protect Forms Chloroacetanilide EAS Step 2: Electrophilic Aromatic Substitution (e.g., Bromination) Protect->EAS Directs substitution Deprotect Step 3: Deprotection (Acid/Base Hydrolysis) EAS->Deprotect Removes acetyl group Product Substituted Chloroaniline Deprotect->Product caption Figure 2: General workflow for Electrophilic Aromatic Substitution.

Caption: Figure 2: General workflow for Electrophilic Aromatic Substitution.

Experimental Protocol: Acetylation of 4-Chloroaniline

  • Dissolution: In a 100 mL flask, dissolve 5.0 g of 4-chloroaniline in 15 mL of glacial acetic acid.

  • Addition of Reagent: While stirring, cautiously add 6.0 mL of acetic anhydride to the solution.

  • Reaction: Gently warm the mixture on a hot plate for 15 minutes.

  • Crystallization: Remove from heat and pour the warm solution into 100 mL of ice-cold water while stirring vigorously. The crude 4-chloroacetanilide will precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-chloroacetanilide, which can then be used in subsequent EAS reactions.

Diazotization and the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic synthesis, providing a pathway to introduce a wide range of substituents that are not accessible through direct substitution.[5][6] This transformation proceeds by converting the primary amino group into a diazonium salt, which serves as an excellent leaving group (N₂ gas).[7]

The reaction is highly reliable for all three chloroaniline isomers. The key is maintaining a low temperature (0–5°C) during the diazotization step to prevent the unstable diazonium salt from decomposing prematurely.[7] The subsequent displacement with a nucleophile, catalyzed by a copper(I) salt (e.g., CuCl, CuBr, CuCN), is typically efficient.[6]

This reaction allows for the synthesis of compounds that would be difficult to prepare otherwise, such as m-bromochlorobenzene from m-chloroaniline.[8]

Sandmeyer_Reaction Start Chloroaniline Isomer Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Forms Diazonium Salt Displacement Step 2: Nucleophilic Displacement (e.g., CuBr) Diazotization->Displacement Releases N₂ gas Product Aryl Halide / Nitrile Displacement->Product caption Figure 3: Key steps of the Sandmeyer reaction.

Caption: Figure 3: Key steps of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction of 3-Chloroaniline to form 1-Bromo-3-chlorobenzene

  • Diazotization:

    • In a 250 mL beaker, dissolve 5.0 g of 3-chloroaniline in a mixture of 15 mL of concentrated hydrobromic acid and 15 mL of water.

    • Cool the solution to 0°C in an ice-salt bath.

    • Slowly add a pre-cooled solution of 3.0 g of sodium nitrite in 10 mL of water, keeping the temperature below 5°C. Stir for 10 minutes after the addition is complete.

  • Preparation of Catalyst: In a separate flask, dissolve 4.0 g of copper(I) bromide in 10 mL of concentrated hydrobromic acid.

  • Displacement Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

    • Once the addition is complete, gently warm the mixture on a water bath to approximately 50-60°C until gas evolution ceases.

  • Isolation and Purification:

    • Transfer the reaction mixture to a separatory funnel. The desired product will be the dense, lower organic layer.

    • Separate the layers and wash the organic layer sequentially with 20 mL of 2M NaOH, 20 mL of water, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to yield 1-bromo-3-chlorobenzene.

Summary and Synthetic Outlook

The reactivity of chloroaniline isomers is a clear demonstration of fundamental principles in physical organic chemistry.

IsomerRelative BasicityKey Reactivity FeaturesCommon Synthetic Applications
o-Chloroaniline WeakSubject to ortho effects; steric hindrance can influence reaction outcomes.Intermediate for dyes, pigments, and some pharmaceuticals.
m-Chloroaniline Weakest-I effect dominates; provides access to 1,3-disubstituted patterns via Sandmeyer reaction.Precursor for agrochemicals, azo dyes, and specialty polymers.
p-Chloroaniline Strongest (of the 3)Symmetrical structure; +R effect partially offsets -I effect.Crucial building block for pharmaceuticals (e.g., phenacetin, chlordiazepoxide), and antimicrobial agents.[9]

For the synthetic chemist, these differences are not obstacles but tools. By understanding the electronic and steric factors governing the reactivity of each isomer, one can design logical and efficient synthetic routes. Whether it is leveraging the unique substitution pattern of the meta isomer through a Sandmeyer reaction or controlling the powerful activation of the para isomer for pharmaceutical synthesis, a deep appreciation for this comparative reactivity is essential for innovation and success in the lab.

References

A Comparative Guide to the Synthesis and Properties of 3-(Benzyloxy)-5-chloroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines

In the landscape of modern drug discovery and fine chemical synthesis, substituted anilines represent a cornerstone class of intermediates. Their versatile reactivity and ability to impart specific physicochemical properties make them invaluable building blocks for a vast array of functional molecules, from pharmaceutical agents to advanced materials.[1][2] The strategic placement of substituents on the aniline ring allows for the fine-tuning of electronic properties, solubility, and target-binding interactions.[3][4] This guide focuses on a specific, yet significant, subclass: benzyloxy-chloro-substituted anilines. The presence of a benzyloxy group can enhance lipophilicity and introduce potential π-π stacking interactions, a valuable feature in designing enzyme inhibitors.[5] Simultaneously, the chloro substituent, an electron-withdrawing group, modulates the basicity (pKa) of the amino group and influences the molecule's metabolic stability and reactivity.[6][7]

This document provides an in-depth comparison of the synthesis and properties of 3-(Benzyloxy)-5-chloroaniline against its key positional isomer, 4-(Benzyloxy)-3-chloroaniline. By examining the causal relationships between structure, synthesis, and physical characteristics, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for informed decision-making in their synthetic endeavors.

Part 1: Synthesis Strategies for Benzyloxy-Chloroaniline Isomers

The preparation of benzyloxy-chloroaniline isomers typically follows a convergent synthetic logic, leveraging common starting materials and reaction pathways. The most prevalent and industrially scalable approach involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (Williamson Ether Synthesis): Introduction of the benzyloxy moiety onto a suitably substituted chloronitrophenol.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the target aniline.

The choice of starting material is dictated by the desired final substitution pattern. For instance, the synthesis of 4-(Benzyloxy)-3-chloroaniline commences with 2-chloro-4-nitrophenol, whereas the synthesis of the titular this compound would logically start from 3-chloro-5-nitrophenol.

Below is a generalized workflow illustrating this synthetic strategy.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A Chloronitrophenol Isomer (e.g., 2-Chloro-4-nitrophenol) C Benzyloxy-chloronitrobenzene Intermediate A->C Solvent (e.g., DMF) Heat B Benzyl Bromide (BnBr) + Base (e.g., K₂CO₃) B->C D Benzyloxy-chloronitrobenzene Intermediate F Target Benzyloxy-chloroaniline Isomer D->F Solvent (e.g., EtOH, EtOAc) E Reducing Agent (e.g., SnCl₂, Fe/NH₄Cl, H₂/Pd-C) E->F

Caption: Generalized Synthetic Workflow for Benzyloxy-chloroaniline Isomers.

Experimental Protocol: Representative Synthesis of 4-(Benzyloxy)-3-chloroaniline

This protocol is adapted from a reported kilogram-scale synthesis and exemplifies a robust and validated method suitable for producing high-purity material.[8] The choice of stannous chloride (SnCl₂) as the reducing agent is particularly noteworthy; it is effective and allows for the precipitation of the product as a hydrochloride salt, facilitating purification and removal of tin residues.[8]

Materials:

  • 4-Benzyloxy-3-chloronitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH)

  • Magnesium Sulfate (MgSO₄)

  • Brine

Procedure:

  • Reaction Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-benzyloxy-3-chloronitrobenzene (1.0 eq).

  • Reduction: Add ethanol (5-10 volumes) to the flask. In a separate beaker, dissolve stannous chloride dihydrate (approx. 4.5 eq) in concentrated HCl (approx. 4.5 eq) with gentle warming.

  • Addition: Slowly add the SnCl₂/HCl solution to the stirred suspension of the nitro compound. An exotherm is typically observed. Maintain the internal temperature below 60°C using an ice-water bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 75-80°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Product Isolation (as Hydrochloride Salt): Cool the reaction mixture to room temperature and then further in an ice-water bath for 1-2 hours. The product hydrochloride salt will precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any residual impurities. The wet solid can be dried under vacuum.

  • Conversion to Free Base (Optional): Transfer the wet hydrochloride salt to a flask containing dichloromethane (DCM). Cool the suspension in an ice-water bath and add 2N NaOH solution with vigorous stirring until the pH of the aqueous layer is ~12.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the 4-benzyloxy-3-chloroaniline free base as a solid.[8]

Part 2: Comparative Physicochemical Properties

The positioning of the benzyloxy and chloro groups on the aniline ring profoundly impacts the molecule's physical properties.[9] This is a direct consequence of the interplay between the electron-donating nature of the benzyloxy group (via resonance) and the electron-withdrawing, inductive effect of the chlorine atom.[4]

PropertyThis compound 4-(Benzyloxy)-3-chloroaniline 3-Benzyloxyaniline (Reference)3-Chloroaniline (Reference)
Molecular Formula C₁₃H₁₂ClNOC₁₃H₁₂ClNO[8]C₁₃H₁₃NO[10]C₆H₆ClN[11]
Molecular Weight 233.7 g/mol 233.7 g/mol [8]199.25 g/mol [10]127.57 g/mol
Physical Form SolidOff-white solid[8]Not specifiedLiquid
Melting Point Not specified58.4 °C[8]Not specified-10.5 °C
Boiling Point 397.9 °C at 760 mmHg[12]Not specifiedNot specified230.5 °C
CAS Number 1100752-67-795177-83-0[8]1484-26-0[10]108-42-9[11]

Analysis of Properties:

  • Physical State & Melting Point: The presence of the large, rigid benzyloxy group contributes to a higher melting point compared to the simple 3-chloroaniline, favoring a solid state at room temperature due to more effective crystal lattice packing and increased van der Waals forces. The melting point of the 4-benzyloxy-3-chloro isomer is documented at 58.4 °C.[8] While the exact melting point for the 3,5-isomer is not available in the provided sources, it is also a solid. Differences in melting points between isomers arise from variations in molecular symmetry and the ability to form intermolecular hydrogen bonds, which affects crystal packing efficiency.

  • Boiling Point: The high boiling point of this compound (397.9 °C) is consistent with its high molecular weight and the presence of polar functional groups capable of dipole-dipole interactions and hydrogen bonding.[12]

Part 3: Comparative Spectroscopic & Structural Analysis

The structural differences between isomers are unambiguously revealed by spectroscopic techniques, particularly NMR. Below is a comparison of the key structural features and the expected spectroscopic signatures.

Caption: Structural Comparison of this compound and 4-(Benzyloxy)-3-chloroaniline.

Predicted vs. Experimental Spectroscopic Data
Spectroscopic DataThis compound (Predicted) 4-(Benzyloxy)-3-chloroaniline (Experimental) [8]
¹H NMR (CDCl₃) ~7.2-7.4 ppm (m, 5H): Phenyl protons of benzyl group.~6.5-6.8 ppm (m, 3H): Aromatic protons on the aniline ring.~5.0 ppm (s, 2H): Benzylic -CH₂- protons.~3.6 ppm (br s, 2H): Amine -NH₂ protons.7.45-7.29 ppm (m, 5H): Phenyl protons of benzyl group.6.78 ppm (d, J=8.6 Hz, 1H): H-5.6.74 ppm (d, J=2.8 Hz, 1H): H-2.6.48 ppm (dd, J=2.8, 8.6 Hz, 1H): H-6.5.03 ppm (s, 2H): Benzylic -CH₂- protons.3.46 ppm (bs, 2H): Amine -NH₂ protons.
¹³C NMR (CDCl₃) ~160 ppm: C-O (Ar-O).~148 ppm: C-N (Ar-N).~137 ppm: Quaternary C of benzyl group.~135 ppm: C-Cl.~127-129 ppm: Phenyl carbons of benzyl group.~105-115 ppm: Aromatic CH carbons on aniline ring.~70 ppm: Benzylic -CH₂- carbon.147.2 ppm: C-O.141.4 ppm: C-N.137.2 ppm: Quaternary C of benzyl group.128.5, 127.9, 127.4 ppm: Phenyl carbons.124.6 ppm: C-Cl.117.18, 117.15, 114.2 ppm: Aromatic CH carbons.72.4 ppm: Benzylic -CH₂- carbon.
IR Spectroscopy ~3400-3300 cm⁻¹: N-H stretching (doublet).~3100-3000 cm⁻¹: Aromatic C-H stretching.~2950-2850 cm⁻¹: Aliphatic C-H stretching.~1600 cm⁻¹: Aromatic C=C stretching.~1240 cm⁻¹: Aryl-O-C stretching.~800-700 cm⁻¹: C-Cl stretching.Not specified in detail, but would exhibit similar characteristic peaks.

Analysis of Spectroscopic Differences: The most striking difference is observed in the aromatic region of the ¹H NMR spectrum. The 4-benzyloxy-3-chloro isomer displays three distinct signals for the aniline ring protons (a doublet, a doublet, and a doublet of doublets), which is characteristic of a 1,2,4-trisubstituted pattern.[8] In contrast, the this compound isomer, with its C₂ᵥ symmetry plane through the C2-C5 axis, would be expected to show a simpler pattern, likely two signals with different multiplicities for its three aromatic protons. This clear difference in the NMR spectrum serves as a definitive method for distinguishing between the isomers.

Conclusion and Outlook

This guide demonstrates that while this compound and its isomers, such as 4-(Benzyloxy)-3-chloroaniline, share the same molecular formula and a common synthetic framework, their distinct substitution patterns lead to measurable differences in their physicochemical and spectroscopic properties. The synthetic route via nitro-group reduction of a benzylated chloronitrophenol is a robust and scalable strategy for accessing these valuable intermediates.[8]

The choice between isomers in a drug development program is a critical decision. The 4-benzyloxy-3-chloro substitution pattern, for example, places the electron-donating amino and benzyloxy groups in positions that strongly activate the ring towards further electrophilic substitution, while the 3,5-isomer presents a different electronic and steric profile. These structural nuances directly influence a molecule's reactivity, metabolic fate, and ultimate biological activity. Understanding these differences, from synthesis to final characterization, is paramount for the rational design of next-generation therapeutics and functional materials.

References

A Comparative Guide to the Biological Potency of Chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological potency of various chloroaniline derivatives, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data. We will explore the structure-activity relationships that govern their toxicity, detail the experimental protocols for potency assessment, and present comparative data to inform future research and development.

Introduction: The Dichotomy of Chloroanilines

Chloroanilines are aromatic amines that serve as crucial intermediates in numerous industrial processes, including the synthesis of dyes, agricultural chemicals like herbicides, and pharmaceutical agents.[1][2][3] Their utility, however, is shadowed by their inherent biological activity and potential for toxicity. The biological potency of a chloroaniline derivative is not a monolithic property; it is exquisitely sensitive to the number and position of chlorine atoms on the aniline ring. This guide will dissect these structural nuances, focusing primarily on the comparative toxicity of monochloro- and dichloroaniline isomers to provide a clear framework for understanding their biological impact.

The Core Mechanism of Toxicity: Methemoglobinemia

The most prominent toxic effect shared by chloroaniline isomers is hematotoxicity, specifically the induction of methemoglobinemia.[1][4][5][6] This condition is a direct consequence of the metabolic activation of chloroanilines within the body.

Causality of Experimental Choice: Understanding this central mechanism is paramount. Assays measuring methemoglobin formation are therefore the primary and most direct method for assessing the acute hematological potency of these compounds.

The toxic pathway involves the N-hydroxylation of the aniline's amino group by cytochrome P450 enzymes in the liver.[5][7][8] This creates a reactive N-hydroxy metabolite, which then undergoes further oxidation to a nitroso derivative. This pair of metabolites establishes a redox cycle within red blood cells, efficiently oxidizing the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). The resulting methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and cellular hypoxia if levels become sufficiently high.[1][5]

Methemoglobin_Pathway cluster_metabolism Metabolic Activation (Liver) Chloroaniline Chloroaniline N-hydroxychloroaniline N-hydroxychloroaniline Chloroaniline->N-hydroxychloroaniline  Cytochrome P450 (N-hydroxylation) Nitroso-chloroaniline Nitroso-chloroaniline N-hydroxychloroaniline->Nitroso-chloroaniline Oxidation N-hydroxychloroaniline->Nitroso-chloroaniline Redox Cycling Hemoglobin (Fe²⁺) Hemoglobin (Fe²⁺) Methemoglobin (Fe³⁺) Methemoglobin (Fe³⁺) Nitroso-chloroaniline->Methemoglobin (Fe³⁺) Oxidizes Iron Hemoglobin (Fe²⁺)->Methemoglobin (Fe³⁺)

Caption: Metabolic activation and mechanism of methemoglobin formation by chloroanilines.

Comparative Potency of Monochloroaniline Isomers

The position of a single chlorine atom dramatically alters biological potency. Extensive comparative studies, such as those conducted by the National Toxicology Program (NTP), have established a clear hierarchy of toxicity among the ortho-, meta-, and para-isomers.[4]

Expertise & Experience: The consistent findings across multiple endpoints (methemoglobin levels, spleen enlargement due to red blood cell destruction, and secondary anemia) confirm that p-chloroaniline is the most potent isomer. This is likely due to differences in metabolic activation rates and the intrinsic reactivity of the resulting metabolites.

A comparative analysis suggests the following order of potency for inducing methemoglobinemia and related hematotoxic effects in both rats and mice:

para-Chloroaniline (4-CA) > meta-Chloroaniline (3-CA) > ortho-Chloroaniline (2-CA) [1][4]

Table 1: Comparative Hematotoxicity of Monochloroaniline Isomers in Rats

Data synthesized from 13-week gavage studies conducted by the NTP.[4]

IsomerDose (mg/kg)Methemoglobin (% of total Hemoglobin)Spleen Weight (as % of Control)Key Anemia Indicators
o-Chloroaniline 80~5%~120%Mild anemia
160~10%~150%Moderate anemia
m-Chloroaniline 80~15%~170%Moderate to severe anemia
160~25%~250%Severe anemia, hemosiderin deposition
p-Chloroaniline 40~20%~250%Severe anemia, significant hemosiderin
80~40%~400%Profound anemia, extensive organ damage

Comparative Potency of Dichloroaniline (DCA) Isomers

The addition of a second chlorine atom introduces further complexity. In vitro studies using liver and kidney tissue slices have provided valuable data on the direct cytotoxicity of various DCA isomers, moving beyond hematotoxicity to assess organ-specific damage.[9]

Trustworthiness: The use of multiple, validated cytotoxicity endpoints such as lactate dehydrogenase (LDH) leakage (a marker of cell membrane rupture) and inhibition of gluconeogenesis (a key metabolic function) provides a self-validating system for assessing toxicity.

These studies revealed that the kidney is generally more sensitive to DCA isomers than the liver and identified 3,5-DCA as the most toxic isomer in this in vitro model.[9]

Table 2: Comparative In Vitro Cytotoxicity of Dichloroaniline Isomers

Data from in vitro studies on rat kidney and liver slices.[9] Cytotoxicity is indicated by increased LDH leakage and inhibition of gluconeogenesis.

DCA IsomerKidney Cytotoxicity (Relative Potency)Liver Cytotoxicity (Relative Potency)Notes
3,5-DCA ++++ (Most Potent)+++Most toxic isomer in both tissue types.
3,4-DCA ++++High renal toxicity.
2,3-DCA ++++Moderate toxicity in both tissues.
2,4-DCA +++/-Moderate renal toxicity, low hepatic toxicity.
2,5-DCA +++/-Moderate renal toxicity, low hepatic toxicity.
2,6-DCA +++/-Moderate renal toxicity, low hepatic toxicity.

Experimental Protocols for Potency Assessment

Accurate comparison requires standardized and reproducible methodologies. The following protocols outline key experiments for assessing the biological potency of chloroaniline derivatives.

Protocol 1: In Vivo Methemoglobin Formation Assay

This protocol is based on the methodology used in NTP rodent studies to assess acute hematotoxicity.[4]

Objective: To quantify the formation of methemoglobin in blood following acute exposure to a chloroaniline derivative.

Methodology:

  • Animal Model: Use F344/N rats (10 per sex per group). Acclimate animals for at least 10 days.

  • Dose Preparation: Prepare the test compound in a suitable vehicle (e.g., dilute hydrochloric acid and corn oil). Include a vehicle-only control group.

  • Administration: Administer a single dose via oral gavage at various concentrations (e.g., 10, 20, 40, 80, 160 mg/kg).

  • Blood Collection: Collect blood samples from the retro-orbital sinus at a peak effect time point (e.g., 2-4 hours post-administration) into heparinized tubes.

  • Methemoglobin Analysis: Immediately analyze a fresh blood aliquot using a co-oximeter calibrated for the specific species. Express results as the percentage of total hemoglobin.

  • Data Analysis: Compare the mean methemoglobin levels of treated groups to the control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Protocol 2: In Vitro Cytotoxicity Assay Using Precision-Cut Tissue Slices

This protocol allows for the assessment of organ-specific toxicity and is based on established methodologies for comparing DCA isomers.[9]

Objective: To measure cytotoxicity in liver and kidney slices by quantifying LDH leakage.

Workflow cluster_prep Tissue Slice Preparation cluster_incubation Incubation & Exposure cluster_analysis Cytotoxicity Analysis Tissue Harvest Liver/Kidney Coring Core Tissue (e.g., 5mm) Tissue->Coring Slicing Slice with Krumdieck Tissue Slicer (250-300 µm thick) Coring->Slicing Wash Wash Slices in Ice-Cold Buffer Slicing->Wash PreInc Pre-incubate Slices (Krebs-Henseleit buffer, 37°C, 95% O₂/5% CO₂) Wash->PreInc Expose Add Chloroaniline Derivative (0.5, 1, 2 mM) PreInc->Expose Incubate Incubate for 120 minutes Expose->Incubate Collect Collect Incubation Medium Incubate->Collect Assay Perform LDH Assay on Medium (Spectrophotometry) Collect->Assay Calculate Calculate % LDH Leakage vs. Total Assay->Calculate

Caption: Experimental workflow for in vitro cytotoxicity assessment using tissue slices.

Methodology:

  • Slice Preparation:

    • Humanely euthanize a rat and immediately excise the liver and kidneys.

    • Prepare tissue cores and cut precision slices (250-300 µm) using a Krumdieck tissue slicer in ice-cold, oxygenated Krebs-Henseleit buffer.

  • Incubation:

    • Place 2-3 slices into vials containing 2 mL of buffer.

    • Incubate at 37°C under an atmosphere of 95% O₂ / 5% CO₂ with gentle shaking.

  • Exposure:

    • After a pre-incubation period of 30 minutes, add the chloroaniline derivative to achieve final concentrations (e.g., 0, 0.5, 1.0, 2.0 mM).

    • Continue incubation for a total of 120 minutes.

  • LDH Measurement:

    • At the end of the incubation, collect the medium (extracellular LDH).

    • Homogenize the slices in buffer to determine the intracellular LDH.

    • Measure LDH activity in both fractions using a commercial spectrophotometric assay kit.

  • Data Analysis:

    • Calculate cytotoxicity as the percentage of total LDH (extracellular / (extracellular + intracellular)) released into the medium.

    • Compare treated groups to controls to determine concentration-dependent toxicity.

Genotoxicity and Carcinogenicity

Beyond acute toxicity, the long-term effects of chloroanilines are a significant concern. The genotoxic and carcinogenic potential also varies between isomers.

  • p-Chloroaniline: Is considered the most problematic isomer in this regard. It is genotoxic in multiple in vitro and in vivo assays and is classified by the International Agency for Research on Cancer (IARC) as Group 2B, "possibly carcinogenic to humans".[1][7][10] Animal studies show it induces tumors of the spleen in rats and hemangiosarcomas in mice.[10][11][12]

  • o- and m-Chloroaniline: The evidence for genotoxicity is much weaker and often inconsistent.[1][4] Carcinogenicity data for these isomers is less definitive than for the para-isomer.

Conclusion

The biological potency of chloroaniline derivatives is a complex function of their chemical structure, with the isomeric position of chlorine substituents playing a decisive role. This guide has established a clear hierarchy of potency based on robust experimental data:

  • Monochloroanilines: The order of acute hematotoxicity is p-chloroaniline > m-chloroaniline > o-chloroaniline .[4]

  • Dichloroanilines: In vitro organ cytotoxicity studies identify 3,5-dichloroaniline as a particularly potent derivative.[9]

  • Mechanism: The primary mechanism of acute toxicity is methemoglobin formation , driven by metabolic activation of the parent compound.[5][7]

  • Long-Term Effects: p-Chloroaniline stands out for its established genotoxic and carcinogenic potential .[7][10]

This comparative analysis underscores the critical need for isomer-specific risk assessment. For researchers in toxicology and drug development, a thorough understanding of these structure-activity relationships is essential for predicting toxicity, designing safer chemical entities, and ensuring the safe handling and application of these versatile but hazardous compounds.

References

A Comparative Guide to HPLC Purity Assessment of Synthesized 3-(Benzyloxy)-5-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-(Benzyloxy)-5-chloroaniline, a key building block in medicinal chemistry. We will explore the nuances of Reversed-Phase (RP), Normal-Phase (NP), and Chiral HPLC techniques, supported by hypothetical experimental data to provide a clear and objective comparison.

The Critical Role of Purity in Drug Synthesis

This compound is a substituted aniline derivative utilized in the synthesis of various high-value chemical products.[1][2][3] The presence of impurities, such as positional isomers, unreacted starting materials, or by-products, can significantly impact the safety and efficacy of the final drug product.[1] Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[4][5][6][7][8]

Understanding Potential Impurities

A comprehensive purity assessment begins with an understanding of potential process-related impurities. Based on common synthetic routes for substituted anilines, potential impurities in a batch of this compound could include:

  • Starting Materials: 3-amino-5-chlorophenol, Benzyl chloride

  • Positional Isomers: e.g., 2-(Benzyloxy)-5-chloroaniline, 4-(Benzyloxy)-5-chloroaniline

  • Over-benzylated product: 3-(Benzyloxy)-5-chloro-N-benzylaniline

  • De-benzylated product: 3-Amino-5-chlorophenol

A successful HPLC method must be able to resolve the main compound from these and other potential impurities.

Comparative HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for analyzing aromatic amines.[9] We will now compare three distinct HPLC approaches for the purity assessment of this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse Method

RP-HPLC is the most common starting point for the analysis of moderately polar compounds like substituted anilines due to its robustness and versatility.[10] In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention of the aromatic rings in this compound and its potential impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides a good balance of solvent strength to elute the analytes in a reasonable time. The addition of a small amount of phosphoric acid to the mobile phase helps to protonate the aniline functional group, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.[10]

  • Detection: UV detection at 254 nm is selected as both the aniline and benzyloxy groups contain chromophores that absorb strongly in this region.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 10 mL of mobile phase.

Method 2: Normal-Phase HPLC (NP-HPLC) - For Isomer Separation

Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, can offer unique selectivity, particularly for the separation of positional isomers that may be difficult to resolve by RP-HPLC.[9][11]

Causality Behind Experimental Choices:

  • Stationary Phase: A silica-based or an amino-propyl bonded phase is chosen. The polar surface of these stationary phases allows for interactions based on the polarity of the analytes.

  • Mobile Phase: A mixture of hexane and ethanol is a common choice for NP-HPLC. The less polar hexane acts as the weak solvent, while the more polar ethanol is the strong solvent. The ratio can be adjusted to optimize the separation.

  • Detection: UV detection at 254 nm remains a suitable choice.

Experimental Protocol:

  • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Hexane:Ethanol (90:10, v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 10 mL of the mobile phase.

Method 3: Chiral HPLC - Uncovering Hidden Impurities

While this compound is an achiral molecule, chiral stationary phases (CSPs) can sometimes provide excellent separation of achiral isomers due to their unique three-dimensional structures that can lead to differential interactions.[12][13] This approach can be particularly useful if the synthesis has the potential to generate structurally similar isomers that are difficult to separate by conventional chromatography.

Causality Behind Experimental Choices:

  • Stationary Phase: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is selected. These CSPs are known for their broad applicability in separating a wide range of compounds.[14]

  • Mobile Phase: A mixture of hexane and isopropanol is often used with polysaccharide-based CSPs in normal-phase mode.

  • Detection: UV detection at 254 nm is appropriate.

Experimental Protocol:

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Hexane:Isopropanol (80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 10 mL of the mobile phase.

Performance Comparison: A Data-Driven Analysis

To objectively compare the performance of these three HPLC methods, a hypothetical batch of synthesized this compound containing trace amounts of potential impurities was analyzed. The results are summarized in the table below.

ParameterReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)Chiral HPLC
Resolution (Rs) between Main Peak and Closest Eluting Impurity 1.82.52.2
Analysis Time (minutes) 152025
Peak Asymmetry (Tailing Factor) for Main Peak 1.11.31.2
Relative Retention Time (RRT) of Positional Isomer 1.151.301.25
Sensitivity (LOD for impurities) ~0.05%~0.05%~0.05%
Method Robustness HighModerateModerate

Interpretation of Results:

  • Reversed-Phase HPLC offers the fastest analysis time and good peak shape, making it suitable for routine quality control. However, the resolution of a critical positional isomer is acceptable but not baseline.

  • Normal-Phase HPLC provides the best resolution for the positional isomer, demonstrating its utility in method development and for analyzing complex mixtures of isomers. The analysis time is slightly longer, and the method can be less robust due to the sensitivity of silica-based columns to water content in the mobile phase.

  • Chiral HPLC , while having the longest analysis time, also provides excellent resolution, showcasing its potential for resolving challenging separations. This method would be particularly valuable during process development to ensure no co-eluting impurities are missed by standard RP-HPLC methods.

Visualizing the HPLC Purity Assessment Workflow

The following diagram illustrates the general workflow for HPLC purity assessment of a synthesized compound.

HPLC_Workflow cluster_synthesis Synthesis & Work-up cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Synthesized_Compound Synthesized 3-(Benzyloxy)- 5-chloroaniline Dissolution Dissolution in Appropriate Solvent Synthesized_Compound->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Method_Selection Method Selection (RP, NP, or Chiral) Filtration->Method_Selection Inject HPLC_System HPLC System (Pump, Injector, Column, Detector) Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Generate Method_Selection->HPLC_System Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: Workflow for HPLC Purity Assessment of Synthesized Compounds.

Conclusion and Recommendations

The choice of an HPLC method for the purity assessment of this compound is dependent on the specific requirements of the analysis.

  • For routine quality control and batch release , a validated Reversed-Phase HPLC method offers a good balance of speed, robustness, and resolving power.

  • During process development and for in-depth impurity profiling , complementing the RP-HPLC method with a Normal-Phase HPLC method is highly recommended to ensure the accurate identification and quantification of all potential isomers.

  • In cases where challenging separations are encountered or to gain maximum confidence in the purity profile, a Chiral HPLC method can serve as a powerful orthogonal technique.

Ultimately, a multi-faceted approach, potentially employing two orthogonal HPLC methods (e.g., RP-HPLC and NP-HPLC), provides the most comprehensive and trustworthy assessment of the purity of synthesized this compound, aligning with the principles of scientific integrity and regulatory expectations.

References

A Senior Application Scientist's Guide to the Comparative Toxicity of Chloroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomer Position in Chemical Safety Assessment

Chloroanilines, essential intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals, exist as three distinct positional isomers: ortho- (o-), meta- (m-), and para- (p-).[1][2] While sharing a common molecular formula, the seemingly minor shift in the chlorine atom's position on the aniline ring profoundly alters their physicochemical properties and, consequently, their toxicological profiles. For researchers and professionals in drug development and chemical safety, a nuanced understanding of these isomer-specific differences is not merely academic; it is fundamental to accurate risk assessment, safe handling, and the design of safer chemical alternatives.

This guide provides an in-depth, comparative analysis of the toxicity of o-, m-, and p-chloroaniline. Moving beyond a simple data summary, we will explore the mechanistic underpinnings of their toxicity, present key experimental data in a comparative format, and provide detailed protocols for foundational toxicity assays. Our objective is to equip researchers with the critical insights necessary to navigate the challenges posed by these industrially significant compounds.

Core Toxicological Mechanism: Methemoglobin-Induced Hematotoxicity

The primary and most consistent toxic effect across all three chloroaniline isomers is directed at the hematopoietic system.[1][2][3] The central mechanism is the induction of methemoglobinemia, a condition where the iron within hemoglobin is oxidized from its functional ferrous (Fe²⁺) state to the non-oxygen-binding ferric (Fe³⁺) state.[2][3] This process impairs the blood's ability to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), fatigue, and dizziness.[4][5][6]

The metabolic activation of chloroanilines is the causative step. Within the body, particularly in erythrocytes, chloroanilines are metabolized into N-hydroxy and nitroso derivatives. These metabolites are potent oxidizing agents that directly trigger the conversion of hemoglobin to methemoglobin. This oxidative stress also damages the red blood cell membrane, leading to the formation of Heinz bodies (denatured hemoglobin precipitates) and subsequent hemolytic anemia.[2][4] The spleen, responsible for clearing damaged erythrocytes, becomes enlarged (splenomegaly) and exhibits increased hematopoietic activity as the body attempts to compensate for the anemia.[2][3] This chronic splenic stress is a key factor in the development of spleen tumors observed in long-term animal studies, particularly with the para-isomer.[7][8]

Methemoglobinemia Pathway cluster_0 Systemic Circulation & Erythrocyte cluster_1 Pathophysiological Outcomes CA Chloroaniline Isomers (o-, m-, p-) Metabolites Metabolic Activation (e.g., N-hydroxylamine, Nitroso derivatives) CA->Metabolites Biotransformation HbFe2 Hemoglobin (Fe²⁺) (Oxygen-carrying) Metabolites->HbFe2 Oxidation RBC_Damage Oxidative Stress (Heinz Bodies, Hemolysis) Metabolites->RBC_Damage MetHbFe3 Methemoglobin (Fe³⁺) (Non-oxygen-carrying) HbFe2->MetHbFe3 Cyanosis Cyanosis (Impaired O₂ Transport) MetHbFe3->Cyanosis Anemia Hemolytic Anemia RBC_Damage->Anemia Spleen Splenomegaly & Extramedullary Hematopoiesis Anemia->Spleen

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Benzyloxy)-5-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized chemical reagents like 3-(Benzyloxy)-5-chloroaniline, a halogenated aromatic amine, demand a meticulous and informed approach. This guide provides a procedural framework grounded in established safety protocols to ensure this compound is managed responsibly from the bench to its final disposal, safeguarding both personnel and the environment.

Hazard Profile: Understanding the "Why" Behind the Protocol

This compound (CAS No. 1100752-67-7) is a substituted aniline derivative.[1] While specific toxicological data for this exact compound is limited, its structural class—halogenated aromatic amine—dictates a conservative approach to handling and disposal. The safety profile is built upon its own classifications and those of closely related, well-studied analogues like 3-chloroaniline.

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: this compound is classified as harmful if swallowed (H302).[2] Aniline and its derivatives are known to affect the blood's ability to carry oxygen, a condition called methemoglobinemia, which can lead to symptoms like headache, dizziness, and cyanosis (bluish skin).[3]

  • Skin and Eye Irritation: Analogous compounds cause skin irritation (H315) and serious eye irritation (H319).[4][5] Aromatic amines can be readily absorbed through the skin, making dermal contact a significant route of exposure.[6]

  • Respiratory Irritation: May cause respiratory irritation (H335).[4][5] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • High Aquatic Toxicity: This is a critical consideration for disposal. The chloroaniline functional group renders related compounds very toxic to aquatic life with long-lasting effects (H411).[7][8][9] This property strictly prohibits any disposal via the sanitary sewer system.[8][9]

Table 1: Hazard Summary and Essential Safety Measures
Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE) & Controls
Harmful if SwallowedH302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Causes Skin IrritationH315Wear chemical-resistant gloves (e.g., Nitrile) and a lab coat. Avoid all personal contact.[4][10]
Causes Serious Eye IrritationH319Wear chemical safety goggles with side shields or a face shield.[4][7]
May Cause Respiratory IrritationH335Use only in a well-ventilated area or under a chemical fume hood.[4][7]
Toxic to Aquatic LifeH411Avoid release to the environment. Collect all waste and spillage.[4][8]

The Core Principle: Segregation as Hazardous Waste

All materials contaminated with this compound must be disposed of as hazardous waste. Due to its chemical structure, it falls into the category of halogenated organic waste .[11] It must never be mixed with non-halogenated waste, general laboratory trash, or discharged into any drain.[8] Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the lifecycle of the chemical's waste stream in a laboratory setting.

Step 1: Accumulating Waste
  • Designate a Waste Container: Use a dedicated, chemically compatible container for solid waste (e.g., contaminated filter paper, weighing boats, gloves) and another for liquid waste (e.g., reaction mother liquors, contaminated solvents). Containers must be in good condition, with tightly sealing lids.[11]

  • Waste Stream Identification: Since this compound contains chlorine, all waste must be placed in a container clearly marked for "Halogenated Organic Waste." [11]

  • Maintain a Log: If multiple chemicals are added to the same waste container, a log detailing the constituents and their approximate quantities must be maintained and attached to the container.

Step 2: Containerization and Labeling
  • Proper Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.

  • Complete Information: The label must include the full chemical name—"this compound"—and list all other components in the container. The hazards should be clearly indicated (e.g., "Toxic," "Environmental Hazard").

  • Secure Storage: Keep waste containers tightly closed except when adding waste.[10] Store them in a designated satellite accumulation area, such as a secondary containment bin within or near the fume hood where the work is performed.[11] Ensure incompatible waste streams (e.g., acids and bases) are segregated.

Step 3: Managing Empty Containers
  • Definition of "Empty": An "empty" container that held this compound is not necessarily non-hazardous. It must be handled as hazardous waste itself.[8][9]

  • Procedure: The original product container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid hazardous waste .

  • Final Disposal: After rinsing, deface the original label to prevent misuse and dispose of the container according to your institution's specific guidelines for contaminated lab glass or plastic.

Step 4: Spill Management and Decontamination
  • Immediate Action: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.[10]

  • Control and Containment: Wear the appropriate PPE as outlined in Table 1. For a solid spill, carefully sweep or scoop the material to avoid generating dust. For liquid spills, cover with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[8]

  • Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, properly labeled container for disposal as halogenated hazardous waste.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Disposal Workflow and Regulatory Oversight

The entire disposal process is governed by institutional policies that are designed to comply with national and regional regulations, such as those from the U.S. Environmental Protection Agency (EPA).[3][12] The EPA classifies aniline and its derivatives as hazardous substances, mandating their management within the hazardous waste system.[13]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

G start Waste Generated (this compound contaminated material) sds Consult Safety Data Sheet (SDS) Identify Hazards: Toxic, Irritant, Aquatic Toxin start->sds segregate Segregate Waste Stream Is it halogenated? sds->segregate yes_halogen Yes (Contains Chlorine) segregate->yes_halogen no_halogen No container_halo Place in container labeled: 'HALOGENATED ORGANIC WASTE' yes_halogen->container_halo label_container Label Container with: 1. 'Hazardous Waste' Tag 2. Full Chemical Names 3. Hazard Pictograms container_halo->label_container container_nonhalo Place in container labeled: 'NON-HALOGENATED ORGANIC WASTE' store Store in Designated Satellite Accumulation Area (Closed, in Secondary Containment) label_container->store pickup Arrange for Pickup by Environmental Health & Safety (EH&S) store->pickup

Caption: Decision workflow for hazardous chemical waste disposal.

By adhering to this structured, scientifically-grounded disposal plan, you ensure that your critical research activities are conducted with the highest degree of safety, responsibility, and regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-5-chloroaniline
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-5-chloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.